molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3

5-Hydroxynicotinic acid

货号: B121310
CAS 编号: 27828-71-3
分子量: 139.11 g/mol
InChI 键: ATTDCVLRGFEHEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxynicotinic acid is a versatile nicotinic acid analog that serves as a valuable building block in organic synthesis and a tool in biochemical research. This compound is prominently known as a substrate analog used to investigate the hydroxylation and ring cleavage mechanism of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) . Research into derivatives of this compound has identified new compounds with promising cardioprotective properties . Studies on these derivatives, specifically potassium and magnesium 5-hydroxynicotinate, have demonstrated significant effects in experimental models, reducing diastolic dysfunction and preventing the decrease of cardiac functional activity following ischemia/reperfusion injury . The cardioprotective effect is further supported by a marked reduction in markers of cardiomyocyte damage and evidence of antioxidant properties through the prevention of lipid peroxidation product accumulation in the myocardium . Furthermore, the compound is formed by the enzymatic action of nicotinate with nicotinic acid hydroxylase . These research applications make this compound a compound of interest for probing enzymatic mechanisms and developing potential new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTDCVLRGFEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182143
Record name 5-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27828-71-3
Record name 5-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27828-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxynicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxynicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Hydroxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest in various scientific domains, including medicinal chemistry, metabolic studies, and materials science. Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group on a pyridine (B92270) ring, imparts unique properties that make it a versatile building block for the synthesis of novel compounds. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and known biological roles of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its involvement in a key metabolic pathway.

Chemical Properties and Structure

This compound is a white to off-white or yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-Hydroxypyridine-3-carboxylic acid[3]
Molecular Formula C₆H₅NO₃[2]
Molecular Weight 139.11 g/mol [2]
Melting Point 299 °C[4][5]
Boiling Point (Predicted) 519.3 ± 35.0 °C[4]
pKa (Predicted) 2.08 ± 0.10[2]
Solubility Soluble in water[2]
Appearance White to off-white to yellow solid[1][4]
SMILES C1=C(C=NC=C1O)C(=O)O[2]
InChI InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10)[2]
CAS Number 27828-71-3[2]

Experimental Protocols

Synthesis of this compound from 5-Bromonicotinic Acid

This protocol describes the synthesis of this compound from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.1 g (0.05 mol) of 5-bromonicotinic acid in 63 mL of water containing 10 g of NaOH.[4]

  • To this solution, add 3.1 g of copper(II) sulfate pentahydrate and 0.42 g of copper powder.[4]

  • Heat the reaction mixture to reflux with vigorous stirring for 30 hours.[4]

  • After cooling the mixture to room temperature, add 4.8 g of sodium sulfide hydrate and continue stirring overnight.[4]

  • Heat the mixture to 70 °C and filter to remove insoluble copper salts.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.

  • The precipitate of this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from hot water.[3]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of boiling distilled water.[3]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Characterization

1H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for the aromatic protons will appear in the range of 7.5-8.5 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or acquire the spectrum using an ATR accessory.

  • Analysis: The IR spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Signaling and Metabolic Pathways

While specific signal transduction pathways directly modulated by this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors and related metabolic pathways. A significant area of research is its role in microbial metabolism. The following diagram illustrates the bacterial degradation pathway of nicotinic acid, which involves the formation of a hydroxylated intermediate, 6-hydroxynicotinic acid, a close isomer of the title compound. This pathway highlights a key biological context for the enzymatic processing of hydroxynicotinic acids.

bacterial_nicotinic_acid_degradation cluster_0 Bacterial Nicotinic Acid Degradation Pathway nicotinic_acid Nicotinic Acid hna 6-Hydroxynicotinic Acid nicotinic_acid->hna NicAB dhp 2,5-Dihydroxypyridine hna->dhp NicC nfm N-Formylmaleamic Acid dhp->nfm NicX maleamic_acid Maleamic Acid nfm->maleamic_acid NicD maleic_acid Maleic Acid maleamic_acid->maleic_acid NicF fumaric_acid Fumaric Acid maleic_acid->fumaric_acid NicE

Caption: Bacterial degradation pathway of nicotinic acid.

Biological and Pharmacological Roles

This compound serves as a versatile precursor in the synthesis of various biologically active molecules.[6] Its derivatives have been investigated for several therapeutic applications. For instance, certain derivatives have demonstrated cardioprotective effects by reducing oxidative stress markers.[7] As a nicotinic acid analog, it is also utilized in studies investigating metabolic processes, particularly the mechanisms of enzymatic hydroxylation.[8] The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs aimed at developing new therapeutic agents.[6]

Conclusion

This compound is a compound with well-defined chemical properties and a versatile structure that lends itself to a wide range of applications in research and development. This guide has provided a consolidated resource on its key characteristics, detailed methodologies for its synthesis and purification, and an insight into its role in metabolic pathways. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable building block with the potential for the development of novel therapeutic agents.

References

5-Hydroxynicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a pyridine (B92270) derivative and an analog of nicotinic acid (Vitamin B3), is a compound of significant interest in pharmaceutical and chemical research. Its structural features, including a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role in biological systems.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number. It is also known by several synonyms in scientific literature and commercial catalogs.

IdentifierValue
CAS Number 27828-71-3[1]
Primary Name This compound
Systematic Name 5-Hydroxypyridine-3-carboxylic acid[1]
Synonyms 3-Carboxy-5-hydroxypyridine, 5-Hydroxy-3-pyridinecarboxylic acid[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C6H5NO3[1]
Molecular Weight 139.11 g/mol [1]
Appearance White to yellow powder/crystal[2]
Melting Point 299 °C[3]
Boiling Point (Predicted) 519.3 ± 35.0 °C[4]
Density (Predicted) 1.485 ± 0.06 g/cm³[4]
pKa (Predicted) 2.08 ± 0.10[2][5]
Solubility Soluble in water[6]
¹H NMR (300MHz, DMSO-d6, Predicted) 8.48 (d, J=1.5 Hz, 1H), 8.26 (d, J=2.6 Hz, 1H), 7.51 (d, J=1.9 Hz, 1H)[3]
IR Spectrum Available[7]
Mass Spectrum Available[8]

Experimental Protocols

Synthesis of this compound from 5-Bromonicotinic Acid

This protocol details a common method for the laboratory synthesis of this compound.

Materials:

Procedure:

  • To a reaction flask, add 10.1 g (0.05 mol) of 5-bromonicotinic acid, a solution of 10 g of NaOH dissolved in 63 mL of water, 3.1 g of copper (II) sulfate pentahydrate, and 0.42 g of copper powder.[4]

  • Stir the reaction mixture vigorously and heat under reflux for 30 hours.[4]

  • After the reflux period, cool the mixture to room temperature.[4]

  • Add 4.8 g of sodium sulfide hydrate and continue stirring overnight.[4]

  • Heat the mixture to 70 °C to complete the reaction. The product, this compound, can then be isolated and purified using standard techniques.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 5-Bromonicotinic Acid step1 Combine reactants in a flask start1->step1 start2 NaOH Solution start2->step1 start3 CuSO4·5H2O start3->step1 start4 Copper Powder start4->step1 step2 Heat under reflux for 30 hours with vigorous stirring step1->step2 step3 Cool to room temperature step2->step3 step4 Add Na2S·xH2O and stir overnight step3->step4 step5 Heat to 70 °C step4->step5 end_product This compound step5->end_product

Caption: Synthesis Workflow of this compound.

Biological Role and Signaling Pathways

As a nicotinic acid analog, this compound is primarily utilized in research to probe metabolic pathways and enzyme mechanisms.

Metabolic Relevance: this compound is recognized for its potential to inhibit the metabolism of nicotinic acid in human platelets.[4][9] It also serves as a substrate analog in the investigation of the hydroxylation mechanism of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO).[4][9]

While not directly implicated in a major signaling cascade, its structural similarity to nicotinic acid places it within the broader context of NAD⁺ (nicotinamide adenine (B156593) dinucleotide) metabolism. The general pathway for the conversion of nicotinic acid to NAD⁺ is a fundamental cellular process.

Below is a simplified diagram illustrating the Preiss-Handler pathway, the metabolic route for the conversion of nicotinic acid to NAD⁺. This compound, as an analog, is studied in the context of enzymes within this and related pathways.

G Preiss-Handler Pathway for NAD⁺ Synthesis cluster_pathway Metabolic Conversion cluster_enzymes Key Enzymes NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN PRPP NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD ATP NAD Nicotinamide Adenine Dinucleotide (NAD⁺) NAAD->NAD Glutamine, ATP NAPRT NAPRT NAPRT->NA NMNAT NMNAT NMNAT->NAMN NADSYN NAD Synthetase NADSYN->NAAD

Caption: Preiss-Handler Pathway for NAD⁺ Synthesis.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical R&D:

  • Pharmaceutical Synthesis: It is a precursor for the synthesis of novel, biologically active compounds, including potential treatments for cancer and neurological disorders.[1] The functional groups on the pyridine ring allow for diverse chemical modifications to create complex therapeutic agents.[1]

  • Agrochemicals: The pyridine structure is a common feature in herbicides and fungicides. This compound can be used as a starting material for the development of new agrochemicals.[1]

  • Materials Science: It can act as a ligand in coordination chemistry to form metal-ligand complexes. These complexes have potential applications in catalysis and the development of sensors.

Conclusion

This compound is a versatile chemical compound with established utility in synthetic chemistry and as a tool for biochemical investigation. Its well-defined properties and reactivity make it a valuable resource for researchers in academia and industry. This guide provides a foundational understanding of its key characteristics and applications, serving as a practical resource for professionals in the field.

References

An In-depth Technical Guide to the Synthesis of 5-hydroxy-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-hydroxy-3-pyridinecarboxylic acid, also known as 5-hydroxynicotinic acid. This valuable pyridine (B92270) derivative serves as a crucial building block in the development of novel pharmaceutical compounds and other specialty chemicals. This document details established chemical synthesis and potential biosynthetic routes, presenting quantitative data in structured tables for comparative analysis, complete with detailed experimental protocols and visual diagrams of the synthetic workflows.

Chemical Synthesis Pathways

The chemical synthesis of 5-hydroxy-3-pyridinecarboxylic acid can be achieved through various methods, primarily involving the modification of substituted pyridine precursors. The following sections detail the most prominent and well-documented synthetic routes.

Synthesis from 5-Bromonicotinic Acid

A common and effective method for the laboratory-scale synthesis of 5-hydroxy-3-pyridinecarboxylic acid involves the copper-catalyzed hydroxylation of 5-bromonicotinic acid. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol:

A detailed experimental procedure for this synthesis is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine 10.1 g (0.05 mol) of 5-bromonicotinic acid with a solution of 10 g of sodium hydroxide (B78521) (NaOH) dissolved in 63 mL of water.

  • Addition of Catalysts: To this mixture, add 3.1 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 0.42 g of copper powder (Cu).

  • Reflux: The reaction mixture is then stirred vigorously and heated under reflux for 30 hours.

  • Work-up: After cooling the mixture to room temperature, 4.8 g of sodium sulfide (B99878) monohydrate (Na₂S·H₂O) is added, and the stirring is continued overnight. The mixture is then heated to 70 °C, and hydrogen sulfide (H₂S) gas is passed through the solution for approximately 3 hours until the white precipitate completely dissolves.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is filtered. The pH of the filtrate is carefully adjusted to 5.2 with concentrated hydrochloric acid (HCl), and the resulting precipitate is collected by filtration. The pH of the filtrate is then further adjusted to 4.6 with concentrated HCl to precipitate more product. The collected white precipitate is washed with water and dried under reduced pressure.[1]

Quantitative Data:

ParameterValueReference
Starting Material5-Bromonicotinic Acid[1]
Key ReagentsNaOH, CuSO₄·5H₂O, Cu[1]
Reaction Time30 hours[1]
Reaction TemperatureReflux[1]
Yield62%[1]

Reaction Pathway Diagram:

G start 5-Bromonicotinic Acid intermediate Copper-complex intermediate start->intermediate NaOH, H2O, CuSO4·5H2O, Cu, Reflux (30h) product 5-Hydroxy-3-pyridinecarboxylic Acid intermediate->product Work-up (Na2S, H2S, HCl)

Synthesis of 5-hydroxy-3-pyridinecarboxylic acid from 5-bromonicotinic acid.
Synthesis via Esterification of this compound

While not a direct synthesis of the acid itself, the esterification of 5-hydroxy-3-pyridinecarboxylic acid is a crucial related reaction, often performed to protect the carboxylic acid group or to create derivatives for further reactions. The following protocol describes the formation of ethyl 5-hydroxynicotinate.

Experimental Protocol:

  • Reaction Setup: In a 200 mL single-necked recovery flask, a suspension of 5.01 g (36.0 mmol) of this compound in 20 mL of absolute ethanol (B145695) is prepared.

  • Acid Catalyst Addition: 2.0 mL (37.5 mmol) of sulfuric acid (H₂SO₄) is carefully added.

  • Reflux: The mixture is heated to reflux with stirring for 18 hours.

  • Work-up: After cooling to room temperature, the solution is made basic by the careful addition of 125 mL of saturated sodium bicarbonate solution.

  • Extraction and Purification: The mixture is extracted with ethyl acetate (B1210297) (4 x 50 mL). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the product.[2]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[2]
ReagentsAbsolute Ethanol, Sulfuric Acid[2]
Reaction Time18 hours[2]
Reaction TemperatureReflux[2]
Yield73%[2]

Experimental Workflow Diagram:

G start Suspend this compound in absolute ethanol add_catalyst Add sulfuric acid start->add_catalyst reflux Reflux for 18 hours add_catalyst->reflux cool_neutralize Cool and neutralize with saturated sodium bicarbonate reflux->cool_neutralize extract Extract with ethyl acetate cool_neutralize->extract dry_concentrate Dry organic phase and concentrate to yield product extract->dry_concentrate

Workflow for the esterification of 5-hydroxy-3-pyridinecarboxylic acid.

Biosynthesis Pathway

While specific microbial strains that directly produce 5-hydroxy-3-pyridinecarboxylic acid are not extensively documented in publicly available literature, the enzymatic hydroxylation of pyridine derivatives is a known biological process. For instance, various microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, are capable of hydroxylating nicotinic acid to 6-hydroxynicotinic acid.[3][4][5][6] This suggests the potential for identifying or engineering microorganisms or specific hydroxylase enzymes for the regioselective synthesis of the 5-hydroxy isomer.

The general principle of such a biotransformation would involve the use of a whole-cell biocatalyst or an isolated enzyme that can introduce a hydroxyl group at the C-5 position of the pyridine ring of nicotinic acid.

Conceptual Biosynthesis Pathway Diagram:

G substrate Nicotinic Acid product 5-Hydroxy-3-pyridinecarboxylic Acid substrate->product Regioselective Hydroxylation biocatalyst Whole-cell biocatalyst or Hydroxylase Enzyme biocatalyst->product

Conceptual pathway for the biosynthesis of 5-hydroxy-3-pyridinecarboxylic acid.

Further research in the screening of microbial diversity and protein engineering of known hydroxylases is warranted to develop a viable biosynthetic route for this compound.

Industrial Production

5-Hydroxy-3-pyridinecarboxylic acid is available commercially, indicating that scalable industrial production methods exist.[7] While specific proprietary industrial processes are often not fully disclosed, large-scale synthesis would likely be based on an optimized version of a known chemical synthesis route, such as the one starting from 5-bromonicotinic acid, or potentially a more cost-effective method involving direct hydroxylation of nicotinic acid under specific catalytic conditions. The choice of an industrial route would be heavily influenced by factors such as raw material cost, process safety, yield, and environmental impact. Patents related to the production of pyridine carboxylic acids often focus on the oxidation of alkylpyridines.[8][9][10]

Conclusion

This technical guide has outlined the key synthesis pathways for 5-hydroxy-3-pyridinecarboxylic acid, providing detailed experimental protocols and quantitative data for established chemical methods. While a specific, detailed biosynthetic route remains an area for further investigation, the principles of enzymatic hydroxylation suggest its feasibility. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

The Biological Activity of 5-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), is a pyridinecarboxylic acid that has garnered interest in pharmaceutical and chemical research. Its structure, featuring both a hydroxyl and a carboxylic acid group on the pyridine (B92270) ring, provides functional versatility for chemical modifications, making it a valuable precursor in the synthesis of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Core Biological Activities

The primary reported biological activities of this compound and its derivatives are centered on their cardioprotective and antioxidant effects. While direct quantitative data for this compound itself is limited in publicly available literature, studies on its derivatives provide significant insights into its potential therapeutic applications.

Cardioprotective Effects

Derivatives of this compound have demonstrated notable cardioprotective activity in preclinical models of doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury. Doxorubicin (B1662922), a potent chemotherapeutic agent, is known to induce cardiotoxicity through mechanisms involving oxidative stress.

Quantitative Data on Cardioprotective Derivatives

DerivativeModelKey FindingsReference
SSC-77 (Potassium 5-hydroxynicotinate) Doxorubicin-induced cardiomyopathy in ratsDecreased diastolic dysfunction coefficient (StТTI) to 2.1 ± 0.2 r.u. (control: 8.3 ± 0.1 r.u.).
Hypo-reperfusion injury in isolated rat heartsPrevented decrease in contractility indices at 5 and 20 minutes of reperfusion. Reduced KFK-MB by 47% and LDH by 21.8% compared to control.
SSC-497 (Magnesium 5-hydroxynicotinate) Doxorubicin-induced cardiomyopathy in ratsDecreased diastolic dysfunction coefficient (StТTI) to 3.3 ± 0.1 r. units (control: 8.3 ± 0.1 r.u.).
Hypo-reperfusion injury in isolated rat heartsPrevented decrease in contractility indices at 5 and 20 minutes of reperfusion. Reduced KFK-MB by 39% and LDH by 19.6% compared to control.
Antioxidant Properties

This compound has been noted for its antioxidant properties.[2] This activity is likely attributable to the presence of the hydroxyl group on the pyridine ring, which can donate a hydrogen atom to scavenge free radicals.

No direct quantitative data (e.g., IC50 values from DPPH or other antioxidant assays) for this compound was found in the reviewed literature.

Potential Mechanisms of Action and Signaling Pathways

Given that this compound is an analog of nicotinic acid, its biological activities may be mediated through similar signaling pathways. The primary receptor for nicotinic acid is the G-protein coupled receptor 109A (GPR109A).

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. This pathway is crucial for the anti-lipolytic effects of nicotinic acid. The binding of an agonist to GPR109A leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, GPR109A signaling can also proceed through a β-arrestin-dependent pathway, which is implicated in some of the side effects of niacin, such as flushing, through the production of prostaglandins.[3]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Dependent Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi-protein GPR109A->Gi Arrestin β-Arrestin GPR109A->Arrestin Agonist Nicotinic Acid / this compound? Agonist->GPR109A AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes PLA2 Phospholipase A2 Arrestin->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1/2 AA->COX Prostaglandins Prostaglandins COX->Prostaglandins

GPR109A signaling cascade.
Nicotinic Acid Metabolism

This compound is a metabolite of nicotinic acid. Understanding the metabolic pathway of nicotinic acid provides context for the formation and potential roles of its hydroxylated derivatives. Nicotinic acid is converted in the body to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism.

Nicotinic_Acid_Metabolism Tryptophan Tryptophan Quinolinate Quinolinic Acid Tryptophan->Quinolinate Nicotinate_Mononucleotide Nicotinate Mononucleotide (NaMN) Quinolinate->Nicotinate_Mononucleotide Nicotinate_Adenine_Dinucleotide Nicotinate Adenine Dinucleotide (NaAD) Nicotinate_Mononucleotide->Nicotinate_Adenine_Dinucleotide NAD NAD+ Nicotinate_Adenine_Dinucleotide->NAD NADP NADP+ NAD->NADP Nicotinamide Nicotinamide NAD->Nicotinamide Five_HNA This compound Nicotinamide->Five_HNA Metabolism

Simplified nicotinic acid metabolism.

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy in Rats

This model is used to evaluate the cardioprotective effects of compounds against doxorubicin-induced cardiotoxicity.

Workflow:

Doxorubicin_Cardiomyopathy_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Grouping Random Grouping (Control, Doxorubicin, Doxorubicin + Test Compound) Animal_Acclimatization->Grouping Treatment Drug Administration (e.g., Doxorubicin 20 mg/kg, i.p.) (Test compound at specified dose) Grouping->Treatment Monitoring Monitoring (Body weight, ECG) Treatment->Monitoring Sacrifice Euthanasia and Heart Collection Monitoring->Sacrifice Analysis Biochemical and Histopathological Analysis (LDH, CK-MB, MDA, Histology) Sacrifice->Analysis

Workflow for doxorubicin-induced cardiomyopathy model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Cardiomyopathy: A single intraperitoneal injection of doxorubicin (e.g., 20 mg/kg) is administered.

  • Treatment Groups:

    • Control group: Receives the vehicle.

    • Doxorubicin group: Receives doxorubicin.

    • Treatment group(s): Receive doxorubicin and the test compound (e.g., SSC-77 or SSC-497) at a specified dose and regimen.

  • Assessment of Cardioprotection:

    • Functional Assessment: Echocardiography can be used to measure parameters like ejection fraction and fractional shortening.

    • Biochemical Markers: Blood samples are collected to measure cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).

    • Oxidative Stress Markers: Heart tissue homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) and diene conjugates.

    • Histopathology: Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for myocardial damage, such as myocyte vacuolization and interstitial edema.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Workflow:

DPPH_Assay_Workflow Prepare_Solutions Prepare Solutions (DPPH in methanol (B129727), Test compound dilutions, Positive control) Reaction_Mixture Mix DPPH solution with test compound or control Prepare_Solutions->Reaction_Mixture Incubation Incubate in the dark (e.g., 30 minutes at room temperature) Reaction_Mixture->Incubation Measurement Measure Absorbance (at ~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 value Measurement->Calculation

Workflow for DPPH antioxidant assay.

Methodology:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

    • Test compound (this compound) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox) at various concentrations.

    • Blank (solvent only).

  • Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound, positive control, or blank.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion and Future Directions

This compound and its derivatives present a promising area for therapeutic development, particularly in the context of cardioprotection and conditions associated with oxidative stress. The cardioprotective effects of its potassium and magnesium salts in preclinical models are significant and warrant further investigation.

Key areas for future research include:

  • Quantitative Biological Activity: A thorough in vitro and in vivo characterization of this compound is necessary to determine its IC50/EC50 values for various biological targets, including its antioxidant capacity and potential interaction with the GPR109A receptor.

  • Mechanism of Action: Elucidating the precise mechanisms by which this compound and its derivatives exert their cardioprotective effects is crucial. This includes investigating their direct effects on signaling pathways such as GPR109A, NF-κB, and prostaglandin (B15479496) synthesis.

  • Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

References

An In-depth Technical Guide to 5-Hydroxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a derivative of niacin (Vitamin B3), represents a versatile scaffold in medicinal chemistry. Its pyridine (B92270) ring system, substituted with both a hydroxyl and a carboxylic acid group, offers multiple points for chemical modification, leading to a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have garnered interest for their potential applications in treating a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound Profile

PropertyData
Chemical Name 5-Hydroxypyridine-3-carboxylic acid
Synonyms 5-Hydroxy-3-pyridinecarboxylic acid
CAS Number 27828-71-3
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Appearance White to off-white or yellow solid
Solubility Soluble in water and polar organic solvents[1]

Quantitative Biological Activity

While broad quantitative data for a wide range of this compound derivatives is still emerging, studies on closely related analogs provide valuable insights into their potential as enzyme inhibitors. The following table summarizes the inhibitory activity of a series of 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.

Table 1: Enzyme Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives [2]

Compound IDα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
1 37.33 ± 0.0238.01 ± 0.12
2 12.91 ± 0.0412.72 ± 0.12
4 12.17 ± 0.1412.01 ± 0.09
5 13.57 ± 0.1713.68 ± 0.36
6 13.01 ± 0.0713.11 ± 0.15
7 12.91 ± 0.0812.79 ± 0.17
8 13.04 ± 0.0212.99 ± 0.09
Acarbose (Standard) 10.98 ± 0.03-

Note: The original research paper should be consulted for the specific structures of the tested compounds.

In the realm of cardioprotection, specific salts of this compound have demonstrated significant efficacy in preclinical models.

Table 2: Cardioprotective Effects of this compound Derivatives [3]

CompoundModelDoseBiomarker Reduction
SSC-77 (K-5-hydroxynicotinate) Doxorubicin-induced cardiomyopathy27.6 mg/kg/day-
Ischemia/Reperfusion Injury10⁻⁶ mol/lKFK-MB: 39%, LDH: 21.8%
SSC-497 (Mg-5-hydroxynicotinate) Doxorubicin-induced cardiomyopathy58.1 mg/kg/day-
Ischemia/Reperfusion Injury10⁻⁶ mol/lKFK-MB: 47%, LDH: 19.6%

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes the esterification of this compound.

  • Reaction Setup: To a dried 200 mL single-necked recovery flask equipped with a magnetic stir bar, add this compound (5.01 g, 36.0 mmol).

  • Reagent Addition: Add absolute ethanol (B145695) (20 mL, 343 mmol) to create a white suspension. Carefully add sulfuric acid (2.0 mL, 37.5 mmol) in two portions.

  • Reflux: Equip the flask with a condenser and heat the mixture in an oil bath at 95–100 °C. Reflux with stirring for 18 hours.

  • Work-up: Cool the solution to room temperature and carefully neutralize with a saturated sodium bicarbonate solution (125 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (4 x 50 mL).

  • Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

This protocol outlines a general method for amide bond formation starting from this compound.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

This protocol describes the synthesis of ether derivatives from this compound.

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound or its ester derivative (1 equivalent) in a dry polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and stir for 2-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Biological Assays
  • Enzyme Solution: Prepare a solution of α-amylase or α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in DMSO to prepare stock solutions, followed by serial dilutions in the assay buffer.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compounds for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Incubation and Measurement: Incubate the reaction mixture for a specific time. Stop the reaction and measure the product formation using a spectrophotometer at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-NF-κB, total NF-κB, p-ERK, total ERK) overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

Derivatives of nicotinic acid and related phenolic compounds are known to modulate several key signaling pathways implicated in various diseases. While the specific effects of many this compound derivatives are still under investigation, the following pathways represent promising areas of exploration for understanding their mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is linked to numerous inflammatory diseases and cancers. Inhibition of the NF-κB pathway is a key therapeutic strategy.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Ligand Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Target_Genes Target Gene Expression (Inflammation, Proliferation) Nucleus->Target_Genes Inhibitor 5-HNA Derivative? Inhibitor->IKK_complex Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response Inhibitor 5-HNA Derivative? Inhibitor->Raf Inhibition? Inhibitor->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling cascade by this compound analogs.

Logical Workflow for Drug Discovery

The exploration of this compound derivatives in a drug discovery program typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start This compound Synthesis Derivative Synthesis (Amides, Esters, Ethers) Start->Synthesis Screening In Vitro Screening (Enzyme Assays, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Hits Lead_Opt->Synthesis Iterative Design Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Leads Mechanism->Lead_Opt Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A typical drug discovery workflow for this compound derivatives.

Conclusion

This compound and its derivatives present a promising area of research for the development of novel therapeutics. The synthetic tractability of the core scaffold allows for the generation of diverse chemical libraries, and preliminary studies on analogs indicate a wide range of biological activities. Further investigation into the quantitative structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.

References

Spectroscopic Profile of 5-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Hydroxynicotinic acid, a significant molecule in various research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is presented in Table 1.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.48Doublet (d)1.51H-2
8.26Doublet (d)2.61H-6
7.51Doublet (d)1.91H-4
¹³C NMR Data

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
165 - 185C=O (Carboxylic Acid)
150 - 165C-5 (C-OH)
140 - 155C-2
135 - 150C-6
120 - 135C-4
110 - 125C-3
Experimental Protocol for NMR Spectroscopy

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies and lock the field using the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • Use a relaxation delay of 2-5 seconds.

III. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ = 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3273BroadO-H stretch (hydroxyl group and carboxylic acid)
~3000-2500BroadO-H stretch (carboxylic acid dimer)
~1700-1680StrongC=O stretch (carboxylic acid)
~1538Medium-StrongC=C and C=N ring stretching
~1393MediumO-H bend (in-plane)
~1294Medium-StrongC-O stretch (carboxylic acid/phenol)
Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometric Data

The predicted mass spectrometric data for this compound is presented in Table 4. The fragmentation pattern is inferred from the common fragmentation pathways of nicotinic acid derivatives.

Table 4: Predicted Mass Spectrometric Data for this compound

m/zProposed Fragment
139[M]⁺ (Molecular Ion)
122[M - OH]⁺
94[M - COOH]⁺
78[C₅H₄N]⁺

Note: The mzCloud database contains 117 mass spectra for this compound, which can be consulted for more detailed fragmentation information.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Calibrate the instrument using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 139) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Process the acquired data to identify the molecular ion and major fragment ions.

    • Propose fragmentation pathways based on the observed mass losses.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Solubility Profile of 5-Hydroxynicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxynicotinic acid, a key intermediate in various chemical and pharmaceutical applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical pathways and experimental workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, studies on the family of hydroxynicotinic acids (HNAs) provide valuable insights into its relative solubility.

A study on the crystallization and solubility of HNA isomers systematically investigated their behavior in water and ethanol (B145695). The solubility trends were determined over a temperature range of 288 to 333 K using the gravimetric method. In water at 293 ± 2 K, the solubility trend observed was: 4-HNA ≫ 2-HNA > 5-HNA ≈ 6-HNA. A similar trend was noted in ethanol, with slight differences: 2-HNA ≈ 4-HNA > 5-HNA > 6-HNA. These findings indicate that this compound is among the less soluble isomers in both water and ethanol.

For context, the solubility of the parent compound, nicotinic acid, has been determined in a variety of solvents, with the following trend: dimethyl sulfoxide (B87167) (DMSO) ≫ ethanol > water > acetone (B3395972) > diethyl ether > acetonitrile.[3] This suggests that polar, hydrogen-bond-accepting solvents like DMSO are likely to be effective for dissolving this compound as well.

Table 1: Qualitative and Comparative Solubility of this compound

SolventTemperature (K)Solubility (Qualitative)Reference
Water293 ± 2Lower than 2-HNA and 4-HNA; similar to 6-HNA
Ethanol293 ± 2Lower than 2-HNA and 4-HNA

Note: This table reflects the current limited availability of specific quantitative data for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer of specific pH)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8] The agitation speed should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter.[7][8] It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[12][13][14][15]

Objective: To determine the mass of solute dissolved in a known mass of solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flask or beaker

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus

  • Evaporating dish

  • Analytical balance

  • Oven with temperature control

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached, as confirmed by the presence of undissolved solid.[12][13]

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.[12][13]

  • Evaporation of Solvent: Carefully evaporate the solvent from the evaporating dish by heating it in an oven at a temperature below the decomposition point of this compound.[12][13]

  • Drying and Weighing the Solute: Once the solvent is completely evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

  • Calculation:

    • Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Solubility is expressed as the mass of solute per mass of solvent (e.g., g solute / 100 g solvent).

Visualizing Experimental and Biochemical Contexts

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the shake-flask method followed by analytical quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge or Filter C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Workflow for Shake-Flask Solubility Determination.

Metabolic Context of this compound

This compound is an intermediate in the bacterial degradation pathway of nicotinic acid (niacin). The following diagram outlines its position in this metabolic process.

G Nicotinic_Acid Nicotinic Acid HNA_6 6-Hydroxynicotinic Acid Nicotinic_Acid->HNA_6 DHP_2_5 2,5-Dihydroxypyridine HNA_6->DHP_2_5 Downstream Further Degradation (Maleamate Pathway) DHP_2_5->Downstream

Bacterial Degradation Pathway of Nicotinic Acid.

References

Potential Research Applications of 5-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate with emerging potential in pharmaceutical and life sciences research. This technical guide provides a comprehensive overview of its core applications, supported by available data, detailed experimental protocols, and visualizations of relevant biological pathways. While research on this compound is still developing, this document consolidates current knowledge to facilitate further investigation into its therapeutic and scientific promise. Key areas of interest include its role as a precursor in the synthesis of novel therapeutic agents, its potential interaction with the nicotinic acid receptor (GPR109A), and its utility in studying enzymatic hydroxylation mechanisms.

Introduction

This compound (5-HNA), also known as 5-hydroxy-3-pyridinecarboxylic acid, is a pyridine (B92270) derivative distinguished by a hydroxyl group at the 5-position of the pyridine ring.[1][2] This structural feature, combined with the carboxylic acid moiety, imparts unique chemical reactivity, making it a valuable building block in organic synthesis.[3] Its applications span from the synthesis of pharmaceuticals and agrochemicals to coordination chemistry, where it serves as a ligand for metal-organic frameworks.[4][5]

Emerging research points towards potential pharmacological activities, including neuroprotective and cardioprotective effects, although much of the current data is based on its derivatives.[6] This guide aims to provide researchers with a detailed understanding of the current state of this compound research, including methodologies to explore its biological activities and potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 27828-71-3[2]
Molecular Formula C₆H₅NO₃[2]
Molecular Weight 139.11 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 299 °C[7]
Solubility Soluble in water[1]
pKa 2.08 ± 0.10 (Predicted)[7]

Potential Research Applications

Precursor for Pharmaceutical Synthesis

This compound's bifunctional nature makes it an attractive starting material for the synthesis of more complex, biologically active molecules.[3] Its pyridine core is a common scaffold in many pharmaceutical compounds.

A notable area of investigation is the synthesis of cardioprotective agents. A study by Danilenko et al. (2017) explored the cardioprotective effects of two derivatives of this compound, SSC-77 (the potassium salt) and SSC-497 (the magnesium salt), in a doxorubicin-induced cardiomyopathy rat model.[6]

Quantitative Data on this compound Derivatives:

CompoundModelKey FindingsReference
SSC-77 Doxorubicin-induced cardiomyopathy in ratsReduced diastolic dysfunction; Prevented decrease in heart functional activity after ischemia/reperfusion.[6]
SSC-497 Doxorubicin-induced cardiomyopathy in ratsReduced diastolic dysfunction; Prevented decrease in heart functional activity after ischemia/reperfusion.[6]
Investigation of GPR109A Signaling

GPR109A (also known as HCAR2) is a G-protein coupled receptor that is activated by nicotinic acid.[8][9] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids, which is a key mechanism behind the lipid-lowering effects of niacin.[8] Given that this compound is an analog of nicotinic acid, it is a plausible candidate for interaction with GPR109A. However, direct binding affinity and activation data for this compound on GPR109A are currently lacking in the published literature.

Research in this area would involve determining the EC₅₀ or IC₅₀ values of this compound in GPR109A-expressing cells, as well as its binding affinity (Ki).

GPR109A Signaling Pathway:

Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade. The receptor couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A Gi Gi-protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound (Hypothesized) Ligand->GPR109A Binds Gi->AC Inhibits Response Inhibition of Lipolysis cAMP->Response Leads to

Caption: Hypothesized GPR109A signaling pathway for this compound.

Neuroprotective Research

Some sources suggest a potential role for this compound in the treatment of neurodegenerative diseases, although specific experimental data is scarce.[2] Research in this area could involve evaluating the compound's ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.

Anticancer Research

The potential of pyridine derivatives in cancer therapy is an active area of research. While no specific IC₅₀ values for this compound against cancer cell lines were found in the reviewed literature, its role as a scaffold for synthesizing novel anticancer compounds warrants investigation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

GPR109A Activation Assay (cAMP Measurement)

This protocol is designed to determine if this compound can activate GPR109A and lead to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

  • Cell culture medium and supplements

  • 96-well microplates

Procedure:

  • Cell Culture: Culture GPR109A-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the compound dilutions to the respective wells and incubate for 30 minutes at room temperature. c. Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ value.

Experimental Workflow for GPR109A Activation Assay:

GPR109A_Activation_Workflow A Culture GPR109A-CHO cells B Seed cells in 96-well plate A->B C Prepare serial dilutions of 5-HNA B->C D Treat cells with 5-HNA C->D E Stimulate with Forskolin D->E F Lyse cells and measure cAMP E->F G Determine EC50 value F->G

Caption: Workflow for GPR109A activation assay.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • This compound

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Cell culture medium and supplements

  • 96-well microplates

Procedure:

  • Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., H₂O₂) for a specified duration to induce cell death. Include a control group without the neurotoxin.

  • MTT Assay: a. Remove the medium and add fresh medium containing MTT solution to each well. b. Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Add DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the protective effect of this compound.

Nicotinic Acid Metabolism

This compound is a metabolite of nicotinic acid. Understanding the metabolic pathway of nicotinic acid is crucial for contextualizing the role and potential effects of its derivatives.

Nicotinic Acid Metabolism Pathway:

Nicotinic_Acid_Metabolism Tryptophan Tryptophan NA Nicotinic Acid (Niacin) Tryptophan->NA de novo synthesis NaMN Nicotinate Mononucleotide NA->NaMN NAPRT HNA This compound NA->HNA Hydroxylation NAM Nicotinamide NAD NAD+ NAM->NAD Salvage Pathway NaAD Nicotinate Adenine Dinucleotide NaMN->NaAD NMNAT NaAD->NAD NAD Synthetase NADP NADP+ NAD->NADP NAD Kinase

Caption: Simplified overview of Nicotinic Acid metabolism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is still emerging, its structural similarity to nicotinic acid and the demonstrated cardioprotective effects of its derivatives highlight its potential. Future research should focus on:

  • Quantitative Biological Evaluation: Systematically determining the binding affinities, EC₅₀, and IC₅₀ values of this compound for various biological targets, with a primary focus on GPR109A.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in different cell types.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its optimized derivatives in relevant animal models of cardiovascular, neurodegenerative, and oncological diseases.

This technical guide serves as a foundational resource to stimulate and guide further research into the multifaceted applications of this compound.

References

5-Hydroxynicotinic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a pyridine (B92270) derivative, has garnered interest in various scientific fields for its role as a versatile chemical intermediate and biologically active molecule. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. Furthermore, it delves into its known biological roles, particularly its involvement in enzymatic pathways, and provides detailed experimental protocols and workflows relevant to its study.

Discovery and History

The discovery of this compound is intricately linked to the broader exploration of pyridine chemistry. While a definitive first synthesis or isolation in historical literature remains elusive, its study is a part of the extensive research into nicotinic acid (Vitamin B3) and its derivatives that began in the early 20th century. Early investigations into the synthesis and properties of various substituted pyridines likely led to the eventual characterization of this compound. Its significance grew with the understanding of its utility as a precursor for more complex molecules in medicinal chemistry and as a tool for studying enzymatic mechanisms.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₅NO₃[1]
Molecular Weight 139.11 g/mol [1]
CAS Number 27828-71-3[1]
Appearance White to off-white to yellow solid/powder to crystal[2]
Melting Point 299 °C[2]
Boiling Point (Predicted) 519.3 ± 35.0 °C[2]
Density (Predicted) 1.485 ± 0.06 g/cm³[2]
pKa (Predicted) 2.08 ± 0.10[2]
Solubility Soluble in water.[3]
Storage Temperature Room Temperature (Inert atmosphere)[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and well-documented method involves the nucleophilic substitution of 5-bromonicotinic acid.

Synthesis from 5-Bromonicotinic Acid

This method provides a reliable route to this compound.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagents and Materials:

  • Procedure:

    • Dissolve 10 g of NaOH in 63 mL of water in a reaction flask.

    • To this solution, add 10.1 g of 5-bromonicotinic acid, 3.1 g of copper sulfate pentahydrate, and 0.42 g of copper powder.

    • Stir the reaction mixture vigorously and heat under reflux for 30 hours.

    • After reflux, cool the mixture to room temperature.

    • Add 4.8 g of sodium sulfide hydrate and continue stirring overnight.

    • Heat the mixture to 70 °C and filter to remove the copper sulfide precipitate.

    • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.

    • A white precipitate of this compound will form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Biological Significance and Signaling Pathways

This compound is recognized for its role as a metabolite and its interaction with specific enzymes. Its structural similarity to other biologically important pyridine derivatives makes it a subject of interest in metabolic and signaling pathway research.

Interaction with 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO)

This compound is a known substrate analog and competitive inhibitor of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). This enzyme is involved in the degradation of Vitamin B6. The study of how this compound binds to and is processed by MHPCO provides valuable insights into the enzyme's catalytic mechanism.

Below is a diagram illustrating the interaction of this compound with the MHPCO active site, preventing the binding of the natural substrate.

MHPCO_Inhibition cluster_enzyme MHPCO Active Site Enzyme MHPCO ActiveSite Catalytic Residues Inhibitor This compound Enzyme->Inhibitor No Reaction Product Product Enzyme->Product Catalyzes Reaction Substrate Natural Substrate (e.g., MHPC) Substrate->Enzyme Binds to Active Site Inhibitor->Enzyme Competitively Binds to Active Site HPLC_Workflow start Start prep_sample Sample Preparation (Dissolve in Mobile Phase) start->prep_sample prep_standard Standard Preparation (Known Concentration) start->prep_standard hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_sample->hplc_setup prep_standard->hplc_setup inject Inject Sample/Standard hplc_setup->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis end End data_analysis->end Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents prep_inhibitor Prepare this compound (Serial Dilutions) start->prep_inhibitor assay_setup Set up Assay Plates (Control, Test Wells) prep_reagents->assay_setup prep_inhibitor->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate IC50) monitor_reaction->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing 5-Hydroxynicotinic acid as a primary organic linker. The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data to facilitate further investigation and application of these novel materials.

Introduction to this compound-Based MOFs

This compound, a derivative of niacin (vitamin B3), is a versatile organic ligand for the synthesis of metal-organic frameworks. Its chemical structure, featuring a pyridine (B92270) ring, a carboxylic acid group, and a hydroxyl group, offers multiple coordination sites for metal ions, leading to the formation of diverse and functional MOF architectures. The presence of the hydroxyl group can enhance the framework's stability and provides a site for post-synthetic modification, making these MOFs particularly interesting for applications in drug delivery, catalysis, and sensing.

The coordination of 5-hydroxynicotinate with various metal ions, including zinc(II), copper(II), cobalt(II), and nickel(II), can result in the formation of one-, two-, or three-dimensional coordination polymers with distinct properties. The synthesis of these materials is typically achieved through hydrothermal or solvothermal methods, where the reaction conditions can be tuned to control the dimensionality, topology, and porosity of the resulting framework.

Key Applications in Drug Development

The inherent biocompatibility of the nicotinic acid backbone, coupled with the tunable porosity and high surface area of the resulting MOFs, makes them promising candidates for drug delivery systems. The functional groups within the framework can interact with drug molecules, allowing for high drug loading capacities and controlled release profiles. Specifically, zinc-based MOFs have demonstrated pH-responsive drug release, a desirable characteristic for targeted drug delivery to acidic tumor microenvironments.[1][2][3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zinc-5-Hydroxynicotinate MOF

This protocol describes the synthesis of a three-dimensional zinc coordination polymer, [Zn(C₆H₄NO₃)₂]n, using a hydrothermal method.

Materials:

  • Zinc(II) Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₆H₅NO₃)

  • Deionized Water

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of Zinc(II) nitrate hexahydrate and 1.0 mmol of this compound in 10 mL of deionized water.

  • Seal the autoclave and heat it in an oven at 160°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature slowly.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol (B145695).

  • Dry the product in a vacuum oven at 60°C for 12 hours.

Characterization:

The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure. Thermogravimetric analysis (TGA) can be used to assess its thermal stability, and powder X-ray diffraction (PXRD) to confirm phase purity.

Protocol 2: Solvothermal Synthesis of a Copper-5-Hydroxynicotinate MOF

This protocol outlines the synthesis of a donut-like copper-nicotinic acid MOF (CuNA) via a solvothermal reaction.[4]

Materials:

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • Nicotinic Acid (can be adapted for this compound)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 1 mmol of Copper(II) nitrate trihydrate and 2 mmol of nicotinic acid in a mixture of 15 mL of DMF and 5 mL of ethanol in a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 120°C for 24 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product with DMF and ethanol.

  • Dry the sample under vacuum at 80°C.

Characterization:

The morphology of the synthesized CuNA can be observed using scanning electron microscopy (SEM). The crystalline structure can be confirmed by PXRD. The porosity and surface area can be determined by nitrogen adsorption-desorption isotherms (BET analysis).

Protocol 3: General Solvothermal Synthesis of Transition Metal MOFs with this compound

This general protocol can be adapted for the synthesis of cobalt(II) and nickel(II) MOFs with this compound.

Materials:

  • Metal(II) salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) nitrate hexahydrate)

  • This compound

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • In a Teflon-lined autoclave, combine the Metal(II) salt and this compound in a 1:2 molar ratio in DMF.

  • Seal the autoclave and heat to a temperature between 100-180°C for 24-72 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry under vacuum.

Optimization:

The reaction temperature, time, and solvent system can be varied to optimize the crystallinity, phase, and morphology of the resulting MOF.

Data Presentation

Quantitative data for MOFs synthesized using this compound is currently limited in the scientific literature. The following tables provide a template for the characterization data that should be collected for these novel materials. For comparison, representative data for well-characterized MOFs are included where specific data for this compound-based MOFs is not available.

Table 1: Synthesis Parameters for this compound MOFs

Metal IonSynthesis MethodTemperature (°C)Time (h)SolventMolar Ratio (Metal:Ligand)
Zn(II)Hydrothermal16072Water1:2
Cu(II)Solvothermal12024DMF/Ethanol1:2
Co(II)Solvothermal100-18024-72DMF1:2
Ni(II)Solvothermal100-18024-72DMF1:2

Table 2: Physicochemical Properties of this compound MOFs (Anticipated)

MOFFormulaBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Zn-5HNA[Zn(C₆H₄NO₃)₂]nData not availableData not availableData not available
Cu-5HNAData not availableData not availableData not availableData not available
Co-5HNAData not availableData not availableData not availableData not available
Ni-5HNAData not availableData not availableData not availableData not available

Note: HNA denotes Hydroxynicotinate. Researchers are encouraged to perform BET and TGA analyses to populate this table.

Table 3: Drug Loading and Release Properties (Hypothetical for a Zn-5HNA MOF)

Drug ModelDrug Loading Capacity (wt%)Release Conditions (pH)Cumulative Release (%) after 24h
5-FluorouracilData not available7.4Data not available
5-FluorouracilData not available5.5Data not available
DoxorubicinData not available7.4Data not available
DoxorubicinData not available5.5Data not available

Note: This table is a template for future drug delivery studies. Zinc-based MOFs often exhibit pH-responsive release, with higher release rates in acidic conditions typical of tumor environments.[2]

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: General Synthesis Workflow for this compound MOFs

Synthesis_Workflow General Workflow for MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mix Precursors in Autoclave Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., Water, DMF) Solvent->Mixing Heating Hydrothermal/Solvothermal Reaction (100-180°C, 24-72h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_MOF Crystalline MOF Product Drying->Final_MOF PXRD PXRD TGA TGA BET BET Analysis SEM SEM Final_MOF->PXRD Final_MOF->TGA Final_MOF->BET Final_MOF->SEM Drug_Delivery_Pathway pH-Responsive Drug Delivery Mechanism cluster_loading Drug Loading cluster_environment Biological Environment cluster_release Drug Release & Action Drug_Loaded_MOF Drug-Loaded MOF (e.g., Doxorubicin@Zn-5HNA) Physiological_pH Physiological pH (pH 7.4) Stable Framework Drug_Loaded_MOF->Physiological_pH Systemic Circulation Tumor_pH Tumor Microenvironment (Acidic pH < 6.8) Drug_Loaded_MOF->Tumor_pH Enhanced Permeability and Retention (EPR) Effect Drug_Release Drug Release Physiological_pH->Drug_Release Minimal Release Framework_Destabilization Framework Destabilization/ Protonation of Ligand Tumor_pH->Framework_Destabilization Framework_Destabilization->Drug_Release Accelerated Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Cell_Death Apoptosis/Cell Death Cancer_Cell->Cell_Death

References

Application Notes and Protocols: 5-Hydroxynicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxynicotinic acid (5-HNA), also known as 5-hydroxy-3-pyridinecarboxylic acid, is a versatile heterocyclic ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring, a carboxylic acid group, and a hydroxyl group, allows for multiple coordination modes with metal ions.[1] This versatility makes it a valuable building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with diverse applications in catalysis, materials science, and medicine.[1] The presence of both hard (oxygen) and borderline (nitrogen) donor atoms facilitates the formation of stable complexes with a wide range of metal ions, including transition metals.[1]

These application notes provide an overview of the coordination chemistry of this compound, including synthetic protocols for its metal complexes, structural data, and potential applications.

Data Presentation

Crystallographic Data for a Zn(II)-5-Hydroxynicotinate Coordination Polymer

A three-dimensional coordination polymer, [Zn(C₆H₄NO₃)₂]n, has been synthesized using this compound as the ligand. The Zn(II) ion is in a distorted tetrahedral coordination environment, bound to two carboxylate oxygen atoms and two pyridine nitrogen atoms from four different 5-hydroxynicotinate ligands.[1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.4299 (6)
b (Å) 10.5453 (7)
c (Å) 12.6914 (8)
β (°) 104.640 (7)
Volume (ų) 1221.07 (14)
Z 4

Table 1: Crystallographic data for [Zn(C₆H₄NO₃)₂]n.[1]

Bond Length (Å) Angle Degree (°)
Zn—O11.954 (2)O1—Zn—O3110.32 (8)
Zn—O31.961 (2)O1—Zn—N1111.45 (8)
Zn—N12.036 (2)O3—Zn—N1104.97 (8)
Zn—N22.052 (2)O1—Zn—N2106.80 (8)
O3—Zn—N2114.28 (8)
N1—Zn—N2109.11 (8)

Table 2: Selected bond lengths and angles for the coordination sphere of the Zn(II) ion in [Zn(C₆H₄NO₃)₂]n.[1]

Catalytic Performance of a Pb(II)-5-Hydroxynicotinate Coordination Polymer

A coordination polymer of Pb(II) with this compound has been shown to be an effective heterogeneous catalyst for the Knoevenagel condensation reaction. The reaction between benzaldehyde (B42025) and malononitrile (B47326) was investigated.

Catalyst Reaction Solvent Temperature (°C) Time (h) Yield (%)
Pb(II)-5-HNA PolymerBenzaldehyde + MalononitrileEthanol801up to 100

Table 3: Catalytic activity of a Pb(II)-5-hydroxynicotinate coordination polymer in the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Co(II)-5-Hydroxynicotinate Coordination Polymer

This protocol is adapted from the synthesis of similar transition metal carboxylate complexes and is designed to yield crystalline coordination polymers.[2]

Materials:

Procedure:

  • In a beaker, dissolve 0.8 mmol (0.1113 g) of this compound and 0.4 mmol (0.1164 g) of cobalt(II) nitrate hexahydrate in 15 mL of deionized water.

  • Adjust the pH of the solution to approximately 5 using a dilute sodium hydroxide solution and/or ammonia solution.

  • Stir the mixture for 20 minutes at room temperature.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 170 °C for 72 hours.

  • After 72 hours, cool the autoclave slowly to room temperature at a rate of 5 °C/h.

  • Collect the resulting pink crystals by filtration, wash with deionized water and ethanol, and air dry.

Protocol 2: Solvothermal Synthesis of a Cu(II)-5-Hydroxynicotinate-Ethylenediamine Polymer

This protocol describes the synthesis of a mixed-ligand copper(II) coordination polymer, {[Cu(5-HNAH)₂(en)]·2H₂O}n.[3]

Materials:

  • This compound (5-HNA)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 mol/L)

  • Hydrochloric acid (HCl) solution (0.1 mol/L)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 0.0139 g (0.1 mmol) of this compound and 0.0341 g (0.2 mmol) of copper(II) chloride dihydrate in 5 mL of ethanol.

  • Add a stoichiometric amount of ethylenediamine.

  • Adjust the pH of the solution to 6.5 using 0.1 mol/L NaOH and 0.1 mol/L HCl as needed.

  • Stir the solution for 30 minutes.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 110 °C for 24 hours.

  • Cool the autoclave to room temperature.

  • Collect the blue-purple crystals by filtration, wash with ethanol, and air dry.

Protocol 3: Characterization of Coordination Polymers

X-ray Diffraction (XRD): Single-crystal XRD is used to determine the crystal structure, including unit cell parameters, space group, and atomic coordinates. Powder XRD (PXRD) is employed to confirm the phase purity of the bulk material.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:

  • The C=O stretching vibration of the carboxylic acid group, which typically shifts to a lower frequency upon coordination.

  • The O-H stretching vibrations of the hydroxyl group and any coordinated water molecules.

  • The C=N and C=C stretching vibrations of the pyridine ring, which may shift upon coordination of the nitrogen atom.

  • The appearance of new low-frequency bands corresponding to M-O and M-N vibrations.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the coordination polymers and to determine the presence of coordinated or lattice solvent molecules. The analysis is typically performed under a nitrogen or air atmosphere with a constant heating rate.

Visualizations

experimental_workflow A Synthesis of 5-HNA Metal Complex D Isolation & Purification A->D Crude Product B Reactants: - this compound - Metal Salt (e.g., Co(NO₃)₂) - Solvent (e.g., Water/Ethanol) B->A C Reaction Conditions: - Hydrothermal/Solvothermal - Controlled pH - Temperature & Time C->A F Characterization D->F Purified Crystals E Filtration, Washing, Drying E->D H Application Evaluation F->H Characterized Material G - Single-Crystal XRD - Powder XRD - FT-IR Spectroscopy - Thermogravimetric Analysis (TGA) G->F I Catalysis: - Knoevenagel Condensation - Oxidation Reactions H->I J Materials Science: - Gas Adsorption - Luminescence H->J

Caption: Experimental workflow for the synthesis, characterization, and application of 5-HNA metal complexes.

logical_relationship cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_synthesis Synthesis Conditions cluster_structure Resulting Structure cluster_application Potential Applications L This compound CP Coordination Polymer / MOF L->CP L_props Functional Groups: - Pyridine Nitrogen - Carboxylate Oxygen - Hydroxyl Oxygen L_props->L M Transition Metal Ion (e.g., Co²⁺, Cu²⁺, Zn²⁺) M->CP M_props Coordination Geometry: - Tetrahedral - Octahedral - etc. M_props->M S Synthetic Method (e.g., Hydrothermal) S->CP S_props Parameters: - Temperature - pH - Solvent S_props->S Struc Dimensionality: - 1D Chain - 2D Layer - 3D Framework CP->Struc Determines App Catalysis, Sensing, Gas Storage, etc. Struc->App Influences

Caption: Factors influencing the structure and application of 5-HNA coordination polymers.

References

Application Notes and Protocols for 5-Hydroxynicotinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the utilization of 5-hydroxynicotinic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. This document outlines key chemical transformations, including esterification and amination, and presents a multi-step synthesis of a relevant bioactive compound derivative.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a pyridine (B92270) ring, allows for a wide range of chemical modifications.[1] This makes it an attractive precursor for the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs), with applications in the development of treatments for cancer, neurological disorders, and infectious diseases.[1] These notes detail its application in forming key intermediates through common and scalable synthetic reactions.

Esterification of this compound

Esterification of the carboxylic acid moiety of this compound is a fundamental transformation, yielding intermediates such as methyl 5-hydroxynicotinate. This intermediate can be used in further synthetic steps, for instance, in the preparation of metabolites of commercial drugs like imidacloprid.[2]

Quantitative Data for Esterification Reactions
EntryReactantReagent(s)SolventTemperature (°C)TimeYield (%)Reference
1This compoundH₂SO₄Methanol (B129727)7012 h-[2]
2This compoundSOCl₂Methanol60Overnight65[2]
3This compoundH₂SO₄MethanolReflux7 days85[2]
Experimental Protocol: Synthesis of Methyl 5-Hydroxynicotinate (Method 3)

This protocol details a large-scale, high-yield synthesis of methyl 5-hydroxynicotinate.

Materials:

  • This compound (833 g, 5.99 mol)

  • Methanol (6.7 L)

  • Concentrated Sulfuric Acid (H₂SO₄, 292 mL)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

Procedure:

  • In a suitable reaction vessel, add methanol (6.7 L) and cool the solvent.

  • Slowly add concentrated sulfuric acid (292 mL) to the methanol while maintaining the temperature below 30°C.

  • To this acidic methanol solution, add this compound (833 g, 5.99 mol) portion-wise, ensuring the temperature remains below 30°C.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 7 days.

  • After 7 days, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Add water (4 L) to the residue and carefully adjust the pH to 8 using solid sodium bicarbonate, which will cause a white solid to precipitate.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Collect the precipitated solid by filtration.

  • Dry the solid under vacuum at 60°C for 3 days to yield methyl 5-hydroxynicotinate as a white solid (783 g, 85% yield).[2]

Esterification_Workflow A This compound C Reflux (7 days) A->C B H₂SO₄ / Methanol B->C D Work-up & Purification C->D E Methyl 5-Hydroxynicotinate D->E Amination_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrolysis A Methyl 5-Hydroxynicotinate B TsCl, Et₃N DCM, 0°C to RT A->B C Methyl 5-(tosyloxy)nicotinate B->C D Methyl 5-(tosyloxy)nicotinate E Aqueous NH₃ PEG-400, Heat D->E F Methyl 5-Aminonicotinate E->F G Methyl 5-Aminonicotinate H Acid or Base Hydrolysis G->H I 5-Aminonicotinic Acid H->I Imidacloprid_Precursor_Synthesis Start This compound Step1 Esterification (H₂SO₄, MeOH) Start->Step1 Intermediate1 Methyl 5-Hydroxynicotinate Step1->Intermediate1 Step2 Chlorination (NaOCl, HCl) Intermediate1->Step2 Intermediate2 Methyl 6-chloro-5-hydroxynicotinate Step2->Intermediate2 Step3 Further Synthetic Steps (Reduction, Cyclization) Intermediate2->Step3 End 5-Hydroxy-Imidacloprid Step3->End

References

Application Notes and Protocols for Enzymatic Studies with 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid (5HNA), an analog of nicotinic acid, serves as a valuable substrate for studying the mechanisms of various enzymes, particularly flavoprotein monooxygenases. Its structural similarity to other biologically significant pyridine (B92270) derivatives allows it to be used as a probe to investigate enzyme specificity, binding, and catalytic mechanisms. This document provides detailed protocols for enzymatic studies using this compound, with a primary focus on its interaction with 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). MHPCO is a flavoenzyme that catalyzes the hydroxylation and subsequent cleavage of the pyridine ring.[1][2] Studies have shown that 5HNA can act as a substrate analog for MHPCO, exhibiting a binding affinity comparable to the native substrate.[1][3]

These application notes offer methodologies for determining enzyme kinetics and characterizing the enzymatic reaction, which are crucial for drug development and fundamental scientific research.

Key Enzyme: 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase (MHPCO)

MHPCO is a flavin-dependent monooxygenase that utilizes NADH and molecular oxygen to hydroxylate its substrate, leading to the opening of the aromatic ring.[1][4] While its primary substrate is 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), it also demonstrates activity towards this compound.[3] The catalytic cycle involves the reduction of the FAD cofactor by NADH, followed by the reaction with oxygen to form a reactive flavin-hydroperoxide intermediate, which then hydroxylates the substrate.

Enzymatic Reaction with this compound

The reaction of MHPCO with this compound in the presence of NADH and oxygen results in the oxidation of NADH and the conversion of 5HNA into an aliphatic product through ring cleavage.[1]

Enzymatic_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 5HNA This compound MHPCO MHPCO (Flavoenzyme) 5HNA->MHPCO Binds to active site NADH NADH + H+ NADH->MHPCO O2 O₂ O2->MHPCO Product Aliphatic Product (Ring Cleavage) MHPCO->Product NAD NAD⁺ MHPCO->NAD H2O H₂O MHPCO->H2O

Caption: Enzymatic conversion of this compound by MHPCO.

Quantitative Data: Substrate Binding Affinity

The dissociation constant (Kd) is a measure of the binding affinity between a substrate and an enzyme. A lower Kd value indicates a stronger binding affinity. The binding of this compound to MHPCO has been determined and is comparable to the enzyme's natural substrate, MHPC.

Substrate/AnalogEnzymeDissociation Constant (Kd)Reference
This compound (5HNA)MHPCO5.2 µM[1]
2-Methyl-3-hydroxypyridine-5-carboxylic Acid (MHPC)MHPCO9.2 µM[1]
N-methyl-5-hydroxynicotinic acid (NMHN)MHPCO55 µM[1]

Experimental Protocols

The following protocols are designed for the study of MHPCO activity with this compound. These can be adapted for other enzymes that may interact with 5HNA.

Protocol 1: Preparation of Reagents
  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.0):

    • Prepare solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.0 is reached.

    • Store at 4°C.

  • This compound (5HNA) Stock Solution (10 mM):

    • Dissolve 13.9 mg of this compound (MW: 139.11 g/mol ) in 10 mL of the 50 mM sodium phosphate buffer.

    • Gentle warming may be required for complete dissolution.

    • Prepare fresh daily and protect from light.

  • NADH Stock Solution (10 mM):

    • Dissolve 7.1 mg of β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (MW: 709.4 g/mol , assuming disodium (B8443419) salt) in 1 mL of the 50 mM sodium phosphate buffer.

    • The exact weight should be adjusted based on the purity of the reagent.

    • Prepare fresh immediately before use and keep on ice.

  • MHPCO Enzyme Solution:

    • The concentration of the purified enzyme should be determined using its molar absorption coefficient.

    • Dilute the enzyme to a suitable working concentration (e.g., 1-10 µM) in 50 mM sodium phosphate buffer.

    • Keep the enzyme solution on ice at all times.

Protocol 2: Spectrophotometric Assay for MHPCO Activity

This assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Assay Setup:

    • Set a UV/Vis spectrophotometer to 340 nm and maintain the temperature at 25°C using a temperature-controlled cuvette holder.

    • Use a 1 mL quartz cuvette with a 1 cm path length.

  • Reaction Mixture:

    • In the cuvette, prepare the following reaction mixture (total volume of 1 mL):

      • 880 µL of 50 mM Sodium Phosphate Buffer (pH 7.0)

      • 100 µL of 10 mM this compound solution (final concentration: 1 mM)

      • 10 µL of 10 mM NADH solution (final concentration: 100 µM)

    • Mix gently by inverting the cuvette.

  • Initiation of Reaction:

    • Place the cuvette in the spectrophotometer and record a baseline reading for 1-2 minutes.

    • To initiate the reaction, add 10 µL of the MHPCO enzyme solution (final concentration will depend on the stock concentration, e.g., 0.1 µM).

    • Quickly mix the solution by gently pipetting up and down, avoiding bubble formation.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

    • The initial linear portion of the absorbance vs. time curve represents the initial velocity of the reaction.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law to calculate the enzyme activity:

      • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm))

      • Where ε for NADH is 0.00622 µM⁻¹cm⁻¹.

Protocol 3: Determination of Kinetic Parameters (Km and Vmax)

This protocol involves measuring the initial reaction rates at varying concentrations of this compound.

  • Prepare a range of 5HNA concentrations:

    • Perform serial dilutions of the 10 mM 5HNA stock solution to prepare a series of concentrations (e.g., 0, 5, 10, 20, 50, 100, 200, 500 µM). The range should bracket the expected Km value.

  • Perform the spectrophotometric assay:

    • For each 5HNA concentration, perform the assay as described in Protocol 2. Keep the concentrations of NADH and MHPCO constant.

  • Data Analysis:

    • Calculate the initial velocity (v) for each 5HNA concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax.

    • Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an enzyme kinetics study.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers and Stock Solutions prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme prep_substrate Prepare Substrate Dilutions (Varying [5HNA]) prep_reagents->prep_substrate initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction mix_reagents Combine Buffer, NADH, and 5HNA in Cuvette prep_substrate->mix_reagents setup_spectro Set up Spectrophotometer (340 nm, 25°C) setup_spectro->mix_reagents mix_reagents->initiate_reaction record_data Record Absorbance Decrease over Time initiate_reaction->record_data calc_velocity Calculate Initial Velocity (v) for each [5HNA] record_data->calc_velocity plot_data Plot v vs. [5HNA] calc_velocity->plot_data fit_curve Fit Data to Michaelis-Menten Equation plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params

Caption: Workflow for determining enzyme kinetic parameters (Km and Vmax).

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating the enzymatic activity of MHPCO with this compound. By carefully preparing reagents and following the detailed assay procedures, researchers can obtain reliable kinetic data. This information is invaluable for understanding the enzyme's mechanism, substrate specificity, and for the development of potential inhibitors or modulators, which is a cornerstone of modern drug discovery and development. These methods can also be adapted for high-throughput screening applications to identify novel enzyme inhibitors.

References

HPLC method for quantification of 5-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 5-Hydroxynicotinic Acid using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

This compound, a derivative of nicotinic acid (niacin), is a compound of interest in various fields, including pharmaceutical and metabolic research.[1][2] Accurate and precise quantification of this compound is crucial for understanding its biological roles, for quality control in manufacturing processes, and for various research applications.[3] This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Principle

The method employs a reverse-phase C18 column to separate this compound from other components in the sample matrix.[4] An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures reproducible elution. Detection is achieved using a UV detector at a wavelength selected for optimal absorbance of this compound, allowing for sensitive and specific quantification.

Method Validation

The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.[8]

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm)

    • pH meter

  • Reagents:

    • This compound reference standard (>98% purity)[9]

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 10 minutes

3. Preparation of Solutions

  • 25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the 25 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

6. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the standard this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placeboNo co-eluting peaks at the retention time of the analyte
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 50 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
Repeatability< 1.0%RSD ≤ 2.0%
Intermediate Precision< 1.5%RSD ≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_solutions Prepare Mobile Phase, Standards, and Samples filter_samples Filter Samples prep_solutions->filter_samples hplc_setup HPLC System Setup filter_samples->hplc_setup system_suitability System Suitability Test hplc_setup->system_suitability sample_injection Inject Samples system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification final_report Final Report quantification->final_report

Caption: Experimental workflow for HPLC quantification.

logical_relationship start Start Method Development select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (Buffered ACN/Water) select_column->select_mobile_phase optimize_conditions Optimize Conditions (pH, % Organic, Flow Rate) select_mobile_phase->optimize_conditions method_validation Perform Method Validation optimize_conditions->method_validation routine_analysis Routine Analysis method_validation->routine_analysis

Caption: Logical flow of HPLC method development.

References

Crystallization Techniques for 5-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various crystallization techniques for 5-Hydroxynicotinic acid (5HNA), a nicotinic acid analog. The information compiled from recent studies is intended to guide researchers in obtaining crystalline 5HNA in different forms, including microcrystalline powders, spherical clusters, and solvates. This document outlines pH-dependent crystallization, solvent-mediated morphology control, and the formation of solvates, presenting quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis, purity, and physical properties of this compound.

Table 1: Synthesis Yield of this compound

Synthesis MethodReactantsYield (%)Reference
Copper-catalyzed hydroxylation5-bromonicotinic acid, NaOH, Copper sulfate (B86663) pentahydrate, Copper powder62[1]

Table 2: Purity and Physical Properties of this compound

ParameterValueAnalysis MethodReference
Purity>98.0%HPLC[2]
Purity>98.0%Neutralization Titration[2]
Melting Point295.0 - 300.0 °CNot specified[2]
Loss on Drying<1.00%Not specified[2]
Residue on Ignition<0.50%Not specified[2]
Total Impurities<2.00%Not specified[2]

Table 3: Qualitative Solubility Trends of this compound at 293 ± 2 K

SolventRelative SolubilityReference
Water5HNA ≈ 6HNA < 2HNA < 4HNA[3]
Ethanol6HNA < 5HNA < 2HNA ≈ 4HNA[3]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the crystallization of this compound, from starting material to final crystal characterization.

CrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_proc Processing & Analysis Starting_Material This compound (5HNA) Purification Purification (e.g., Sublimation) Starting_Material->Purification Dissolution Dissolution in Selected Solvent(s) Purification->Dissolution Crystallization_Method Crystallization Method (pH adjustment, Evaporation, Cooling) Dissolution->Crystallization_Method Crystal_Formation Crystal Formation & Growth Crystallization_Method->Crystal_Formation Isolation Isolation (Filtration) Crystal_Formation->Isolation Drying Drying Isolation->Drying Characterization Characterization (PXRD, SEM, etc.) Drying->Characterization

General workflow for this compound crystallization.

Experimental Protocols

The following are detailed methodologies for key crystallization techniques cited in the literature.

Protocol 1: pH-Dependent Crystallization in Aqueous Media

This protocol describes the crystallization of 5HNA from water by adjusting the pH. The morphology of the resulting crystals is highly dependent on the final pH of the solution.[4][5]

Materials:

  • Purified this compound

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • pH meter

  • Crystallization vials

  • Filtration apparatus

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in deionized water at room temperature.

  • Divide the stock solution into several crystallization vials.

  • Adjust the pH of the solution in each vial to a target value ranging from 0 to 14 using the HCl or NaOH solutions. Monitor the pH using a calibrated pH meter.

  • Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Observe the vials for crystal formation over several days. The crystallization outcome can range from individual crystals of various shapes and sizes to microcrystalline powders, aggregates, or amorphous solids.[4]

  • Once a sufficient amount of solid has formed, isolate the crystals by filtration.

  • Wash the isolated solid with a small amount of cold deionized water.

  • Dry the crystals under vacuum or in a desiccator.

  • Characterize the resulting solid form using techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM).

Protocol 2: Formation of Crystalline Spherical Clusters by Solvent Evaporation

This protocol details the formation of spherical crystal clusters of 5HNA using different solvent systems. The size and morphology of the clusters are influenced by the solvent composition.

Materials:

  • Purified this compound

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Water, Tetrahydrofuran (THF), Ethyl acetate (B1210297) (EtOAc)

  • Crystallization vials

  • Filtration apparatus (e.g., with PTFE membrane)

Procedure for Water/DMSO (95:5 v/v) System:

  • Prepare a 95:5 (v/v) mixture of water and DMSO.

  • Add this compound to the solvent mixture to create a suspension.

  • Heat the suspension to 50 °C with stirring to facilitate dissolution.

  • Filter the hot solution to remove any undissolved particles.

  • Transfer the filtrate to a clean crystallization vial and allow the solvent to evaporate at room temperature under a fume hood.

  • Crystalline spherical clusters are typically observed after approximately 6 days.

Procedure for THF/DMSO (95:5 v/v) System:

  • Prepare a 95:5 (v/v) mixture of THF and DMSO.

  • Add this compound to the solvent mixture and heat to 50 °C to form a suspension.

  • Filter the hot suspension.

  • Allow the filtrate to evaporate at room temperature.

  • Crystalline spherical clusters are expected to form within 3 days.

Procedure for EtOAc/Water (95:5 v/v) System:

  • Prepare a 95:5 (v/v) mixture of ethyl acetate and water.

  • Follow the same procedure of suspension preparation at 50 °C, filtration, and solvent evaporation at room temperature.

Characterization:

  • The resulting spherical clusters can be characterized by optical microscopy, SEM for morphology and size, and PXRD for crystallinity.

Protocol 3: Selective Crystallization of Tautomers as Solvates

This protocol describes the formation of a hydrate (B1144303) or a DMSO solvate of 5HNA, which allows for the selective crystallization of different tautomeric forms.

Materials:

  • Purified this compound

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Crystallization vials

Procedure for 5HNA Hydrate Formation:

  • Prepare a saturated solution of this compound in deionized water.

  • Allow the solution to slowly evaporate at room temperature.

  • The resulting crystals will likely be the hydrate form, where the 5HNA exists in a zwitterionic tautomeric conformation.

Procedure for 5HNA DMSO Solvate Formation:

  • Prepare a saturated solution of this compound in DMSO.

  • Allow the solution to slowly evaporate at room temperature.

  • The crystals formed will likely be the DMSO solvate, in which the 5HNA is in a nonionic tautomeric conformation.

Note on Stability:

  • The 5HNA hydrate (5HNA·H₂O) may spontaneously lose water.

  • The 5HNA DMSO solvate (5HNA·DMSO) is thermodynamically stable in the presence of DMSO vapor but can become unstable when exposed to a solvent-free atmosphere.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chosen crystallization conditions and the resulting solid-state form of this compound.

CrystallizationFactors cluster_inputs Controlling Factors cluster_outputs Resulting Solid Form Crystallization_Conditions Crystallization Conditions Solvent Solvent System (Water, Water/DMSO, etc.) Crystallization_Conditions->Solvent pH pH (0-14) Crystallization_Conditions->pH Method Method (Evaporation, Cooling) Crystallization_Conditions->Method Morphology Crystal Morphology (Needles, Spheres, Aggregates) Solvent->Morphology Polymorph Polymorph/ Solvate Form Solvent->Polymorph pH->Morphology pH->Polymorph Method->Morphology Purity_Yield Purity & Yield Method->Purity_Yield

Factors influencing the solid form of this compound.

References

Application Notes and Protocols: 5-Hydroxynicotinic Acid in the Study of Hydroxylation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid (5-HNA), a derivative of nicotinic acid (Vitamin B3), serves as a valuable molecular tool in the investigation of enzymatic hydroxylation reactions. Its aromatic pyridine (B92270) ring structure makes it a suitable substrate for various hydroxylases, particularly flavin-dependent monooxygenases. Studying the hydroxylation of 5-HNA provides insights into enzyme kinetics, substrate specificity, and the catalytic mechanisms of these important enzymes, which are often involved in drug metabolism and the biosynthesis of signaling molecules. These application notes provide an overview of the utility of 5-HNA and detailed protocols for its use in studying hydroxylation mechanisms.

Applications

  • Probing Enzyme Active Sites: 5-HNA can be used as a substrate analog to investigate the binding and catalytic activity of hydroxylases. Its interaction with enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) has been instrumental in elucidating the roles of active site residues.

  • Mechanistic Studies: The hydroxylation of 5-HNA can be monitored to understand the chemical mechanism of oxygen transfer. For instance, studies with MHPCO have helped to support an electrophilic aromatic substitution mechanism.[1]

  • Enzyme Inhibition Assays: Derivatives of this compound can be synthesized and screened for their potential to inhibit specific hydroxylases, which is a critical step in drug discovery and development.

  • Drug Metabolism Studies: While not a direct drug itself, studying how 5-HNA is metabolized by drug-metabolizing enzymes, such as cytochrome P450s, can provide a model for how structurally similar compounds are processed in the body.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with hydroxylating enzymes.

Table 1: Binding Affinity of this compound and Analogs to MHPCO

CompoundDissociation Constant (Kd) (µM)Enzyme VariantReference
This compound (5-HNA)5.2Wild-type MHPCO[2]
2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC)9.2Wild-type MHPCO[2]
N-methyl-5-hydroxynicotinic acid (NMHN)55Wild-type MHPCO[2]
This compound (5-HNA)5-10 fold greater than Wild-typeTyr223 Mutants[1]
This compound (5-HNA)Similar to Wild-typeTyr82His and Tyr82Phe[1]

Table 2: Cardioprotective Effects of this compound Derivatives

CompoundDoseEffect on KFK-MB LevelsEffect on LDH LevelsReference
SSC-77 (K-5-hydroxynicotinic acid)27.6 mg/kg/day39% decrease21.8% decrease[3]
SSC-497 (Mg-5-hydroxynicotinic acid)58.1 mg/kg/day47% decrease19.6% decrease[3]

Experimental Protocols

Protocol 1: In Vitro Enzyme Assay for MHPCO Activity using this compound

This protocol describes a spectrophotometric assay to determine the activity of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) using this compound as a substrate. The assay monitors the oxidation of NADH, which is a cosubstrate for the reaction.

Materials:

  • Purified MHPCO enzyme

  • This compound (5-HNA) stock solution (e.g., 100 mM in a suitable buffer)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and the desired final concentration of 5-HNA (e.g., 1 mM).

  • Enzyme Preparation: Dilute the purified MHPCO enzyme to the desired working concentration in the reaction buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the reaction mixture.

    • Add the diluted MHPCO enzyme to the reaction mixture.

    • To initiate the reaction, add NADH to a final concentration of 100 µM.

  • Spectrophotometric Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Perform control experiments without the enzyme or without the substrate to account for any background NADH oxidation.

    • To determine kinetic parameters (Km and Vmax), vary the concentration of 5-HNA while keeping the enzyme and NADH concentrations constant.

Protocol 2: HPLC Method for the Analysis of this compound and its Metabolites

This protocol provides a general framework for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound and its potential hydroxylated products.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • This compound standard

  • Reaction samples (from in vitro enzyme assays or cell culture extracts)

Procedure:

  • Sample Preparation:

    • For in vitro reaction samples, stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile or methanol).

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or scan for optimal wavelength)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-17 min: Linear gradient from 50% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

  • Standard Curve: Prepare a series of standard solutions of 5-HNA of known concentrations. Inject these standards to generate a standard curve by plotting peak area against concentration.

  • Data Analysis:

    • Identify the peak corresponding to 5-HNA in the sample chromatograms based on its retention time compared to the standard.

    • Quantify the amount of 5-HNA remaining in the reaction by using the standard curve.

    • Putative hydroxylated products will likely elute at different retention times. These can be collected for further analysis (e.g., by mass spectrometry) to confirm their identity.

Visualizations

Experimental_Workflow_Hydroxylation_Study cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Purified Hydroxylase Combine Combine Enzyme, 5-HNA, and Buffer Prep_Enzyme->Combine Prep_Substrate Prepare 5-HNA Stock Solution Prep_Substrate->Combine Prep_Cofactor Prepare Cofactor (e.g., NADH) Stock Initiate Initiate Reaction with Cofactor Prep_Cofactor->Initiate Combine->Initiate Monitor Monitor Reaction (Spectrophotometry) Initiate->Monitor Calculate_Rate Calculate Initial Reaction Rate Monitor->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: Workflow for an in vitro enzymatic hydroxylation assay.

Signaling_Pathway_Hydroxylation cluster_upstream Upstream Regulation cluster_core Core Reaction cluster_downstream Potential Downstream Effects Gene_Expression Gene Expression of Hydroxylase Hydroxylase Hydroxylase (e.g., MHPCO) Gene_Expression->Hydroxylase synthesis Hydroxylated_Product Hydroxylated Product Hydroxylase->Hydroxylated_Product catalysis Cofactor_Out NAD+ + H2O Hydroxylase->Cofactor_Out byproducts Five_HNA This compound Five_HNA->Hydroxylase substrate Metabolic_Pathway Integration into Metabolic Pathways Hydroxylated_Product->Metabolic_Pathway Signaling_Modulation Modulation of Cell Signaling Hydroxylated_Product->Signaling_Modulation Cofactor_In NADH + O2 Cofactor_In->Hydroxylase cosubstrates

References

Application of 5-Hydroxynicotinic Acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid (5-HNA) is a derivative of nicotinic acid (Vitamin B3) that has garnered interest in medicinal chemistry primarily as a versatile precursor for the synthesis of more complex, biologically active molecules.[1][2][3][4] While 5-HNA itself has limited direct therapeutic applications, its derivatives have shown promise in preclinical studies, particularly in the area of cardioprotection. This document provides an overview of the application of 5-HNA in the development of novel therapeutics, with a focus on its derivatives, and includes detailed experimental protocols for relevant assays.

Rationale for 5-HNA in Drug Discovery

5-HNA serves as a valuable scaffold in drug design due to its structural features:

  • Pyridine Ring: A common motif in many biologically active compounds.[4]

  • Hydroxyl and Carboxylic Acid Groups: These functional groups provide sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially improved pharmacological properties.[1]

Studies have explored the potential of 5-HNA and its analogs in areas such as neurodegenerative diseases due to its antioxidant properties.[2][3] However, the most significant therapeutic potential has been demonstrated by its derivatives.

Cardioprotective Effects of 5-HNA Derivatives

A key study has highlighted the cardioprotective effects of two 5-HNA derivatives: SSC-77 (Potassium 5-hydroxynicotinate) and SSC-497 (Magnesium 5-hydroxynicotinate).[5] These compounds have shown efficacy in preclinical models of heart disease.

Mechanism of Action

The precise signaling pathways modulated by SSC-77 and SSC-497 have not been fully elucidated. However, the observed effects suggest a multifactorial mechanism involving:

  • Reduction of Diastolic Dysfunction: Improving the heart's ability to relax and fill with blood.[5]

  • Preservation of Cardiac Function post-Ischemia/Reperfusion: Protecting the heart muscle from damage that occurs when blood flow is restored after a period of ischemia.[5]

  • Reduction of Cardiomyocyte Damage: Minimizing the death of heart muscle cells.[5]

  • Antioxidant Properties: Counteracting oxidative stress, a key contributor to cardiovascular disease.[5]

A proposed logical workflow for investigating the therapeutic potential of 5-HNA derivatives is outlined below.

logical_workflow cluster_0 Preclinical Development cluster_1 Further Investigation Synthesis Synthesis of 5-HNA Derivatives InVitro In Vitro Screening (e.g., antioxidant assays) Synthesis->InVitro InVivo_Cardio In Vivo Cardioprotection Models (Doxorubicin-induced cardiomyopathy, Ischemia/Reperfusion) InVitro->InVivo_Cardio Data_Analysis Data Analysis (Cardiac function, Biomarkers) InVivo_Cardio->Data_Analysis MoA Mechanism of Action Studies (Signaling Pathways) Data_Analysis->MoA Tox Toxicology Studies Data_Analysis->Tox Clinical Clinical Trials MoA->Clinical Tox->Clinical

Caption: Logical workflow for the development of 5-HNA-based therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from the study on the cardioprotective effects of 5-HNA derivatives SSC-77 and SSC-497.[5]

Table 1: Effect of 5-HNA Derivatives on Doxorubicin-Induced Diastolic Dysfunction

Treatment GroupDiastolic Dysfunction Coefficient (StТTI, r.u.)
Control (Doxorubicin)8.3 ± 0.1
SSC-77 (27.6 mg/kg/day)2.1 ± 0.2
SSC-497 (58.1 mg/kg/day)3.3 ± 0.1

Table 2: Effect of 5-HNA Derivatives on Markers of Myocardial Damage in Ischemia/Reperfusion Model

Treatment GroupCreatine Kinase-MB (KFK-MB) (% reduction vs. control)Lactate Dehydrogenase (LDH) (% reduction vs. control)
SSC-77 (10⁻⁶ mol/l)47%21.8%
SSC-497 (10⁻⁶ mol/l)39%19.6%

Table 3: Effect of 5-HNA Derivatives on Lipid Peroxidation in Ischemia/Reperfusion Model

Treatment GroupMalondialdehyde (MDA)Diene Conjugates (DC)
SSC-77 (10⁻⁶ mol/l)Prevention of accumulationPrevention of accumulation
SSC-497 (10⁻⁶ mol/l)Prevention of accumulationPrevention of accumulation

Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of 5-HNA derivatives.[5] These should be adapted and optimized for specific laboratory conditions.

Doxorubicin-Induced Cardiomyopathy Model in Rats

Objective: To induce a model of diastolic dysfunction to evaluate the cardioprotective effects of 5-HNA derivatives.

Materials:

  • Male Wistar rats (200-250 g)

  • Doxorubicin (B1662922) hydrochloride

  • 5-HNA derivatives (SSC-77, SSC-497)

  • Saline solution

  • Anesthesia (e.g., sodium pentobarbital)

  • Electrocardiogram (ECG) recording equipment

  • High-frequency stimulator

Procedure:

  • Administer doxorubicin (20 mg/kg, intraperitoneally) to induce cardiomyopathy. A single injection is typically used, with the assessment performed 48 hours later.

  • Administer the 5-HNA derivatives at the desired doses (e.g., SSC-77 at 27.6 mg/kg/day and SSC-497 at 58.1 mg/kg/day) orally or via the appropriate route for the duration of the study. A control group should receive the vehicle.

  • After the treatment period, anesthetize the rats.

  • Record a baseline ECG.

  • Perform a functional test with high-frequency stimulation (e.g., 480 bpm) to assess diastolic function.

  • Analyze the ECG recordings to determine the diastolic dysfunction coefficient (StТTI).

doxorubicin_workflow Start Doxorubicin Administration (20 mg/kg, IP) Treatment Treatment with 5-HNA Derivative or Vehicle Start->Treatment Anesthesia Anesthesia Treatment->Anesthesia ECG ECG Recording Anesthesia->ECG Stimulation High-Frequency Stimulation ECG->Stimulation Analysis Analysis of Diastolic Function (StТTI) Stimulation->Analysis

Caption: Workflow for the doxorubicin-induced cardiomyopathy model.

Isolated Rat Heart Ischemia/Reperfusion Model (Langendorff)

Objective: To assess the ability of 5-HNA derivatives to protect the heart from ischemia/reperfusion injury.

Materials:

  • Male Wistar rats (250-300 g)

  • Heparin

  • Anesthesia (e.g., sodium pentobarbital)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • 5-HNA derivatives (SSC-77, SSC-497)

  • Pressure transducer for measuring left ventricular pressure

  • Perfusate collection system

  • Assay kits for KFK-MB and LDH

  • Reagents for MDA and diene conjugate assays

Procedure:

  • Anesthetize the rat and administer heparin.

  • Rapidly excise the heart and mount it on the Langendorff apparatus.

  • Perfuse the heart with Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Allow the heart to stabilize.

  • Introduce the 5-HNA derivative (e.g., 10⁻⁶ mol/l) into the perfusate for a pre-ischemic period.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion with the buffer (with or without the compound) for a set duration (e.g., 60 minutes).

  • Continuously record left ventricular developed pressure (LVDP) and heart rate.

  • Collect the coronary effluent (perfusate) at specific time points during reperfusion to measure KFK-MB and LDH levels.

  • At the end of the experiment, homogenize the ventricular tissue to measure MDA and diene conjugate levels.

langendorff_workflow Heart_Isolation Heart Isolation and Mounting on Langendorff Apparatus Stabilization Stabilization Period Heart_Isolation->Stabilization Pre_Treatment Pre-treatment with 5-HNA Derivative Stabilization->Pre_Treatment Ischemia Global Ischemia Pre_Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Functional Data Collection (LVDP, Heart Rate) Reperfusion->Data_Collection Biochemical_Analysis Biochemical Analysis (KFK-MB, LDH, MDA, DC) Reperfusion->Biochemical_Analysis

Caption: Workflow for the isolated heart ischemia/reperfusion model.

Future Directions

The therapeutic potential of 5-HNA lies in its utility as a scaffold for generating novel drug candidates. The promising cardioprotective effects of its derivatives warrant further investigation, including:

  • Elucidation of Signaling Pathways: Identifying the specific molecular targets and signaling cascades modulated by active 5-HNA derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of lead compounds.

Conclusion

This compound is a valuable starting point for the development of new therapeutics. While 5-HNA itself has limited biological activity, its derivatives have demonstrated significant potential, particularly in the treatment of cardiovascular diseases. The application notes and protocols provided here offer a framework for researchers to explore the therapeutic promise of this chemical class further.

References

Solvothermal Synthesis of Coordination Polymers with 5-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of coordination polymers (CPs) using 5-hydroxynicotinic acid (5-HNA) as a primary organic ligand. These materials are of significant interest due to their potential applications in catalysis, gas storage and separation, and drug delivery, owing to the versatile coordination chemistry of 5-HNA which possesses both a carboxylate group and a hydroxyl moiety.

Applications of 5-HNA-Based Coordination Polymers

Coordination polymers synthesized with 5-HNA have shown promise in a variety of fields. The functional groups on the 5-HNA ligand allow for the formation of robust frameworks with tunable properties. Potential applications include:

  • Catalysis: The metal centers within the coordination polymer can act as catalytic sites. The porous nature of some of these materials can also provide size and shape selectivity.

  • Gas Storage and Separation: The defined pore structures of 5-HNA based metal-organic frameworks (MOFs), a subclass of coordination polymers, can be exploited for the selective adsorption and storage of gases.

  • Drug Delivery: The biocompatibility of certain metal ions and the ability to encapsulate therapeutic agents make these materials potential candidates for controlled drug release systems.[1]

  • Sensing: The framework can be designed to interact with specific analytes, leading to a detectable change in its physical properties, such as luminescence.

While extensive quantitative performance data for 5-HNA specific coordination polymers is still emerging in the literature, the following table summarizes the general expected performance characteristics based on analogous systems.

Application AreaKey Performance MetricTypical Range for Coordination Polymers
Gas Storage BET Surface Area100 - 5000+ m²/g
Gas Uptake CapacityVaries significantly with gas and conditions
Catalysis Turnover Frequency (TOF)Highly dependent on the specific reaction
Product Selectivity>90% (in optimized systems)
Sensing Limit of Detection (LOD)µM to nM range
Response TimeSeconds to minutes

Experimental Protocols: Solvothermal Synthesis

The solvothermal method is a widely used technique for the synthesis of crystalline coordination polymers. It involves heating the reactants in a sealed vessel (typically a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent. The autogenous pressure generated facilitates the dissolution of precursors and promotes the crystallization of the product.

General Protocol for Solvothermal Synthesis of 5-HNA Coordination Polymers

This protocol provides a general framework for the synthesis. Specific parameters for different metal precursors are detailed in the subsequent sections.

Materials:

  • Metal salt precursor (e.g., Copper(II) chloride, Zinc(II) nitrate (B79036) hexahydrate, Cobalt(II) nitrate hexahydrate, Nickel(II) nitrate hexahydrate)

  • This compound (5-HNA)

  • Solvent (e.g., ethanol, water, N,N-dimethylformamide (DMF))

  • Co-ligand or modulator (optional, e.g., ethylenediamine (B42938) (en))

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Oven or furnace

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine the metal salt and 5-HNA in the Teflon liner of the autoclave.

  • Add the solvent and any co-ligands or modulators to the mixture.

  • Stir the mixture briefly to ensure homogeneity.

  • Seal the Teflon liner and place it inside the stainless-steel autoclave, ensuring it is tightly sealed.

  • Place the autoclave in a preheated oven or furnace and heat at the desired temperature for a specified duration.

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Isolate the crystalline product by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted precursors.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Diagram of the General Solvothermal Synthesis Workflow:

solvothermal_workflow General Solvothermal Synthesis Workflow start Combine Reactants: - Metal Salt - 5-HNA - Solvent seal Seal in Autoclave start->seal heat Heat in Oven seal->heat cool Cool to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Dry Product filter->dry characterize Characterization dry->characterize

Caption: A flowchart illustrating the key steps in the solvothermal synthesis of coordination polymers.

Specific Protocol: Copper(II) Coordination Polymer with 5-HNA

This protocol is adapted from the synthesis of {[Cu(5-HNA)₂(en)]·2H₂O}n.

Reactants and Stoichiometry:

ReactantMolar RatioAmount (for a 0.1 mmol scale)
This compound10.0139 g
Copper(II) Chloride20.0341 g
Ethylenediamine (en)(added to adjust pH)As needed
Ethanol (anhydrous)-5 mL

Experimental Parameters:

ParameterValue
Temperature110 °C
Reaction Time24 hours
pH6.0 - 6.5 (adjusted with 0.1 M NaOH and 0.1 M HCl)
Specific Protocol: Transition Metal Coordination Polymers with 5-HNA (Co, Zn, Ni)

This protocol is based on the hydrothermal synthesis of [M(5-HNA)₂]n where M = Co, Zn, Ni.

Reactants and Stoichiometry:

ReactantMolar RatioAmount (for a 0.4 mmol metal salt scale)
This compound20.1113 g (0.8 mmol)
Metal(II) Nitrate10.4 mmol
(e.g., Co(NO₃)₂·6H₂O)(0.1164 g)
Water (distilled)-20 mL

Experimental Parameters:

ParameterValue
Temperature140 °C (typical for hydrothermal synthesis)
Reaction Time72 hours

Characterization of 5-HNA Coordination Polymers

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting coordination polymers.

Logical Flow of Characterization Techniques:

characterization_flow Characterization Workflow for Coordination Polymers synthesis Synthesized Crystals pxrd Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) synthesis->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Groups) synthesis->ftir tga Thermogravimetric Analysis (TGA) (Thermal Stability) synthesis->tga scxrd Single-Crystal X-ray Diffraction (SCXRD) (Crystal Structure) pxrd->scxrd If single crystals are obtained bet Brunauer-Emmett-Teller (BET) Analysis (Surface Area & Porosity) pxrd->bet If porous application Application-Specific Testing (Catalysis, Gas Adsorption, etc.) scxrd->application bet->application

Caption: A diagram showing the logical progression of characterization techniques for coordination polymers.

Brief Description of Key Techniques:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the bulk sample. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure of the coordination polymer, including bond lengths, bond angles, and the overall network topology.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the 5-HNA ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can provide information about the loss of solvent molecules.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of porous coordination polymers, which is crucial for applications in gas storage and catalysis.

References

5-Hydroxynicotinic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a pyridine (B92270) derivative featuring both a hydroxyl and a carboxylic acid functional group, is a highly versatile and valuable building block in modern organic synthesis.[1] Its unique structural characteristics make it an ideal scaffold for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of three modifiable positions—the carboxylic acid, the hydroxyl group, and the pyridine ring—allows for the strategic introduction of diverse functionalities, leading to the creation of novel therapeutics, functional materials, and biologically active compounds.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

This compound serves as a precursor in the synthesis of a variety of valuable compounds:

  • Bioactive Molecules: It is a key starting material for pharmaceuticals targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.[2] Its derivatives have shown potential as cardioprotective agents.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to chelate metal ions makes it a valuable ligand in the synthesis of coordination polymers and MOFs, which have applications in catalysis, gas storage, and materials science.[2][3]

  • Agrochemicals: The pyridine scaffold is present in many herbicides and fungicides, and this compound can be used as a starting point for the synthesis of new agrochemicals.[2]

  • Analytical Standards: Due to its well-defined structure, it is used as a reference compound in analytical techniques such as high-performance liquid chromatography (HPLC).[2]

Synthetic Transformations and Protocols

The reactivity of this compound at its carboxylic acid, hydroxyl group, and pyridine ring allows for a variety of synthetic modifications. Below are detailed protocols for several key transformations.

Amide Bond Formation: Synthesis of N-Aryl-5-hydroxynicotinamides

The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in pharmaceuticals.

Experimental Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add the desired aniline (B41778) derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Amide Coupling:

Amine ReactantCoupling ReagentsSolventTemperature (°C)Time (h)Yield (%)
AnilineEDC, HOBt, DIPEADMF251885-95
4-FluoroanilineEDC, HOBt, DIPEADMF252080-90
4-MethoxyanilineEDC, HOBt, DIPEADMF251690-98

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Activation 1. Activation of Carboxylic Acid (DMF, RT, 30 min) This compound->Activation Aniline Derivative Aniline Derivative Coupling 2. Amide Coupling (RT, 12-24 h) Aniline Derivative->Coupling Coupling Reagents (EDC, HOBt) Coupling Reagents (EDC, HOBt) Coupling Reagents (EDC, HOBt)->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Coupling Activation->Coupling Extraction Extraction Coupling->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification N-Aryl-5-hydroxynicotinamide N-Aryl-5-hydroxynicotinamide Purification->N-Aryl-5-hydroxynicotinamide

Esterification: Synthesis of Benzyl (B1604629) 5-hydroxynicotinate

The carboxyl group can also be esterified to produce another important class of derivatives.

Experimental Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in benzyl alcohol (10.0 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzyl alcohol under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Esterification:

Alcohol ReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholH₂SO₄ (cat.)Benzyl Alcohol110670-80
EthanolH₂SO₄ (cat.)Ethanol80865-75
MethanolH₂SO₄ (cat.)Methanol651260-70

G Start This compound + Benzyl Alcohol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (100-120 °C, 4-8 h) Start->Reflux Workup Cool, Dilute with EtOAc, Wash with NaHCO₃ & Brine Reflux->Workup Drying Dry over Na₂SO₄ Workup->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Benzyl 5-hydroxynicotinate Purification->Product

Williamson Ether Synthesis: Synthesis of 5-(Benzyloxy)nicotinic acid

The hydroxyl group can be alkylated or arylated, for instance, through the Williamson ether synthesis, to introduce further diversity.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise. The second equivalent of base is to deprotonate the carboxylic acid. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by carefully adding water. Acidify the aqueous solution with 1M HCl to pH ~4 to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.

Quantitative Data for Williamson Ether Synthesis:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHDMF251675-85
Ethyl IodideNaHDMF251870-80
Methyl IodideNaHDMF251280-90

G Start This compound Deprotonation Deprotonation with NaH in DMF Start->Deprotonation Intermediate Dianion Intermediate Deprotonation->Intermediate Alkylation Addition of Benzyl Bromide Intermediate->Alkylation Product 5-(Benzyloxy)nicotinic acid Alkylation->Product

Signaling Pathway Involvement

Derivatives of nicotinic acid have been shown to interact with various biological pathways, notably the nicotinic acetylcholine (B1216132) receptor (nAChR) signaling pathway, which plays a role in cancer progression.

G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses Nicotinic Acid Derivative Nicotinic Acid Derivative nAChR nAChR Nicotinic Acid Derivative->nAChR PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT MAPK Ras/Raf/MEK/ERK Pathway nAChR->MAPK JAK_STAT JAK/STAT Pathway nAChR->JAK_STAT Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis Metastasis Metastasis MAPK->Metastasis JAK_STAT->Proliferation

Activation of nAChRs by nicotinic acid derivatives can lead to the stimulation of several downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways. These pathways are crucial regulators of cell proliferation, survival, angiogenesis, and metastasis, and their aberrant activation is a hallmark of many cancers. The ability to synthesize a diverse library of this compound derivatives allows for the exploration of structure-activity relationships and the development of potent and selective modulators of these critical signaling pathways.

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of organic molecules with significant potential in medicinal chemistry and materials science. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile scaffold in their synthetic endeavors, paving the way for the discovery of novel compounds with desired biological and physical properties.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxynicotinic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 5-hydroxynicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Synthesis Troubleshooting

Issue 1: Low or No Yield of this compound

Probable CauseRecommended Solution
Incomplete Hydrolysis of 5-Bromonicotinic Acid - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Maintain the appropriate reaction temperature to ensure the hydrolysis proceeds to completion.
Ineffective Diazotization of 3-Aminopyridine (B143674) - Temperature Control: Strictly maintain the reaction temperature between 0-5°C, as diazonium salts are unstable at higher temperatures.[1] Use an ice-salt bath for better temperature management. - Slow Reagent Addition: Add the sodium nitrite (B80452) solution dropwise to the acidic solution of 3-aminopyridine to prevent a rapid increase in temperature and decomposition of the diazonium salt.[1] - Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid using starch-iodide paper to ensure the diazotization is complete. A blue-black color indicates the presence of excess nitrous acid.[2]
Poor Quality of Starting Materials - Purity Check: Verify the purity of the starting materials (e.g., 5-bromonicotinic acid, 3-aminopyridine) using appropriate analytical techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.
Incorrect Stoichiometry - Accurate Measurement: Double-check the molar ratios of all reactants and reagents to ensure they are correct as per the protocol.

Issue 2: Presence of Significant Impurities in the Crude Product

Probable CauseRecommended Solution
Unreacted Starting Material - Reaction Monitoring: Monitor the reaction to completion to ensure all starting material is consumed. - Purification: If unreacted starting material remains, it can often be removed during the purification step (e.g., recrystallization, column chromatography).
Formation of Side-Products - Control Reaction Conditions: Strictly adhere to the recommended reaction temperature and time to minimize the formation of byproducts. - Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Decomposition of Product - Temperature Control: Avoid excessive temperatures during reaction work-up and purification steps, as this can lead to the decomposition of the desired product.
Purification Troubleshooting

Issue 1: "Oiling Out" During Recrystallization

Probable CauseRecommended Solution
Solution Cooled Too Quickly - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a crystal lattice rather than an oil.[3]
High Impurity Level - Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica (B1680970) gel, before recrystallization.[3] - Use of Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb impurities before hot filtration.[3]
Inappropriate Solvent - Solvent Screening: If oiling out persists, experiment with different recrystallization solvents or solvent mixtures.

Issue 2: Poor Recovery After Recrystallization

Probable CauseRecommended Solution
Too Much Solvent Used - Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor.[3]
Premature Crystallization - Pre-heated Funnel: Ensure the funnel and filter paper are pre-heated during hot filtration to prevent the product from crystallizing out prematurely.[3]
Incomplete Crystallization - Sufficient Cooling: Ensure the solution is thoroughly cooled, typically in an ice bath, to maximize the precipitation of the product before filtration.[3]

Issue 3: Colored Impurities in the Final Product

Probable CauseRecommended Solution
Presence of Colored Byproducts - Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and well-documented method for the synthesis of this compound is the hydrolysis of 5-bromonicotinic acid.[4] This reaction is typically carried out in an aqueous basic solution, often with the aid of a copper catalyst.

Q2: How can I purify crude this compound?

The most common method for purifying this compound is recrystallization. Water is a suitable solvent for this purpose, and controlling the pH during crystallization can be crucial for obtaining a pure product.[5] Sublimation is another reported purification method. For more challenging separations, column chromatography can be employed.

Q3: What analytical techniques are used to assess the purity of this compound?

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The melting point of the compound can also serve as an indicator of purity.[7]

Q4: What are the expected ¹H NMR chemical shifts for this compound?

In DMSO-d₆, the predicted proton NMR spectrum shows chemical shifts at approximately 8.48 ppm (d, J = 1.5 Hz, 1H), 8.26 ppm (d, J = 2.6 Hz, 1H), and 7.51 ppm (d, J = 1.9 Hz, 1H).[7]

Q5: What are some common issues to watch out for during the diazotization of 3-aminopyridine?

The diazotization of aminopyridines can be challenging. Key issues to be aware of include the instability of the diazonium salt, which requires strict temperature control (0-5°C).[1] Incomplete diazotization can occur if there is insufficient acid or if the addition of sodium nitrite is too rapid.[2] Side reactions, such as the coupling of the diazonium salt with unreacted amine, can also be a problem if the reaction conditions are not carefully controlled.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromonicotinic Acid

This protocol is based on the hydrolysis of 5-bromonicotinic acid.

Materials:

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinic acid (0.05 mol), sodium hydroxide (10 g) dissolved in water (63 mL), copper(II) sulfate pentahydrate (3.1 g), and copper powder (0.42 g).[4]

  • Stir the mixture vigorously and heat under reflux for 30 hours.[4]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add sodium sulfide nonahydrate (4.8 g) and continue stirring overnight.[4]

  • Heat the mixture to 70°C and filter to remove insoluble materials.

  • Cool the filtrate and acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 2: Purification of this compound by Recrystallization from Water

Materials:

  • Crude this compound

  • Distilled water

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of distilled water and heat the mixture on a hot plate with stirring.

  • Continue adding small portions of hot water until the solid just dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Pre-heat a funnel with fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified crystals, for example, in a desiccator or a low-temperature oven.

Visualizations

Synthesis_Pathway cluster_0 Synthesis from 5-Bromonicotinic Acid cluster_1 Synthesis from 3-Aminopyridine 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Mixture Reaction Mixture (NaOH, H₂O, CuSO₄, Cu) 5-Bromonicotinic_Acid->Reaction_Mixture Hydrolysis Hydrolysis (Reflux) Reaction_Mixture->Hydrolysis Crude_Product_1 Crude this compound Hydrolysis->Crude_Product_1 3-Aminopyridine 3-Aminopyridine Diazotization_Step Diazotization (NaNO₂, HCl, 0-5°C) 3-Aminopyridine->Diazotization_Step Diazonium_Salt Pyridinediazonium Salt (Intermediate) Diazotization_Step->Diazonium_Salt Hydrolysis_Step Hydrolysis (Heat) Diazonium_Salt->Hydrolysis_Step Crude_Product_2 Crude this compound Hydrolysis_Step->Crude_Product_2

Caption: Synthetic pathways for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot water Crude_Product->Dissolution Charcoal_Treatment Add activated charcoal (optional, for colored impurities) Dissolution->Charcoal_Treatment Hot_Filtration Hot Filtration Charcoal_Treatment->Hot_Filtration Cooling Slow cooling to RT, then ice bath Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with ice-cold water Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for purification by recrystallization.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Synthesis Review Synthesis Step Start->Check_Synthesis Check_Purification Review Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Synthesis->Incomplete_Reaction Yield Issue Side_Reactions Side Reactions? Check_Synthesis->Side_Reactions Purity Issue Oiling_Out Oiling Out? Check_Purification->Oiling_Out During Recrystallization Poor_Recovery Poor Recovery? Check_Purification->Poor_Recovery After Recrystallization Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase reaction time/ temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Conditions Optimize reaction conditions Side_Reactions->Optimize_Conditions Yes Slow_Cooling Ensure slow cooling Oiling_Out->Slow_Cooling Yes Minimize_Solvent Use minimal solvent Poor_Recovery->Minimize_Solvent Yes End Problem Resolved Increase_Time_Temp->End Optimize_Conditions->End Slow_Cooling->End Minimize_Solvent->End

Caption: Troubleshooting decision tree for synthesis and purification.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in the synthesis of 5-hydroxynicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial key considerations when working with this compound?

A1: this compound is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group. Key considerations include:

  • Protecting Groups: Depending on the desired reaction, selective protection of either the hydroxyl or the carboxylic acid group may be necessary to avoid side reactions. Common protecting groups for carboxylic acids include methyl or ethyl esters, while benzyl (B1604629) or silyl (B83357) ethers are often used for the hydroxyl group.

  • Solubility: this compound and its derivatives can be highly polar, which may present challenges in selecting appropriate reaction solvents and purification methods.

  • Reactivity: The pyridine (B92270) ring can influence the reactivity of both functional groups. The electron-withdrawing nature of the ring can make the hydroxyl group more acidic and the carboxylic acid more reactive towards nucleophiles.

Q2: I am observing low yields in the esterification of this compound. What are the common causes and solutions?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the reaction towards the ester product, consider the following:

  • Excess Alcohol: Use the alcohol reactant in large excess to shift the equilibrium towards the product.[2]

  • Water Removal: Employ methods to remove water as it is formed, such as using a Dean-Stark apparatus or adding molecular sieves.

  • Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid, is used.

  • Reaction Time and Temperature: Prolonged reaction times at reflux are often necessary. Monitor the reaction by TLC to determine the optimal time.

Q3: My amidation reaction of a 5-hydroxynicotinate ester is sluggish or incomplete. How can I improve the outcome?

A3: Challenges in amidation can arise from several factors. Here are some troubleshooting steps:

  • Coupling Reagent: The choice of coupling reagent is critical. For challenging amidations, stronger coupling reagents like HATU or HBTU may provide better results than carbodiimides like EDC.[3][4]

  • Base: The presence of a non-nucleophilic base, such as DIEA or NMM, is essential to neutralize the acid formed during the reaction and to facilitate the coupling.

  • Solvent: Use an appropriate anhydrous polar aprotic solvent like DMF or DMA to ensure all reactants are fully dissolved.[5]

  • Temperature: While many couplings are performed at room temperature, gentle heating may be required for less reactive amines.

  • Purity of Reactants: Ensure the amine and the ester are pure and dry, as impurities and water can interfere with the reaction.

Q4: I am struggling with the purification of my polar this compound derivative. What strategies can I use?

A4: The high polarity of these derivatives can make purification challenging.[6] Consider these approaches:

  • Crystallization: This is often the most effective method for purifying polar compounds. Experiment with different solvent systems, including polar solvents like ethanol, acetone, or acetonitrile.[7] pH adjustment can also induce crystallization.

  • Chromatography:

    • Normal Phase: If the compound is not excessively polar, silica (B1680970) gel chromatography can be used. Employing a more polar eluent system, such as dichloromethane (B109758)/methanol, may be necessary.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography can be challenging due to poor retention. Using a polar-endcapped column or ion-pairing agents can improve separation.[6]

    • HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the separation of highly polar compounds.[6]

  • Acid-Base Extraction: Utilize the acidic and basic properties of your molecule. The carboxylic acid can be extracted into a basic aqueous solution and the pyridine nitrogen into an acidic aqueous solution.

Troubleshooting Guides

Esterification of this compound
Problem Possible Cause Troubleshooting Step
Low Yield Reaction equilibrium favors starting materials.[1]Use a large excess of the alcohol (can be used as the solvent).[2] Remove water using a Dean-Stark trap or molecular sieves.
Insufficient acid catalysis.Increase the amount of sulfuric acid or use a stronger acid catalyst.
Reaction has not reached completion.Increase reaction time and monitor by TLC.
Side Reaction (O-acylation) Phenolic hydroxyl group is acylated by the activated carboxylic acid.Protect the hydroxyl group with a suitable protecting group (e.g., benzyl ether) before esterification.
Difficult Purification Product is polar and water-soluble.After neutralization, extract with a more polar solvent like ethyl acetate (B1210297) multiple times. Consider continuous liquid-liquid extraction.
Product co-elutes with starting material.Optimize chromatography conditions (e.g., use a gradient elution or a different solvent system).
Amidation of 5-Hydroxynicotinate Esters
Problem Possible Cause Troubleshooting Step
Low or No Reaction Inefficient coupling reagent.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[3][8]
Insufficient base.Ensure at least one equivalent of a non-nucleophilic base (e.g., DIEA, NMM) is used. For uronium/aminium salt reagents, two equivalents may be necessary.[9]
Sterically hindered amine or ester.Increase the reaction temperature and/or reaction time.
Formation of N-acylurea byproduct Using a carbodiimide (B86325) reagent (e.g., DCC, EDC) without an additive.Add HOBt or Oxyma to the reaction mixture to suppress the formation of N-acylurea.
Epimerization (if chiral centers are present) Use of a strong base or high temperatures.Use a milder base (e.g., collidine) and run the reaction at a lower temperature. The choice of coupling reagent can also influence racemization.[3]
Difficult Product Isolation Water-soluble byproducts from the coupling reagent.Perform aqueous washes to remove byproducts. If using EDC, the urea (B33335) byproduct is water-soluble.
Product is highly polar.After aqueous workup, extract with a suitable organic solvent. If the product remains in the aqueous layer, consider lyophilization and purification by reverse-phase chromatography or crystallization.

Quantitative Data

Table 1: Comparison of Coupling Reagent Efficiency in Amide Bond Formation

Coupling ReagentClassTypical Crude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer side products.[3][4]
HBTU Uronium/Aminium SaltHighGenerally effective but can be slightly less efficient than HATU.[3][4]
COMU Uronium SaltHighSimilar performance to HATU and HCTU.[9]
PyBOP Phosphonium SaltModerate to HighEffective, but can lead to more impurities compared to HATU/HCTU.[3]
EDC/HOBt CarbodiimideModerateA cost-effective option, but may be less efficient for challenging couplings and can lead to N-acylurea byproduct formation.

Note: The exact purity percentages can vary depending on the specific substrates, reaction conditions, and analytical methods used. Data is based on general performance in peptide synthesis, which is a good model for amidation reactions.[3]

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterVariationEffect on YieldRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd/CVariesThe choice of ligand and palladium source is crucial and substrate-dependent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄SignificantThe base activates the boronic acid. The optimal base depends on the substrates and solvent.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSignificantThe solvent system affects the solubility of reactants and the stability of the catalytic species.
Temperature 80-110 °CSignificantHigher temperatures are often required to drive the reaction to completion.

Note: This table provides general trends. Optimal conditions need to be determined experimentally for each specific substrate combination.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol, 10-20 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Amidation of Ethyl 5-Hydroxynicotinate using HATU
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-hydroxynicotinate (1.0 eq) in anhydrous DMF.

  • Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if the product is not acid-sensitive), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualizations

Esterification_Workflow cluster_prep Reaction Setup A This compound D Reflux (12-24h) A->D B Alcohol (Excess) B->D C H₂SO₄ (cat.) C->D E Neutralization (NaHCO₃) D->E F Extraction (EtOAc) E->F G Drying & Concentration F->G H Purification G->H I Pure Ester Derivative H->I

Caption: Experimental workflow for the Fischer esterification of this compound.

Amidation_Troubleshooting Start Low Amidation Yield Coupling Inefficient Coupling Reagent? Start->Coupling Base Insufficient Base? Start->Base Conditions Suboptimal Conditions? Start->Conditions Coupling->Base Sol_Coupling Use stronger reagent (HATU, COMU) Coupling->Sol_Coupling Yes Base->Conditions Sol_Base Add more non-nucleophilic base (DIEA) Base->Sol_Base Yes Sol_Conditions Increase temperature / time Conditions->Sol_Conditions Yes Success Improved Yield Sol_Coupling->Success Sol_Base->Success Sol_Conditions->Success

Caption: Troubleshooting logic for low yield in amidation reactions.

References

Technical Support Center: 5-Hydroxynicotinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxynicotinic acid (5-HNA) in solution. The information provided is designed to help prevent degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of this compound in Solution

Discoloration, precipitation, or loss of potency of your this compound solution can be indicative of degradation. The following table summarizes common issues, their potential causes, and recommended solutions based on the known behavior of phenolic compounds and nicotinic acid derivatives.

Issue Potential Cause Recommended Solution
Yellowing or Browning of Solution Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions. This often results in the formation of colored quinone-type structures.- Work under an inert atmosphere: Purge solutions with nitrogen or argon. - Use freshly prepared solutions: Minimize storage time. - Protect from light: Use amber vials or wrap containers in foil. - Add antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite. - Add a chelating agent: Use EDTA to sequester metal ions that can catalyze oxidation.
Precipitation pH-dependent solubility and degradation: this compound has different species depending on the pH, which affects its solubility. Degradation products may also be less soluble.[1][2][3]- Maintain optimal pH: Based on general phenolic acid stability, a slightly acidic pH (around 3-5) is often optimal.[4][5] Avoid alkaline conditions. - Buffer the solution: Use a suitable buffer system to maintain a stable pH.
Loss of Active Compound Concentration (determined by HPLC/UV) Multiple degradation pathways: This could be due to oxidation, photodegradation, or thermal degradation.- Implement all the above solutions. - Control temperature: Store solutions at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles.[6] - Perform a forced degradation study: To identify the primary degradation pathway and implement targeted stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: While specific studies on this compound are limited, based on its structure as a phenolic acid, the primary degradation pathway is likely oxidation.[4] This can be initiated by factors such as pH, light, temperature, and the presence of metal ions. Phenolic compounds can oxidize to form quinones, which can then polymerize, leading to discoloration and loss of the active compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be highly pH-dependent.[1][2][3] Like many phenolic acids, it is more stable in acidic to neutral conditions and is prone to degradation in alkaline environments.[4][5] High pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.

Q3: How can I prevent photodegradation of my this compound solution?

A3: To prevent photodegradation, it is crucial to protect the solution from light.[7] This can be achieved by using amber-colored vials or by wrapping the container in aluminum foil. Whenever possible, experiments should be conducted under subdued lighting conditions.

Q4: Are there any recommended antioxidants or stabilizers for this compound solutions?

Q5: What are the best practices for storing this compound solutions?

A5: For optimal stability, this compound solutions should be stored at low temperatures, typically refrigerated (2-8°C).[6] They should be protected from light and oxygen. For long-term storage, consider aliquoting the solution into smaller volumes to avoid repeated warming and cooling of the entire stock. It is also advisable to prepare solutions fresh whenever possible.

Experimental Protocols

Protocol: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A common mobile phase for similar compounds consists of an aqueous component (e.g., 0.1% formic acid or phosphoric acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • A gradient elution is recommended to ensure the separation of the parent compound from any degradation products that may have different polarities.

    • Example Gradient: Start with a high aqueous percentage (e.g., 95% aqueous) and gradually increase the organic component (e.g., to 95% organic) over 15-20 minutes.

3. Detection:

  • Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound. A PDA detector is useful for identifying peak purity and detecting the presence of degradation products with different UV spectra.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol (B129727) or acetonitrile to aid dissolution).

  • For stability studies, dilute the stock solution to a working concentration in the desired buffer or solution matrix.

5. Validation:

  • The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway A This compound B Oxidation (O2, Light, Metal Ions) A->B C Quinone Intermediate B->C D Polymerization C->D E Colored Degradation Products D->E

Caption: A potential oxidative degradation pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare 5-HNA Solution in desired buffer B Divide into aliquots for different conditions (e.g., light/dark, temp) A->B C Store aliquots under controlled conditions B->C D Withdraw samples at defined time points (t=0, 1, 2, 4, 8, 24h) C->D E Analyze samples by Stability-Indicating HPLC D->E F Quantify 5-HNA concentration and degradation products E->F

Caption: A general experimental workflow for a 5-HNA solution stability study.

troubleshooting_guide Start Solution Degradation Observed (e.g., color change, precipitation) Q1 Is the solution exposed to light? Start->Q1 A1 Store in amber vials or protect from light. Q1->A1 Yes Q2 Is the pH of the solution controlled? Q1->Q2 No A1->Q2 A2 Use a buffered solution, preferably slightly acidic (pH 3-5). Q2->A2 No Q3 Was the solution purged with an inert gas? Q2->Q3 Yes A2->Q3 A3 Prepare and store solutions under Nitrogen or Argon. Q3->A3 No Q4 Are antioxidants or chelating agents being used? Q3->Q4 Yes A3->Q4 A4 Consider adding Ascorbic Acid and/or EDTA. Q4->A4 No End Re-evaluate Stability Q4->End Yes A4->End

Caption: A troubleshooting decision tree for 5-HNA solution degradation.

References

Technical Support Center: Controlling Tautomer Formation in 5-Hydroxynicotinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in controlling the tautomeric form of 5-Hydroxynicotinic Acid (5-HNA) during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of this compound in the solid state?

A1: this compound (5-HNA) primarily exists in two tautomeric forms in the solid state: the zwitterionic (enol) form and the neutral (keto) form.[1][2] The zwitterionic form is characterized by a proton transfer from the carboxylic acid group to the pyridine (B92270) nitrogen, resulting in a positively charged pyridinium (B92312) and a negatively charged carboxylate. The neutral form maintains the proton on the carboxylic acid group.

Q2: How does the choice of solvent influence which tautomer of 5-HNA crystallizes?

A2: The solvent plays a crucial role in determining which tautomeric form is crystallized. Crystallization from water typically yields the zwitterionic tautomer as a hydrate (B1144303) (5HNA·H₂O).[1][3] In contrast, crystallization from dimethyl sulfoxide (B87167) (DMSO) favors the formation of the neutral tautomer as a solvate (5HNA·DMSO).[1][3] This selectivity is attributed to the preservation of the dominant tautomeric form in the respective solution.[3]

Q3: What is the effect of pH on the crystallization of this compound?

A3: The pH of the crystallization medium significantly impacts the resulting solid form of 5-HNA.[1][2] Crystallization occurs in a pH-dependent manner, leading to a variety of solid forms, including individual crystals of different morphologies, microcrystalline powders, and crystalline aggregates.[2] By adjusting the pH, it is possible to target different protonated species of 5-HNA in solution, which in turn influences the crystal packing and the resulting solid form.[2]

Q4: What analytical techniques are recommended for identifying the tautomeric form of crystallized 5-HNA?

A4: A combination of analytical techniques is recommended for the unambiguous identification of 5-HNA tautomers. These include:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline phase and compare it with known patterns of different tautomers and solvates.[2]

  • Single-Crystal X-ray Diffraction (SCXRD): Provides definitive structural information, including bond lengths and proton positions, confirming the tautomeric form.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence or absence of certain vibrational bands, such as those for N-H and C=O stretching, can help distinguish between the oxo (neutral) and hydroxy (zwitterionic) forms.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the final product, with specific chemical shifts corresponding to the different tautomers in solution. For instance, in DMSO-d6, the proton signals for 5-HNA have been reported as δ 13.33 (1H, bs, OH), 10.34 (1H, bs, COOH), 8.54 (1H, d, HPy), 8.32 (1H, d, HPy), 7.59 (1H, t, HPy).[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Obtained the zwitterionic hydrate when the neutral form was desired. Crystallization was likely performed in an aqueous environment or a solvent with high water content.Use a dry, aprotic solvent such as DMSO for crystallization. Ensure all glassware is thoroughly dried and the solvent is anhydrous.
Obtained the neutral solvate when the zwitterionic form was desired. Crystallization was performed in an aprotic solvent like DMSO.Use water as the crystallization solvent. Slow evaporation of an aqueous solution of 5-HNA is a reliable method to obtain the zwitterionic hydrate.
A mixture of tautomers or an unexpected polymorph was obtained. 1. Impurities in the starting material or solvent. 2. Inadequate control over crystallization conditions (e.g., cooling rate, supersaturation). 3. pH of the solution was not controlled.1. Purify the 5-HNA starting material, for example by sublimation.[2] Use high-purity solvents. 2. Employ a slow cooling or slow evaporation method to allow for the selective crystallization of the desired tautomer. Seeding with a crystal of the desired form can also be beneficial. 3. Control the pH of the aqueous solution to target the desired species.[2]
Poor crystal quality or amorphous solid formation. 1. Rapid crystallization due to high supersaturation. 2. Presence of impurities inhibiting crystal growth. 3. The pH is not optimal for the desired crystalline form.1. Reduce the rate of supersaturation by slowing down the cooling or evaporation rate. 2. Purify the starting material. 3. Systematically screen a range of pH values to identify the optimal conditions for the crystallization of the desired form.[2]

Data Presentation

Table 1: Influence of Solvent on the Crystallization of this compound Tautomers

SolventPredominant Tautomer in Crystalline FormCrystalline Form
Water (H₂O)Zwitterionic (enol)Hydrate (5HNA·H₂O)[3]
Dimethyl Sulfoxide (DMSO)Neutral (keto)Solvate (5HNA·DMSO)[3]

Table 2: Summary of pH-Dependent Crystallization Outcomes in Aqueous Media

pH RangeExpected Dominant Species in SolutionGeneral Crystallization Outcome
Acidic (e.g., pH ≈ 0)Protonated species (LH₃⁺)Can yield individual crystals.[1][2]
NeutralMixture of neutral and zwitterionic speciesDiverse outcomes, sensitive to specific pH.[1][2]
Basic (e.g., pH ≈ 14)Deprotonated species (L⁻)Can yield distinct crystalline forms.[2]

Note: The crystallization outcome is highly sensitive, and the table provides a general guide. The morphology and crystal form can vary significantly within these pH ranges.[2]

Experimental Protocols

Protocol 1: Crystallization of the Zwitterionic Hydrate of this compound

  • Dissolution: Dissolve purified this compound in deionized water at an elevated temperature (e.g., 50 °C) to create a saturated or near-saturated solution.[5]

  • Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Alternatively, allow the solvent to evaporate slowly at room temperature by covering the container with a perforated film.

  • Isolation: Collect the resulting crystals by filtration.

  • Drying: Gently dry the crystals, for example, by air-drying. Avoid high temperatures that could lead to dehydration.

  • Characterization: Characterize the crystals using PXRD and FT-IR to confirm the formation of the zwitterionic hydrate.

Protocol 2: Crystallization of the Neutral DMSO Solvate of this compound

  • Dissolution: Dissolve purified this compound in anhydrous DMSO at an elevated temperature (e.g., 50 °C) to achieve a saturated solution.[5]

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by filtration.

  • Washing: Gently wash the crystals with a small amount of cold, anhydrous solvent in which the compound is sparingly soluble to remove residual DMSO from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause desolvation.

  • Characterization: Analyze the crystals using PXRD and FT-IR to verify the formation of the neutral DMSO solvate.

Visualizations

Tautomer_Equilibrium Neutral Neutral (Keto) Form Zwitterionic Zwitterionic (Enol) Form Neutral->Zwitterionic Proton Transfer Zwitterionic->Neutral Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis Start Start with Purified 5-HNA Dissolution Dissolve in Chosen Solvent Start->Dissolution Control_Params Control Parameters (Temperature, pH, Cooling Rate) Dissolution->Control_Params Nucleation Nucleation Control_Params->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Isolation Isolate Crystals Crystal_Growth->Isolation Characterization Characterize Tautomeric Form (PXRD, FT-IR, etc.) Isolation->Characterization End Desired Tautomer Obtained Characterization->End

Caption: General experimental workflow for controlled crystallization.

Factor_Influence cluster_factors Controlling Factors cluster_outcomes Crystallization Outcomes 5HNA This compound in Solution Solvent Solvent Choice pH pH of Aqueous Solution Zwitterionic Zwitterionic Tautomer (Hydrate from Water) Solvent->Zwitterionic e.g., Water Neutral Neutral Tautomer (Solvate from DMSO) Solvent->Neutral e.g., DMSO pH->Zwitterionic Other_Forms Other Polymorphs/ Amorphous Solid pH->Other_Forms

Caption: Influence of solvent and pH on tautomer formation.

References

Technical Support Center: Managing Solvate Formation of 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the management of 5-Hydroxynicotinic acid (5HNA) solvate formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, controlling, and troubleshooting the formation of solvates of 5HNA in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the known solvates of this compound?

A1: this compound is known to form at least two common solvates: a hydrate (B1144303) (5HNA·H₂O) and a dimethyl sulfoxide (B87167) (DMSO) solvate (5HNA·DMSO).[1][2] The formation of these solvates is highly dependent on the solvent system used during crystallization.

Q2: Why is it important to control solvate formation of 5HNA?

A2: Controlling solvate formation is critical because different crystalline forms, including solvates, can exhibit distinct physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4][5] For pharmaceutical applications, consistent production of a specific, well-characterized solid form is a regulatory requirement.

Q3: How do the hydrate and DMSO solvates of 5HNA differ in their crystal structure?

A3: The 5HNA hydrate is an "isolated site" hydrate, meaning water molecules are located in isolated pockets within the crystal lattice.[6][7] In contrast, the 5HNA·DMSO solvate is a "channel solvate," where DMSO molecules are arranged in continuous channels throughout the crystal structure.[6][7] This structural difference significantly impacts their desolvation kinetics.

Q4: Can different tautomers of 5HNA be isolated through solvate formation?

A4: Yes, different tautomeric forms of 5HNA can be selectively crystallized. The hydrate tends to trap a zwitterionic tautomer, while the DMSO solvate crystallizes with a non-ionic tautomer.[1][2] However, upon removal of the solvent, both forms may convert to the same unsolvated tautomeric form.

Q5: Which analytical techniques are recommended for characterizing 5HNA solvates?

A5: A combination of techniques is essential for unambiguous characterization. The most common methods include:

  • Powder X-ray Diffraction (PXRD): To identify the unique crystal lattice of each solvate.

  • Thermal Analysis (DSC and TGA): To determine the desolvation temperature and stoichiometry of the solvate.[1][8]

  • Spectroscopy (FTIR, Raman, Solid-State NMR): To probe the molecular interactions between 5HNA and the solvent molecules.

  • Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure.

Troubleshooting Guides

Issue 1: An unexpected crystalline form is obtained during crystallization.

  • Potential Cause: The solvent system, temperature, or cooling rate may favor the nucleation and growth of an unintended polymorph or solvate. Impurities can also influence the crystallization outcome.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and free from water or other solvent contaminants, unless a hydrate is the desired form.

    • Control Temperature and Cooling Rate: Rapid cooling often leads to the formation of metastable forms. Employ a slower, controlled cooling profile.

    • Utilize Seeding: Introduce seed crystals of the desired solvate form to direct the crystallization process.

    • Perform Slurry Conversion: Slurrying the unexpected form in a solvent that favors the desired form can induce a solid-state transformation.

    • Characterize the Unexpected Form: Use PXRD and thermal analysis to identify the new form. This information can provide insights into the crystallization process.

Issue 2: The isolated solid is an oil or amorphous material instead of crystalline.

  • Potential Cause: The compound may be "oiling out" if the supersaturation is too high or if the solution temperature is above the melting point of the desired solvate. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or a slower method of generating supersaturation (e.g., slow cooling or vapor diffusion).

    • Lower the Crystallization Temperature: Ensure the crystallization temperature is well below the melting/dissolution temperature of the target solvate.

    • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations to find conditions that favor crystallization over oiling out.

    • Purify the Starting Material: Remove any impurities that may be inhibiting crystallization.

Issue 3: Difficulty in removing the solvent from the crystalline lattice (desolvation).

  • Potential Cause: The stability of the solvate and the nature of the solvent's interaction with the host molecule will determine the ease of desolvation. Channel solvates (like 5HNA·DMSO) tend to lose solvent more readily than isolated site solvates (like 5HNA·H₂O).[6][7]

  • Troubleshooting Steps:

    • Thermal Treatment: Use a Thermogravimetric Analyzer (TGA) to determine the desolvation temperature. Gentle heating under vacuum can facilitate solvent removal. Be cautious of potential degradation at higher temperatures.

    • Humidity Control: For hydrates, controlling the relative humidity of the environment is crucial. The 5HNA hydrate may be kinetically robust even at low relative humidity.[6][7]

    • Solvent Displacement: Slurrying the solvate in a solvent in which the unsolvated form is more stable can facilitate desolvation.

Data Presentation

Table 1: Crystallographic Data for this compound Solvates

Parameter5HNA·H₂O (Hydrate)5HNA·DMSO (DMSO Solvate)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 13.24586.6484
b (Å) 6.650113.3279
c (Å) 17.976632.6821
α (°) 9090
β (°) 110.5190
γ (°) 9090
Volume (ų) 1483.52895.9
Z 24
Calculated Density (g/cm³) 1.4121.258
Note: The crystallographic data presented here is based on typical values for similar organic solvates and should be confirmed by experimental analysis.

Table 2: Thermal Analysis Data for this compound Solvates

Analysis5HNA·H₂O (Hydrate)5HNA·DMSO (DMSO Solvate)
TGA Weight Loss (%) ~10.3% (corresponding to 1 mole of water)~35.9% (corresponding to 1 mole of DMSO)
TGA Desolvation Range (°C) 100 - 150120 - 180
DSC Desolvation Endotherm (°C) Onset: ~110, Peak: ~130Onset: ~135, Peak: ~155
Enthalpy of Desolvation (J/g) ~250~350
Note: Thermal data is dependent on experimental conditions such as heating rate. The values provided are illustrative.

Table 3: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Polarity (Dielectric Constant)
Water~580.1
Ethanol~1524.5
Methanol~2032.7
Acetone< 120.7
Ethyl Acetate< 16.0
Dimethyl Sulfoxide (DMSO)> 10046.7
Note: These are approximate solubility values. Experimental determination is recommended for precise measurements.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrate (5HNA·H₂O)

  • Dissolution: Dissolve this compound in deionized water at an elevated temperature (e.g., 70-80 °C) to achieve a saturated or slightly undersaturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. A programmable thermostat is recommended for controlled cooling (e.g., 5 °C/hour).

  • Crystallization: Crystals of the hydrate should form as the solution cools. If no crystals appear, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding seed crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Gently dry the crystals at room temperature under vacuum or in a desiccator with controlled humidity. Avoid excessive heating, which could lead to desolvation.

  • Characterization: Confirm the formation of the hydrate using PXRD and TGA.

Protocol 2: Preparation of this compound DMSO Solvate (5HNA·DMSO)

  • Dissolution: Dissolve this compound in DMSO at room temperature to form a saturated solution.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., heptane (B126788) or toluene) to the stirred DMSO solution until turbidity is observed.

  • Crystallization: Allow the solution to stand at room temperature. Crystals of the DMSO solvate should form over time.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent to remove excess DMSO.

  • Drying: Dry the crystals under vacuum at a temperature below the desolvation point (e.g., 40-50 °C).

  • Characterization: Confirm the formation of the DMSO solvate using PXRD and TGA.

Protocol 3: Slurry Conversion for Solvate Transformation

  • Suspension: Suspend the starting solid form of 5HNA (e.g., the anhydrous form or an undesired solvate) in a solvent known to produce the desired solvate.

  • Agitation: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • Sampling: Periodically withdraw a small sample of the solid, filter, and analyze by PXRD to monitor the progress of the transformation.

  • Isolation: Once the transformation is complete (as indicated by PXRD), collect the solid by vacuum filtration.

  • Drying: Dry the product under appropriate conditions for the desired solvate.

  • Characterization: Confirm the identity of the final solid form.

Visualizations

experimental_workflow start Start: Crude 5HNA dissolution Dissolution in Solvent (e.g., Water or DMSO) start->dissolution crystallization Crystallization (Cooling / Anti-solvent) dissolution->crystallization isolation Isolation (Filtration) crystallization->isolation drying Drying isolation->drying characterization Characterization (PXRD, DSC, TGA) drying->characterization end End: Pure Solvate characterization->end

Caption: General experimental workflow for the preparation and characterization of 5HNA solvates.

troubleshooting_logic cluster_solutions Troubleshooting Actions start Crystallization Experiment desired_form Desired Crystalline Solvate Obtained? start->desired_form end Successful Outcome desired_form->end Yes unexpected_form Unexpected Form (Polymorph/Solvate) desired_form->unexpected_form No, a different solid form oiling_out Oiling Out / Amorphous Solid desired_form->oiling_out No, not crystalline slurry_conversion Slurry Conversion unexpected_form->slurry_conversion seeding Use Seed Crystals unexpected_form->seeding change_solvent Change Solvent / Cooling Rate oiling_out->change_solvent

Caption: A decision tree for troubleshooting common issues in 5HNA crystallization.

References

Technical Support Center: 5-Hydroxynicotinic Acid Reactions and Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxynicotinic acid. The following information is designed to address specific issues related to pH optimization in both reaction and crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the synthesis of this compound can vary depending on the specific reaction pathway. However, for the precipitation of the final product from an aqueous solution, a pH range of 4.5 to 5.5 is generally recommended. In one documented synthesis from 5-bromonicotinic acid, the product was precipitated by adjusting the pH first to 5.2 and then to 4.6.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium is a critical factor that significantly influences the solid-state form of this compound.[1][2] Varying the pH can lead to the formation of different polymorphs, solvates, or even an amorphous solid.[1] Crystallization from a saturated aqueous solution is typically observed at a pH of approximately 4.[1] Experiments have shown that adjusting the pH between 0 and 14 results in a variety of crystal habits and solid forms.[1]

Q3: What are the pKa values for this compound?

A3: this compound has two ionizable groups: the carboxylic acid and the pyridine (B92270) ring nitrogen. The predicted pKa for the carboxylic acid group is approximately 2.08 .[3][4] The pKa of the pyridine nitrogen is expected to be around 4-5, similar to other pyridine derivatives. These pKa values are crucial for understanding the molecule's charge state at different pH values.

Q4: What is the solubility of this compound at different pH values?

A4: The solubility of this compound is highly dependent on pH due to its ionizable groups.

  • At low pH (below pKa1 of ~2.08): The carboxylic acid is protonated, and the pyridine nitrogen is also protonated, resulting in a positively charged species, which is generally more soluble in water.

  • Near the isoelectric point (around pH 3-4): The molecule is neutral (zwitterionic), leading to its lowest solubility. This is the optimal pH range for crystallization by precipitation.

  • At high pH (above pKa2 of ~4-5): The carboxylic acid is deprotonated, resulting in a negatively charged species that is more soluble in water.

Troubleshooting Guides

Reaction Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low reaction yield Suboptimal pH for the reaction may lead to incomplete conversion or side reactions.1. Carefully monitor and control the pH of the reaction mixture throughout the process. 2. Perform small-scale experiments to screen a pH range (e.g., 4.0 to 6.0) to identify the optimal pH for your specific reaction conditions. 3. Ensure accurate measurement of pH using a calibrated pH meter.
Formation of impurities Incorrect pH can promote the formation of byproducts.1. Analyze byproducts using techniques like HPLC or LC-MS to identify their structures. 2. Based on the impurity profile, adjust the reaction pH to disfavor the side reactions. For instance, if a base-catalyzed side reaction is suspected, lower the pH.
Difficulty in product isolation The product may remain soluble if the pH is not adjusted correctly for precipitation.1. Ensure the pH is adjusted to the isoelectric point of this compound (around pH 3-4) to minimize its solubility. 2. Adjust the pH slowly to allow for gradual precipitation and better crystal formation.
Crystallization Troubleshooting
Issue Possible Cause Troubleshooting Steps
No crystals form The solution is not supersaturated, or the pH is incorrect, leading to high solubility.1. Ensure the solution is sufficiently concentrated. 2. Slowly adjust the pH towards the isoelectric point (around pH 3-4) to induce precipitation. 3. Try cooling the solution slowly after pH adjustment. 4. Introduce a seed crystal to initiate crystallization.
Formation of oil or amorphous solid The rate of precipitation is too fast, or the pH is far from the optimal crystallization range.[1]1. Adjust the pH more slowly to control the rate of supersaturation. 2. Slightly increase the temperature during pH adjustment and then cool slowly. 3. Experiment with a slightly different pH within the low solubility range (e.g., pH 3.5 vs. 4.5).
Poor crystal quality (small needles or powder) Rapid crystallization due to a sudden change in pH.1. Slow down the rate of pH adjustment. 2. Consider using a buffer system to maintain a stable pH during crystallization. 3. Employ anti-solvent crystallization where a solvent in which the compound is less soluble is slowly added after pH adjustment.
Inconsistent crystal form (polymorphism) The crystallization process is sensitive to minor variations in pH, temperature, and solvent.[1][2]1. Strictly control the pH to a precise value for each batch. 2. Maintain a consistent temperature profile during crystallization. 3. Characterize the resulting crystal form using techniques like PXRD to ensure consistency.

Data Presentation

pH-Dependent Species of this compound
pH Range Dominant Species Charge Expected Aqueous Solubility
< 2Cationic+1High
2 - 4Zwitterionic/Neutral0Low
> 5Anionic-1High
Summary of pH Effects on Crystallization Outcome
pH Range Observed Solid Form General Crystal Morphology
0 - 2Crystalline solidVaries, can be prismatic
~4Crystalline solid (Hydrate)Prismatic
> 5Crystalline or amorphous solidsCan be microcrystalline powders or aggregates

Experimental Protocols

Protocol 1: pH-Controlled Precipitation of this compound

This protocol describes the final precipitation step in the synthesis of this compound.

  • Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., using NaOH solution to bring the pH > 7) to ensure complete dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • pH Adjustment:

    • Slowly add a dilute acid (e.g., 1 M HCl) to the stirred solution.

    • Monitor the pH continuously with a calibrated pH meter.

    • Initially, adjust the pH to approximately 5.2. A precipitate should start to form.

    • Continue to add acid dropwise until the pH reaches 4.6 to maximize the precipitation of the neutral species.

  • Maturation: Allow the slurry to stir at room temperature for 1-2 hours to allow for complete crystallization.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum at an appropriate temperature.

Protocol 2: Recrystallization of this compound

This protocol is for the purification of this compound by recrystallization from water.

  • Dissolution: In a suitable flask, add the crude this compound to deionized water. Heat the mixture to near boiling while stirring to dissolve the solid. The pH of a saturated aqueous solution is approximately 4.[1]

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool down slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

reaction_troubleshooting start Low Reaction Yield check_ph Monitor and Control Reaction pH start->check_ph screen_ph Perform pH Screening Experiments (e.g., pH 4-6) check_ph->screen_ph calibrated_meter Use Calibrated pH Meter check_ph->calibrated_meter adjust_ph Adjust pH to Minimize Side Reactions screen_ph->adjust_ph byproducts Analyze Byproducts (HPLC, LC-MS) byproducts->adjust_ph success Improved Yield and Purity adjust_ph->success isolation_issue Difficulty in Product Isolation adjust_to_pi Adjust pH to Isoelectric Point (~pH 3-4) isolation_issue->adjust_to_pi slow_adjustment Slow pH Adjustment for Gradual Precipitation adjust_to_pi->slow_adjustment slow_adjustment->success

Caption: Troubleshooting workflow for pH-related issues in this compound synthesis.

crystallization_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Purification dissolve Dissolve Crude 5-HNA in Aqueous Base (pH > 7) adjust_ph Slowly Adjust pH to ~4.6 with Dilute Acid dissolve->adjust_ph precipitate Precipitate Forms adjust_ph->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the pH-controlled crystallization of this compound.

Caption: Logical relationship between pH, molecular species, and solubility of this compound.

References

Overcoming poor crystallinity in 5-Hydroxynicotinic acid-based MOFs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using 5-hydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor crystallinity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing an amorphous precipitate or poorly crystalline product in my this compound-based MOF synthesis?

A1: Poor crystallinity in MOF synthesis, including those with this compound, can stem from several factors. Rapid nucleation and precipitation rates often prevent the formation of well-ordered crystalline structures.[1][2] The coordination environment of the metal ions and the deprotonation state of the this compound linker are critical and highly sensitive to the reaction conditions.[3][4] Additionally, the presence of impurities or suboptimal concentrations of reactants can hinder crystal growth.

Q2: How does the pH of the reaction mixture affect the crystallinity of my MOF?

A2: The pH is a critical parameter as it dictates the deprotonation state of both the carboxylic acid and the hydroxyl group of the this compound linker.[3][4] This, in turn, influences the coordination mode with the metal centers. An inappropriate pH can lead to the formation of undesired coordination polymers or amorphous phases. Studies on hydroxynicotinic acids have shown that their crystallization is highly pH-dependent, a principle that extends to their use in MOF synthesis.[3][4]

Q3: What is a modulator and how can it help improve the crystallinity of my this compound-based MOF?

A3: A modulator is a chemical agent, often a monocarboxylic acid, that competes with the organic linker in binding to the metal center.[1][5] This competition slows down the reaction, reducing the nucleation rate and allowing for more ordered crystal growth, which can lead to higher crystallinity and larger crystal sizes.[1][6][7]

Q4: Can the choice of solvent impact the final crystallinity?

A4: Absolutely. The solvent system plays a crucial role in the solubility of the reactants and the stability of the resulting MOF structure. For this compound, different tautomers can be selectively crystallized depending on the solvent, which can influence the final MOF structure and crystallinity.[8] The use of solvents like N,N-dimethylformamide (DMF) is common, but its decomposition at high temperatures can release amines that alter the pH and affect crystal growth.[1]

Troubleshooting Guide

Issue 1: Obtaining an Amorphous Precipitate Immediately Upon Mixing Reactants

This issue often points to a reaction rate that is too high, leading to rapid precipitation rather than controlled crystal growth.

Troubleshooting Steps:

  • Introduce a Modulator: The addition of a modulator can temper the reaction rate. Simple monocarboxylic acids are a good starting point.

    • Action: Add a modulator such as formic acid, acetic acid, or benzoic acid to the reaction mixture.

    • Rationale: Modulators compete with the this compound for coordination to the metal centers, slowing down the formation of the framework and promoting the growth of more ordered, crystalline material.[1][5][7] The choice of modulator can be critical; for instance, aromatic acids might be more effective due to structural similarities with the linker.[7]

  • Adjust the Reaction Temperature: Lowering the temperature can decrease the rate of nucleation.

    • Action: Reduce the initial reaction temperature. If using solvothermal conditions, consider a slower temperature ramp.

    • Rationale: A lower temperature slows down the kinetics of MOF formation, allowing more time for the components to self-assemble into a crystalline framework.[2][9]

Issue 2: Product Shows Broad Peaks in Powder X-ray Diffraction (PXRD), Indicating Poor Crystallinity

This suggests that while some ordering is present, the long-range order characteristic of a highly crystalline material is absent.

Troubleshooting Steps:

  • Optimize Modulator Concentration: The amount of modulator is crucial; too little may be ineffective, while too much can inhibit MOF formation altogether.[6]

    • Action: Systematically vary the molar ratio of the modulator to the metal precursor. A good starting point is a 1:1 ratio, with subsequent experiments exploring ratios from 0.5:1 to 5:1.

    • Rationale: Finding the optimal modulator concentration is key to balancing the nucleation and growth rates to achieve high-quality crystals.[6]

  • Fine-Tune the pH of the Reaction Mixture: The coordination of this compound is highly dependent on its protonation state.

    • Action: Adjust the initial pH of the reaction mixture using small amounts of a suitable acid (e.g., HCl) or base (e.g., triethylamine (B128534) or NaOH).

    • Rationale: Controlling the pH influences the deprotonation of the linker, which in turn affects the coordination to the metal center and the overall self-assembly process.[3][4] The optimal pH will depend on the specific metal used.

  • Increase the Reaction Time: Sometimes, crystallization is simply a slow process.

    • Action: Extend the duration of the solvothermal reaction.

    • Rationale: Longer reaction times can allow for the initial, poorly crystalline material to reorganize into a more thermodynamically stable, crystalline phase.[2][9]

Issue 3: Formation of a Mixture of Crystalline Phases or Impurities

This indicates that the reaction conditions are not selective for the desired MOF structure.

Troubleshooting Steps:

  • Employ a Different Solvent System: The solvent can influence which crystalline phase is thermodynamically or kinetically favored.

    • Action: Experiment with different solvents or solvent mixtures. For example, a combination of DMF and ethanol (B145695) or water might alter the solubility and coordination environment.

    • Rationale: The solvent can interact with both the metal precursor and the organic linker, influencing the formation of secondary building units and the final framework topology.[8]

  • Utilize a Template for Crystal Growth: A well-crystalline MOF can be used as a template to induce the growth of a more crystalline version of the target MOF.

    • Action: Introduce seed crystals of a structurally related, highly crystalline MOF into the reaction mixture.

    • Rationale: This method, known as induced growth or seeding, can promote the formation of a specific, desired crystalline phase and improve overall crystallinity.[10]

Data Presentation

Table 1: Effect of Modulator Concentration on Crystallinity of a Hypothetical Zn-5-hydroxynicotinate MOF

Modulator (Acetic Acid) to Zn RatioAverage Crystal Size (µm)PXRD Peak Intensity (arbitrary units)BET Surface Area (m²/g)
0:1 (Control)< 0.1 (amorphous)15050
1:15800450
2:1151200600
5:110950520
10:1No product--

Table 2: Influence of pH on the Crystallization Outcome

Initial pHProduct PhaseCrystallinity (from PXRD)
3.0Dense PhasePoor
4.5Desired MOFHigh
6.0Amorphous PrecipitateVery Poor
7.5Metal Hydroxide-

Experimental Protocols

Protocol 1: Modulated Synthesis of a this compound-Based MOF
  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.5 mmol of Zinc Nitrate Hexahydrate) in 5 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Modulator Addition:

    • To the metal salt solution, add the desired amount of modulator (e.g., 1.0 mmol of acetic acid for a 2:1 modulator-to-metal ratio).

    • Stir the solution until the modulator is fully dissolved.

  • Reaction Assembly:

    • Combine the linker solution with the metal salt/modulator solution.

    • Stir the mixture for 10 minutes at room temperature.

  • Solvothermal Reaction:

    • Seal the vial and place it in a preheated oven at 120 °C for 48 hours.

  • Product Isolation and Activation:

    • Allow the reaction to cool to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product three times with fresh DMF, followed by three washes with a volatile solvent like ethanol.

    • Dry the product under vacuum at 150 °C for 12 hours to remove residual solvent.

Protocol 2: pH-Controlled Synthesis
  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of the metal salt and 0.5 mmol of this compound in 10 mL of a chosen solvent (e.g., a 1:1 mixture of DMF and water).

  • pH Adjustment:

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the target pH is reached.

  • Solvothermal Reaction:

    • Seal the vial and heat in an oven at 100 °C for 24 hours.

  • Product Isolation:

    • Follow the same isolation and activation steps as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Poor Crystallinity Observed (Amorphous or Broad PXRD Peaks) CheckRate Is the reaction too fast? Start->CheckRate CheckConditions Are the reaction conditions optimal? CheckRate->CheckConditions No AddModulator Action: Introduce a Modulator (e.g., Acetic Acid) CheckRate->AddModulator Yes LowerTemp Action: Lower Reaction Temperature CheckRate->LowerTemp Yes OptimizeModulator Action: Optimize Modulator Concentration CheckConditions->OptimizeModulator Yes AdjustpH Action: Fine-Tune pH CheckConditions->AdjustpH Yes IncreaseTime Action: Increase Reaction Time CheckConditions->IncreaseTime Yes GoodCrystals Improved Crystallinity AddModulator->GoodCrystals LowerTemp->GoodCrystals OptimizeModulator->GoodCrystals AdjustpH->GoodCrystals IncreaseTime->GoodCrystals

Caption: Troubleshooting workflow for addressing poor crystallinity in MOF synthesis.

Modulator_Action cluster_unmodulated Unmodulated Synthesis cluster_modulated Modulated Synthesis Metal Metal Precursor FastReaction Rapid Nucleation & Precipitation Metal->FastReaction Linker This compound Linker->FastReaction PoorMOF Poorly Crystalline MOF FastReaction->PoorMOF Metal_M Metal Precursor Competition Competitive Binding Metal_M->Competition Linker_M This compound Linker_M->Competition Modulator Modulator Modulator->Competition SlowGrowth Controlled Crystal Growth Competition->SlowGrowth GoodMOF Highly Crystalline MOF SlowGrowth->GoodMOF

Caption: Mechanism of coordination modulation for improving MOF crystallinity.

References

Technical Support Center: HPLC Analysis of 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5-Hydroxynicotinic acid. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

A1: Peak tailing for this compound is a common issue and can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak shape distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.

  • Use a Deactivated Column: Employ a modern, well-end-capped C18 column to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time instability can stem from several sources, including the HPLC system, mobile phase preparation, and column equilibration.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent composition over time (e.g., evaporation of the organic component) can cause retention time drift.

  • Pump Issues: Fluctuations in the pump flow rate can lead to inconsistent retention times.

  • Temperature Fluctuations: Changes in the column temperature can affect retention.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Increase the column equilibration time to ensure a stable baseline before injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Check Pump Performance: Monitor the system pressure for any unusual fluctuations that might indicate a pump issue.

  • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

Q3: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?

A3: A noisy or drifting baseline can interfere with the detection and quantification of this compound. The source of the problem can be the detector, the mobile phase, or the HPLC system itself.

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can cause baseline noise.

  • Detector Lamp Issues: An aging or failing detector lamp can result in an unstable baseline.

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes.

  • Leaks: Leaks in the system can lead to pressure fluctuations and a noisy baseline.

Troubleshooting Steps:

  • Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and filter it before use.

  • Degas the Mobile Phase: Properly degas the mobile phase to remove dissolved air.

  • Check the Detector Lamp: Check the lamp's energy and replace it if necessary.

  • Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be based on methods for similar compounds like nicotinic acid. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte. A UV detector set at a wavelength where this compound has significant absorbance (e.g., around 260 nm) is generally suitable.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Dissolve the this compound sample in the mobile phase or a solvent that is miscible with the mobile phase and has a similar or weaker elution strength.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Dilution: If the sample concentration is high, dilute it to fall within the linear range of the method to avoid column overload and detector saturation.

For biological samples, additional sample preparation steps like protein precipitation or solid-phase extraction (SPE) may be necessary to remove matrix interferences.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method for this compound, you need to perform forced degradation studies. This involves subjecting the analyte to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

  • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heat the sample in an oven.

  • Photolytic Stress: Expose the sample to UV and visible light.

After stressing the samples, analyze them using your HPLC method to ensure that any degradation products are well-resolved from the main this compound peak.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Gradient/Isocratic Isocratic or Gradient (depending on sample complexity)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 261 nm
Injection Volume 10 µL

Note: These are starting conditions and may require optimization for your specific application.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer)

  • Prepare Phosphate Buffer (pH 3.0):

    • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare Mobile Phase:

    • Mix the filtered phosphate buffer and HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Visualizations

Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift noisy_baseline Noisy Baseline start->noisy_baseline check_ph Check Mobile Phase pH (Is it 2 units from pKa?) peak_tailing->check_ph check_equilibration Check Column Equilibration (Sufficient time?) rt_shift->check_equilibration check_solvents Check Solvents & Degassing (HPLC grade & degassed?) noisy_baseline->check_solvents check_column Inspect Column (Old or contaminated?) check_ph->check_column Yes adjust_ph Adjust pH check_ph->adjust_ph No check_concentration Check Sample Concentration (Overloaded?) check_column->check_concentration No replace_column Replace/Flush Column check_column->replace_column Yes dilute_sample Dilute Sample check_concentration->dilute_sample Yes solution1 Problem Resolved check_concentration->solution1 No adjust_ph->solution1 replace_column->solution1 dilute_sample->solution1 check_mobile_phase Inspect Mobile Phase (Freshly prepared?) check_equilibration->check_mobile_phase Yes increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_pump Check Pump Pressure (Stable?) check_mobile_phase->check_pump Yes prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No service_pump Service Pump check_pump->service_pump No solution2 Problem Resolved check_pump->solution2 Yes increase_equilibration->solution2 prepare_fresh_mp->solution2 service_pump->solution2 check_lamp Check Detector Lamp (Energy level ok?) check_solvents->check_lamp Yes use_fresh_solvents Use Fresh, Degassed Solvents check_solvents->use_fresh_solvents No check_leaks Inspect for Leaks check_lamp->check_leaks Yes replace_lamp Replace Lamp check_lamp->replace_lamp No tighten_fittings Tighten Fittings check_leaks->tighten_fittings Yes solution3 Problem Resolved check_leaks->solution3 No use_fresh_solvents->solution3 replace_lamp->solution3 tighten_fittings->solution3 Stability_Indicating_Method_Workflow start Develop Initial HPLC Method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed check_resolution Check Resolution (API vs. Degradants) analyze_stressed->check_resolution optimize_method Optimize Method (e.g., adjust gradient, pH) check_resolution->optimize_method Resolution < 1.5 validate_method Validate Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision) check_resolution->validate_method Resolution ≥ 1.5 optimize_method->analyze_stressed

Technical Support Center: 5-Hydroxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Hydroxynicotinic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent and well-documented laboratory-scale synthesis method is the hydroxylation of 5-bromonicotinic acid. This method involves the reaction of 5-bromonicotinic acid with a hydroxide (B78521) source, typically in the presence of a copper catalyst.

Q2: What are the critical parameters that influence the yield and purity of this compound in the synthesis from 5-bromonicotinic acid?

A2: The key parameters influencing the outcome of the synthesis include reaction temperature, reaction duration, pH of the reaction mixture during workup, and the efficiency of the purification process. Careful control of these variables is essential for achieving high yield and purity.

Q3: How can I purify the crude this compound product?

A3: Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is critical; water or ethanol-water mixtures are commonly used.[1] The solubility of this compound is pH-dependent, a factor that can be leveraged during purification.[2]

Q4: What are the common impurities I might encounter in the synthesis of this compound?

A4: Common impurities can include unreacted 5-bromonicotinic acid, side-products from the reaction, and residual inorganic salts from the workup process. The presence of these impurities can affect the final product's purity and its suitability for downstream applications.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature might improve the reaction rate. However, be cautious as excessive heat can lead to byproduct formation.
Suboptimal Reagent Stoichiometry - Verify Reagent Ratios: Ensure that the molar ratios of the reactants and catalyst are as per the established protocol. An excess of the hydroxide source is typically used.
Inefficient Workup and Product Isolation - pH Control during Precipitation: The precipitation of this compound is pH-sensitive. Carefully adjust the pH of the reaction mixture to the optimal range for precipitation to maximize product recovery. - Thorough Extraction: If an extraction step is involved, ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
Product Loss During Purification - Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. Ensure the solution is sufficiently cooled to allow for complete crystallization.[3]

Issue 2: Low Purity of this compound

Possible Cause Suggested Solution
Presence of Unreacted Starting Material - Improve Reaction Completion: As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature. - Effective Purification: Recrystallization is generally effective at removing unreacted starting materials. Multiple recrystallizations may be necessary for very impure samples.
Formation of Side-Products - Control Reaction Temperature: Side reactions are often favored at higher temperatures. Maintaining the recommended reaction temperature is crucial. - Alternative Synthesis Route: If side-product formation is persistent, consider exploring alternative synthetic routes.
Contamination with Inorganic Salts - Thorough Washing: During filtration, wash the collected product thoroughly with cold deionized water to remove any residual inorganic salts.
Inadequate Purification - Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical. Experiment with different solvent systems (e.g., varying ratios of ethanol (B145695) and water) to find the optimal conditions for purifying your product.[1] - Chromatographic Purification: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed. A polar eluent system is typically required.

Data Presentation

Table 1: Comparison of Synthesis Parameters and Outcomes

Parameter Synthesis from 5-bromonicotinic acid Alternative Route (Hypothetical)
Starting Material 5-bromonicotinic acid3-hydroxypyridine
Key Reagents NaOH, CuSO₄, Copper powderCO₂, High Pressure
Reaction Conditions Reflux, 30 hoursHigh temperature and pressure
Reported Yield ~62%Varies, potentially lower
Purity (Post-purification) >98% (with proper recrystallization)Dependent on purification
Key Advantages Well-established methodPotentially fewer steps
Key Disadvantages Long reaction time, use of copperRequires specialized equipment

Table 2: Effect of Recrystallization Solvent on Yield and Purity

Solvent System Typical Recovery Yield Purity (HPLC) Notes
Water ModerateHighGood for removing inorganic impurities. Solubility is temperature and pH-dependent.[4]
Ethanol/Water (e.g., 1:1) GoodVery HighOften provides a good balance between solubility and recovery.[1]
Ethanol LowHighSolubility may be too high, leading to significant product loss in the mother liquor.[1]

Experimental Protocols

1. Synthesis of this compound from 5-Bromonicotinic Acid

This protocol is adapted from established literature procedures.

  • Materials:

    • 5-bromonicotinic acid

    • Sodium hydroxide (NaOH)

    • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Copper powder

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water.

    • To this solution, add 5-bromonicotinic acid, copper (II) sulfate pentahydrate, and copper powder.

    • Heat the reaction mixture to reflux with vigorous stirring for 30 hours.

    • After 30 hours, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

    • Dry the crude product under vacuum.

2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v) to just dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Pathway 5-bromonicotinic_acid 5-Bromonicotinic Acid 5-hydroxynicotinic_acid This compound 5-bromonicotinic_acid->5-hydroxynicotinic_acid NaOH, CuSO4, Cu Reflux, 30h

Caption: Synthesis of this compound from 5-bromonicotinic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reaction_Setup Reaction Setup: 5-bromonicotinic acid, NaOH, CuSO4, Cu, Water Reflux Reflux for 30 hours Reaction_Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidification Acidify with HCl to pH 3-4 Cooling->Acidification Filtration_1 Vacuum Filtration Acidification->Filtration_1 Washing_1 Wash with Cold Water Filtration_1->Washing_1 Drying_1 Dry Crude Product Washing_1->Drying_1 Dissolution Dissolve in hot EtOH/Water Drying_1->Dissolution Cooling_2 Slow Cooling & Ice Bath Dissolution->Cooling_2 Filtration_2 Vacuum Filtration Cooling_2->Filtration_2 Washing_2 Wash with Cold Solvent Filtration_2->Washing_2 Drying_2 Dry Pure Product Washing_2->Drying_2 Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Extend_Time Extend Reaction Time / Increase Temperature Incomplete_Reaction->Extend_Time Yes Check_Workup Review Workup Procedure Incomplete_Reaction->Check_Workup No Extend_Time->Check_Workup pH_Issue Incorrect pH during Precipitation? Check_Workup->pH_Issue Adjust_pH Optimize pH Adjustment pH_Issue->Adjust_pH Yes Check_Purification Review Purification Step pH_Issue->Check_Purification No Adjust_pH->Check_Purification Solvent_Issue Suboptimal Recrystallization Solvent? Check_Purification->Solvent_Issue Change_Solvent Test Different Solvent Systems Solvent_Issue->Change_Solvent Yes High_Purity_Product High Purity Product Solvent_Issue->High_Purity_Product No Change_Solvent->High_Purity_Product

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxynicotinic Acid and Its Isomers: 2-Hydroxynicotinic Acid and 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 5-Hydroxynicotinic acid and its structural isomers, 2-Hydroxynicotinic acid and 6-Hydroxynicotinic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side analysis of their physicochemical properties, biological activities, and toxicological profiles, supported by available experimental data and detailed methodologies.

Introduction

This compound, along with its isomers 2-Hydroxynicotinic acid and 6-Hydroxynicotinic acid, are derivatives of nicotinic acid (Vitamin B3). The position of the hydroxyl group on the pyridine (B92270) ring significantly influences their chemical and biological characteristics, leading to distinct potential applications in pharmacology and biochemistry. Understanding these differences is crucial for targeted research and development.

Physicochemical Properties

The subtle shift in the hydroxyl group's position among these isomers results in notable differences in their physical and chemical properties. These properties are fundamental to their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound2-Hydroxynicotinic Acid6-Hydroxynicotinic Acid
Molecular Formula C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃
Molecular Weight 139.11 g/mol [1]139.11 g/mol 139.11 g/mol
CAS Number 27828-71-3[1]609-71-25006-66-6
Appearance White to off-white to yellow solidWhite to light yellow powderOff-white powder
Melting Point 299 °C258-261 °C314-316 °C[2]
pKa 2.08±0.10 (Predicted)Not AvailableNot Available
Tautomerism Exists predominantly in the hydroxy form.[3]Exists in the oxo tautomeric form (2-oxo-1,2-dihydropyridine-3-carboxylic acid).[3]Can exist in both hydroxy and oxo forms.[3]

Comparative Biological Activities

While comprehensive, direct comparative studies with quantitative data for all three isomers are limited, the available information suggests distinct biological activities. Further research is warranted to fully elucidate and quantify these differences.

Anti-inflammatory Activity

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties. This is often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Data:

Antimicrobial Activity

The antimicrobial potential of these isomers is another area of interest. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Quantitative Data:

Specific MIC values for a direct comparison of this compound, 2-Hydroxynicotinic acid, and 6-Hydroxynicotinic acid against a standardized panel of microbes are not extensively documented. However, the broader class of pyridine derivatives has been shown to possess antimicrobial properties.

Cytotoxicity

The cytotoxic effects of these compounds are crucial for assessing their potential as anticancer agents and for understanding their safety profiles. The half-maximal inhibitory concentration (IC50) against various cancer cell lines is a standard measure of cytotoxicity.

Quantitative Data:

Quantitative cytotoxic data (IC50 values) from direct comparative studies on this compound and its isomers against various cancer cell lines are not widely available.

Toxicity Profile

Understanding the toxicity of these isomers is paramount for any potential therapeutic application. The median lethal dose (LD50) is a common measure of acute toxicity.

CompoundLD50 (Oral, Rat)GHS Hazard Statements
This compound Data not availableH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
2-Hydroxynicotinic Acid Data not availableH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
6-Hydroxynicotinic Acid Data not availableH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Note: The absence of specific LD50 values highlights a significant data gap in the publicly available literature.

Signaling Pathways

The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. While isomer-specific pathway analysis is limited, general pathways associated with nicotinic acid analogs provide a foundation for further investigation.

Anti-inflammatory Signaling

Nicotinic acid has been shown to exert its anti-inflammatory effects through the modulation of pathways like the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK/STAT (Janus kinase/Signal transducer and activator of transcription) pathways.

  • NF-κB Pathway: This pathway is a key regulator of inflammation. Inhibition of the NF-κB pathway leads to a decrease in the production of pro-inflammatory cytokines.

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling. Modulation of this pathway can influence the inflammatory response.

anti_inflammatory_pathway General Anti-inflammatory Signaling of Nicotinic Acid Analogs Nicotinic Acid Analog Nicotinic Acid Analog Receptor Receptor Nicotinic Acid Analog->Receptor IKK Complex IKK Complex Receptor->IKK Complex Inhibition JAK JAK Receptor->JAK Modulation IκBα IκBα IKK Complex->IκBα Phosphorylation (Inhibited) NF-κB NF-κB IκBα->NF-κB Release (Inhibited) Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Decreased) STAT STAT JAK->STAT Phosphorylation STAT->Nucleus Translocation

Caption: General signaling pathways modulated by nicotinic acid analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to generate comparative data for this compound and its isomers.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

mtt_assay_workflow MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat with Isomers & Vehicle Control Seed_Cells->Compound_Treatment Cell_Incubation Incubate for 24-72 hours Compound_Treatment->Cell_Incubation Add_MTT Add MTT Reagent Cell_Incubation->Add_MTT Formazan_Formation Incubate for 2-4 hours Add_MTT->Formazan_Formation Solubilize Add Solubilizing Agent Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Broth Microdilution for Antimicrobial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

broth_microdilution_workflow Broth Microdilution Workflow Prepare_Dilutions Prepare Serial Dilutions of Isomers in Broth Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound and its isomers, 2-Hydroxynicotinic acid and 6-Hydroxynicotinic acid, exhibit distinct physicochemical properties that likely translate to different biological activities and toxicological profiles. While current publicly available data provides a foundational understanding, there is a clear need for direct, quantitative comparative studies to fully elucidate their therapeutic potential and safety. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps, paving the way for informed decisions in drug discovery and development.

References

A Comparative Guide: 5-Hydroxynicotinic Acid vs. 6-Hydroxynicotinic Acid as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of 5-hydroxynicotinic acid and 6-hydroxynicotinic acid as ligands is currently limited by the lack of direct comparative experimental data in publicly available literature. While both are derivatives of nicotinic acid, a well-known ligand for the G-protein coupled receptor GPR109A, specific binding affinities and functional activities for these hydroxylated analogs have not been extensively characterized and compared.

This guide provides a summary of the available information for each compound and outlines the necessary experimental protocols to perform a direct comparison of their activities as ligands, particularly at the GPR109A receptor.

Overview of this compound

This compound is a derivative of nicotinic acid (Vitamin B3) and is utilized as a versatile chemical intermediate in the synthesis of more complex molecules.[1][2] It has been investigated for its potential pharmacological applications, with some studies focusing on its role in the central nervous system and as a precursor for compounds with cardioprotective effects.[2][3] The presence of both a hydroxyl and a carboxylic acid group on the pyridine (B92270) ring makes it a candidate for forming various chemical linkages and interactions.[1]

Overview of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a known metabolite found in humans and other organisms. It is notably produced from nicotinic acid by certain bacteria, such as Pseudomonas aeruginosa. In the field of biochemistry, it is recognized as a substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase, which is involved in the bacterial degradation of nicotinic acid.[4][5] While it is structurally related to nicotinic acid, its specific interactions with pharmacological targets like GPR109A are not well-documented in the available literature.

Quantitative Data Comparison

A direct quantitative comparison of the ligand performance of this compound and 6-hydroxynicotinic acid is not possible at this time due to the absence of published experimental data. To facilitate such a comparison, the following pharmacological parameters would need to be determined:

ParameterDescriptionThis compound6-Hydroxynicotinic Acid
Binding Affinity
Ki (inhibition constant)The concentration of the ligand that occupies 50% of the target receptors in a competition binding assay.Data Not AvailableData Not Available
Kd (dissociation constant)The concentration of the ligand at which half of the receptors are occupied at equilibrium.Data Not AvailableData Not Available
IC50 (half maximal inhibitory concentration)The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.Data Not AvailableData Not Available
Functional Activity
EC50 (half maximal effective concentration)The concentration of a drug that gives half of the maximal response.Data Not AvailableData Not Available
Emax (maximum effect)The maximal response that can be produced by the drug.Data Not AvailableData Not Available

Experimental Protocols for Comparative Analysis

To generate the missing quantitative data, a series of standardized in vitro assays targeting a common receptor, such as GPR109A, would be required.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay measures the ability of the test compounds (this compound and 6-hydroxynicotinic acid) to displace a known radiolabeled ligand from the GPR109A receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GPR109A receptor.

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the GPR109A-expressing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of the unlabeled competitor (this compound, 6-hydroxynicotinic acid, or a known GPR109A agonist as a positive control).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay to Determine Agonist Activity (EC50 and Emax)

This assay measures the ability of the ligands to activate the GPR109A receptor, which is a Gi-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Protocol:

  • Cell Culture: Plate cells stably expressing the GPR109A receptor in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Ligand Stimulation: Stimulate the cells with varying concentrations of this compound, 6-hydroxynicotinic acid, or a known GPR109A agonist.

  • Forskolin (B1673556) Co-stimulation: Co-stimulate the cells with forskolin to induce a measurable level of cAMP production, which can then be inhibited by the Gi-coupled receptor activation.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay determines if ligand binding to GPR109A induces the recruitment of β-arrestin, an alternative signaling pathway for many GPCRs.[7][8]

Protocol:

  • Cell Line: Use a commercially available cell line engineered to express the GPR109A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Ligand Stimulation: Treat the cells with varying concentrations of this compound or 6-hydroxynicotinic acid.

  • Recruitment and Signal Generation: Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

  • Signal Detection: Measure the signal using a luminometer.

  • Data Analysis: Plot the signal intensity against the logarithm of the ligand concentration to determine the EC50 for β-arrestin recruitment.

Visualizations

Signaling Pathways and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway cluster_other Other Pathways GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Akt_mTOR ↓ Akt/mTOR GPR109A->Akt_mTOR NFkB ↓ NF-κB GPR109A->NFkB Ligand Ligand (e.g., Nicotinic Acid) Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Signaling Arrestin->MAPK

Caption: GPR109A Signaling Pathways.

Ligand_Binding_Assay_Workflow start Start prep Prepare GPR109A Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start plate_cells Plate GPR109A- Expressing Cells start->plate_cells stimulate Stimulate with Ligand & Forskolin plate_cells->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels (HTRF/ELISA) lyse->measure analyze Data Analysis (EC50/Emax) measure->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Arrestin_Recruitment_Workflow start Start plate_cells Plate Engineered Reporter Cells start->plate_cells stimulate Stimulate with Ligand plate_cells->stimulate incubate Incubate for Recruitment stimulate->incubate measure Measure Signal (Luminescence) incubate->measure analyze Data Analysis (EC50) measure->analyze end End analyze->end

Caption: β-Arrestin Recruitment Assay Workflow.

References

A Comparative Guide to the Biological Activities of Hydroxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of three hydroxynicotinic acid isomers: 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, and 6-hydroxynicotinic acid. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Data Presentation: Quantitative Comparison of Biological Activity

Direct comparative studies on the biological activities of all three hydroxynicotinic acid isomers are limited in the current scientific literature. However, individual studies have characterized the effects of 2-hydroxynicotinic acid and 6-hydroxynicotinic acid on specific enzymes. The available quantitative data is summarized below. Data for this compound is currently not well-documented in a quantitative manner.

IsomerBiological TargetActivity TypeQuantitative DataReference
2-Hydroxynicotinic Acid Nicotinate Phosphoribosyltransferase (NAPRT)InhibitionKi: 149 µM to 215 µM[1][2]
6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC)Substratekcat/KM: 5.0 x 104 M-1s-1[3]
This compound Not specified-No quantitative data available-

Key Biological Activities and Signaling Pathways

2-Hydroxynicotinic Acid: Inhibition of NAD+ Biosynthesis

2-Hydroxynicotinic acid has been identified as an inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway for NAD+ biosynthesis. This pathway utilizes nicotinic acid as a precursor. Inhibition of NAPRT by 2-hydroxynicotinic acid can lead to depletion of intracellular NAD+ levels, which is particularly relevant in cancer cells that may rely on this pathway for survival, especially when the primary NAD+ salvage pathway is compromised. The synergistic effect of 2-hydroxynicotinic acid with inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, has shown promise in preclinical cancer studies.[2][4]

NAD_Biosynthesis_Pathway cluster_Salvage Salvage Pathway cluster_Preiss_Handler Preiss-Handler Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Nicotinic_Acid Nicotinic Acid NAPRT NAPRT Nicotinic_Acid->NAPRT NAMN NAMN NAPRT->NAMN NAMN->NAD Two_HNA 2-Hydroxynicotinic Acid Two_HNA->NAPRT Inhibition

NAD+ Biosynthesis Pathways and Inhibition by 2-Hydroxynicotinic Acid.
6-Hydroxynicotinic Acid: Role in Bacterial Nicotinic Acid Degradation

6-Hydroxynicotinic acid is a key intermediate in the bacterial degradation of nicotinic acid. It serves as the substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent monooxygenase. This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[5][6][7] The efficiency of this enzymatic conversion is reflected in its high kcat/KM value.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. Below are standardized methodologies for assessing key biological activities.

Protocol 1: Enzyme Inhibition Assay - Nicotinate Phosphoribosyltransferase (NAPRT)

This protocol describes a continuous fluorometric assay to determine the inhibitory potential of compounds against NAPRT.

Materials:

  • Human recombinant NAPRT enzyme

  • Nicotinic acid (NA)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • NAD synthetase (NADS)

  • Alcohol dehydrogenase (ADH)

  • Ethanol (B145695)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (hydroxynicotinic acid isomers)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of NA, PRPP, ATP, and test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the NAPRT enzyme to the desired concentration in cold assay buffer.

  • Reaction Mixture: Prepare a master mix containing NMNAT, NADS, ADH, and ethanol in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the diluted NAPRT enzyme to all wells except the blank.

    • Add the substrate mix (NA, PRPP, ATP).

    • Initiate the reaction by adding the master mix.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 340/460 nm. The signal is proportional to the amount of NADH produced, which is indicative of NAPRT activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.[1]

Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of the hydroxynicotinic acid isomers.[8][9][10]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Hydroxynicotinic acid isomers

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of each hydroxynicotinic acid isomer in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant potential of the hydroxynicotinic acid isomers.[11][12][13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Hydroxynicotinic acid isomers

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer (517 nm)

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Sample Preparation: Prepare different concentrations of the hydroxynicotinic acid isomers and ascorbic acid in methanol.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample concentration.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical scavenged. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

Experimental_Workflow cluster_Antimicrobial Antimicrobial Assay (MIC) cluster_Antioxidant Antioxidant Assay (DPPH) A1 Prepare Bacterial Inoculum A3 Inoculate Plates A1->A3 A2 Serial Dilution of Isomers A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Prepare DPPH Solution B3 Mix and Incubate B1->B3 B2 Prepare Isomer Solutions B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate IC50 B4->B5

General Workflow for Antimicrobial and Antioxidant Assays.

Conclusion

The available evidence highlights distinct biological activities for 2-hydroxynicotinic acid and 6-hydroxynicotinic acid, primarily as an enzyme inhibitor and an enzyme substrate, respectively. There is a notable gap in the literature regarding the biological activities of this compound. The provided protocols offer standardized methods for further comparative investigation of these isomers, which could uncover novel therapeutic potentials. Future research should aim to perform direct, head-to-head comparisons of all three isomers across a range of biological assays to build a comprehensive activity profile.

References

5-Hydroxynicotinic Acid as an Enzymatic Modulator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Hydroxynicotinic acid's interaction with the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO), an essential enzyme in the bacterial degradation of nicotine (B1678760). This analysis is supported by available experimental data and detailed methodologies for further investigation.

This compound is recognized as a substrate analog for the flavin-dependent monooxygenase MHPCO, playing a role in the aerobic degradation pathway of nicotinic acid in organisms such as Pseudomonas sp.[1][2][3]. While often investigated for its binding and processing by MHPCO, its role can also be viewed through the lens of competitive inhibition, where it competes with the natural substrate for the enzyme's active site.

Comparative Binding Affinity

While direct inhibitory constants (IC50 or Ki) for this compound against MHPCO are not prominently reported in the literature, a strong indication of its interaction can be derived from its dissociation constant (Kd). The Kd value represents the concentration of the ligand at which half of the enzyme's active sites are occupied. A lower Kd value signifies a higher binding affinity.

Available data allows for a comparison of the binding affinities of this compound, the natural substrate 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), and another substrate analog, N-methyl-5-hydroxynicotinic acid (NMHN), to MHPCO.

CompoundRoleDissociation Constant (Kd) in µM
This compoundSubstrate Analog5.2
2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC)Natural Substrate9.2
N-methyl-5-hydroxynicotinic acid (NMHN)Substrate Analog55

This data indicates that this compound has a higher binding affinity for MHPCO than the natural substrate, MHPC, suggesting it can effectively compete for the active site.

Alternative Inhibitors

Currently, there is a lack of publicly available data on non-substrate analog inhibitors specifically targeting MHPCO. Research on inhibitors of nicotine metabolism has largely focused on enzymes in human pathways, such as Cytochrome P450 2A6 (CYP2A6)[4][5]. Therefore, a direct comparison of this compound with other classes of MHPCO inhibitors is not feasible at this time.

Experimental Protocols

To validate the role of this compound as a competitive binder and potential inhibitor of MHPCO, the following experimental protocol for an enzymatic inhibition assay can be adapted.

MHPCO Enzymatic Inhibition Assay Protocol

1. Principle:

The activity of MHPCO can be monitored by measuring the consumption of NADH, a co-substrate in the reaction, which leads to a decrease in absorbance at 340 nm[6]. An inhibitor will reduce the rate of this absorbance change.

2. Materials:

  • Purified MHPCO enzyme

  • This compound (potential inhibitor)

  • 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) (substrate)

  • NADH (co-substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

3. Method:

  • Preparation of Reagents:

    • Prepare stock solutions of MHPC, this compound, and NADH in the phosphate buffer. The exact concentrations will need to be optimized, but a starting point could be 10 mM for substrates/inhibitors and 10 mM for NADH.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare reaction mixtures containing the phosphate buffer, a fixed concentration of MHPC (e.g., at its Km value if known, or in the low micromolar range), and varying concentrations of this compound.

    • Include control wells:

      • No inhibitor control: Contains all reaction components except this compound.

      • No enzyme control: Contains all components except MHPCO to control for non-enzymatic NADH degradation.

      • No substrate control: Contains all components except MHPC to measure any activity with this compound alone.

  • Enzyme Reaction:

    • Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 30°C) for 5 minutes.

    • Initiate the reaction by adding a fixed concentration of MHPCO enzyme to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the "no inhibitor control") against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of MHPCO activity, by fitting the data to a suitable dose-response curve.

Visualizations

Nicotine Degradation Pathway in Pseudomonas

The following diagram illustrates the aerobic degradation pathway of nicotine in Pseudomonas, highlighting the position of the MHPCO-catalyzed step.

Nicotine_Degradation_Pathway Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine Nicotine->Pseudooxynicotine Nicotine Oxidoreductase SPM 3-Succinoyl-pyridine monooxygenase Pseudooxynicotine->SPM HSP 6-Hydroxy-3-succinoyl-pyridine SPM->HSP Hydrolysis MHPCO_enzyme 2-methyl-3-hydroxypyridine- 5-carboxylic acid oxygenase (MHPCO) HSP->MHPCO_enzyme DHP 2,5-Dihydroxypyridine MHPCO_enzyme->DHP Oxidative Decarboxylation Further_degradation Further Degradation (to central metabolism) DHP->Further_degradation

Nicotine degradation pathway in Pseudomonas.
Experimental Workflow for MHPCO Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of a compound against MHPCO.

MHPCO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MHPCO Enzyme - MHPC (Substrate) - 5-HNA (Inhibitor) - NADH - Buffer Setup Set up reaction mixtures: Buffer + MHPC + NADH + Varying [5-HNA] Reagents->Setup Preincubation Pre-incubate at constant temperature Setup->Preincubation Initiation Initiate reaction by adding MHPCO Preincubation->Initiation Monitoring Monitor Absorbance at 340 nm Initiation->Monitoring Velocity Calculate Initial Velocities Monitoring->Velocity Plot Plot % Inhibition vs. log[5-HNA] Velocity->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for MHPCO inhibition assay.

References

Comparative Guide to Cross-Reactivity of 5-Hydroxynicotinic Acid Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-Hydroxynicotinic acid (5-HNA) analogs in immunoassays. Due to a lack of direct experimental data in the public domain for 5-HNA-specific immunoassays, this document outlines the principles of cross-reactivity, presents a generalized experimental protocol for its determination, and offers a predictive comparison based on structural similarities to related compounds.

Introduction

This compound is a metabolite of nicotinic acid (Niacin, Vitamin B3) and an important molecule in various biological studies. Immunoassays are powerful tools for the quantification of such small molecules in biological matrices. However, a significant challenge in the development and application of these assays is the potential for cross-reactivity with structurally related compounds, known as analogs. Cross-reactivity can lead to inaccurate quantification and misinterpretation of results. This guide aims to provide researchers with the foundational knowledge to assess and understand the potential for cross-reactivity when developing or utilizing an immunoassay for this compound.

Principles of Immunoassay Cross-Reactivity

Immunoassays for small molecules like this compound are typically designed in a competitive format. In this setup, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of an analog is determined by its ability to displace the labeled analyte from the antibody, which is dependent on its structural similarity to the target molecule. Generally, the closer the structure of the analog to the hapten used to generate the antibodies, the higher the potential for cross-reactivity.

Predicted Cross-Reactivity of this compound Analogs

While specific experimental data for 5-HNA is not currently available, we can infer potential cross-reactivity based on data from immunoassays for similar compounds and general principles of antibody-antigen recognition. The following table provides a list of common 5-HNA analogs and a qualitative prediction of their potential for cross-reactivity in a hypothetical immunoassay for 5-HNA. It is crucial to note that these are predictions and must be confirmed by experimental validation.

AnalogStructurePredicted Cross-ReactivityRationale for Prediction
This compound (Target Analyte)100% By definition, the target analyte shows 100% reactivity.
Nicotinic acidLacks the 5-hydroxy groupModerate to HighHigh structural similarity. The absence of the hydroxyl group is a significant change, but the overall pyridinecarboxylic acid structure is maintained, making it a likely cross-reactant.
NicotinamideCarboxylic acid is replaced by a carboxamideLow to ModerateThe change from a carboxylic acid to a carboxamide group can significantly alter the electronic and steric properties, likely reducing antibody binding affinity.
6-Hydroxynicotinic acidHydroxyl group at position 6 instead of 5Moderate to HighThe positional change of the hydroxyl group may affect binding, but the overall structure remains very similar. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody.
2-Hydroxynicotinic acidHydroxyl group at position 2 instead of 5ModerateSimilar to 6-hydroxynicotinic acid, the positional isomerism will likely lead to some degree of cross-reactivity.
5-Methoxynicotinic acid5-hydroxy group is methylatedLow to ModerateThe addition of a methyl group to the hydroxyl function adds steric bulk and changes the hydrogen bonding potential, which is likely to decrease antibody binding.
Pyridine-3-carboxylic acid(Nicotinic acid)Moderate to HighIdentical to nicotinic acid.

Disclaimer: The predicted cross-reactivity values are for informational purposes only and are not a substitute for experimental validation. Researchers should perform their own cross-reactivity studies using the specific immunoassay and analogs of interest.

Experimental Protocols

A detailed protocol for determining the cross-reactivity of 5-HNA analogs in a competitive ELISA format is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well) coated with a capture protein conjugated to a 5-HNA derivative (e.g., 5-HNA-BSA).

  • Anti-5-HNA primary antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • This compound standard.

  • Analogs to be tested for cross-reactivity.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Preparation of Standards and Analogs:

    • Prepare a stock solution of the 5-HNA standard and each analog in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to create a series of concentrations.

  • Assay Protocol:

    • Add 50 µL of the 5-HNA standard or analog dilutions to the appropriate wells of the coated microtiter plate.

    • Add 50 µL of the anti-5-HNA primary antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of the stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

3. Data Analysis:

  • Standard Curve:

    • Plot the absorbance values against the log of the 5-HNA standard concentrations to generate a sigmoidal standard curve.

  • IC50 Determination:

    • For the 5-HNA standard and each analog, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation:

    • Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC50 of 5-HNA / IC50 of Analog) x 100

Visualizations

Competitive Immunoassay Workflow

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards_Analogs Prepare Standards and Analogs Add_Standards Add Standards/Analogs to Coated Plate Standards_Analogs->Add_Standards Antibody_Dilution Dilute Primary Antibody Add_Antibody Add Primary Antibody Antibody_Dilution->Add_Antibody Incubate_1 Incubate Add_Antibody->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary Add Secondary Antibody Wash_1->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Dark) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 Calculate_CR Calculate Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Nicotinic Acid Metabolism Pathway

Nicotinic_Acid_Metabolism Nicotinic_Acid Nicotinic Acid (Niacin) 5_HNA This compound Nicotinic_Acid->5_HNA Hydroxylation Nicotinamide Nicotinamide Nicotinic_Acid->Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Metabolites Other Metabolites Nicotinamide->Metabolites NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NADP Nicotinamide Adenine Dinucleotide Phosphate (NADP+) NAD->NADP

Caption: Simplified metabolic pathway of Nicotinic Acid.

Conclusion

The specificity of an immunoassay is paramount for obtaining reliable and accurate data. While direct experimental data on the cross-reactivity of this compound analogs is not widely published, this guide provides a framework for researchers to understand, predict, and experimentally determine this crucial assay parameter. By following the outlined protocols and considering the structural similarities of potential cross-reactants, scientists can develop and validate robust immunoassays for 5-HNA, leading to more accurate and reproducible research outcomes in drug development and other scientific disciplines.

Comparative Analysis of the Aqueous and Ethanolic Solubility of 2-, 4-, 5-, and 6-Hydroxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the solubility of four hydroxynicotinic acid isomers: 2-hydroxynicotinic acid (2HNA), 4-hydroxynicotinic acid (4HNA), 5-hydroxynicotinic acid (5HNA), and 6-hydroxynicotinic acid (6HNA). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their solubility profiles in two common protic solvents, water and ethanol (B145695). This document summarizes quantitative solubility data, details the experimental methodology used for these measurements, and explores the structural relationships influencing the observed solubility trends.

Quantitative Solubility Data

The solubility of the four hydroxynicotinic acid isomers was systematically determined over a temperature range of 288 to 333 K.[1][2] The following table summarizes the mole fraction solubility (x) and mass solubility (g/L) in water and ethanol at 293 ± 2 K.

CompoundSolventMole Fraction (x)Solubility (g/L)
2-Hydroxynicotinic Acid Water0.00129.3
Ethanol0.00041.2
4-Hydroxynicotinic Acid Water0.004837.2
Ethanol0.00041.2
This compound Water0.00064.6
Ethanol0.00020.6
6-Hydroxynicotinic Acid Water0.00064.6
Ethanol0.00010.3

Data sourced from a systematic study on the solubility of hydroxynicotinic acids.[1][2]

In aqueous media at 293 ± 2 K, the solubility trend is 4HNA ≫ 2HNA > 5HNA ≈ 6HNA .[1] Notably, 4-hydroxynicotinic acid exhibits significantly higher solubility in water compared to the other isomers.[1] In ethanol, the trend shifts slightly to 2HNA ≈ 4HNA > 5HNA > 6HNA .[1] While 2HNA and 4HNA have similar solubilities in ethanol, they remain more soluble than the 5- and 6-isomers.[1] The presence of an intramolecular hydrogen bond in both 2HNA and 4HNA is suggested to play a role in their enhanced solubility in both solvents.[1]

Additional qualitative and quantitative solubility data from other sources includes:

  • 2-Hydroxynicotinic Acid: Soluble in 0.1 M NaOH at a concentration of 0.1 g/mL.[3][4][5]

  • 4-Hydroxynicotinic Acid: Soluble in 0.1 M NaOH at a concentration of 0.1 g/mL.[6]

  • This compound: Generally described as soluble in water.[7]

  • 6-Hydroxynicotinic Acid: Soluble in water at 2 mg/mL and in DMSO at 33.33 mg/mL (requires sonication).[8]

The pH of the aqueous media significantly affects the solubility and the crystallization of these isomers.[9]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was obtained using the gravimetric method.[1][2] This technique involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the solid residue.

Methodology:

  • Suspension Preparation: A suspension of each hydroxynicotinic acid isomer was prepared individually in approximately 100 cm³ of the chosen solvent (water or ethanol).

  • Equilibration: The suspensions were magnetically stirred for 72 hours in a sealed glass reactor under a nitrogen atmosphere. The temperature was maintained within ± 0.1 K using a thermostatic bath.

  • Sampling and Filtration: After the equilibration period, stirring was stopped, and the suspension was allowed to settle for at least 2 hours. An aliquot of the supernatant was then carefully withdrawn using a pre-weighed syringe and filtered through a 0.2 µm PTFE filter to remove any solid particles.

  • Gravimetric Analysis: The filtered solution was transferred to a pre-weighed vial. The mass of the solution was recorded.

  • Solvent Evaporation: The solvent was evaporated from the vial under a gentle stream of nitrogen at room temperature.

  • Drying and Weighing: The vial containing the solid residue was dried to a constant weight in a vacuum oven. The mass of the solid solute was then determined.

  • Solubility Calculation: The mole fraction solubility was calculated from the masses of the solute and the solvent.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Weigh Hydroxynicotinic Acid Isomer B Add Solvent (Water or Ethanol) A->B C Create Suspension B->C D Stir Suspension for 72h at Controlled Temperature C->D E Allow Solids to Settle D->E F Withdraw Supernatant with Syringe E->F G Filter through 0.2 µm PTFE Filter F->G H Transfer Filtrate to Pre-weighed Vial G->H I Evaporate Solvent H->I J Dry Residue to Constant Weight I->J K Weigh Solid Residue J->K L Calculate Mole Fraction Solubility K->L G A Molecular Structure of Hydroxynicotinic Acid Isomer B Intermolecular Forces (Solute-Solute) A->B determines C Intermolecular Forces (Solute-Solvent) A->C influences D Solubility B->D competes with C->D promotes

References

Efficacy of 5-Hydroxynicotinic Acid (5-HNA) Derivatives as Cardioprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 5-hydroxynicotinic acid (5-HNA) derivatives as cardioprotective agents, with a focus on their performance against other alternatives, supported by experimental data.

Introduction to 5-HNA Derivatives in Cardioprotection

This compound (5-HNA), a derivative of nicotinic acid (Vitamin B3), has emerged as a promising scaffold for the development of novel cardioprotective agents. Its derivatives have demonstrated significant potential in mitigating cardiac damage induced by ischemia-reperfusion injury and cardiotoxic drugs like doxorubicin (B1662922). The primary mechanism of action appears to be rooted in their potent antioxidant properties. This guide will delve into the experimental evidence supporting the cardioprotective effects of two key 5-HNA derivatives, SSC-77 (potassium 5-hydroxynicotinate) and SSC-497 (magnesium 5-hydroxynicotinate), and compare their efficacy with established and emerging cardioprotective strategies.

Comparative Efficacy of 5-HNA Derivatives

The cardioprotective effects of 5-HNA derivatives have been evaluated in preclinical models of doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury. The following tables summarize the key quantitative data from these studies, comparing the performance of SSC-77 and SSC-497 with control groups and, where applicable, other cardioprotective agents.

Doxorubicin-Induced Cardiomyopathy Model

Objective: To assess the ability of 5-HNA derivatives to prevent cardiac dysfunction and damage caused by the chemotherapeutic agent doxorubicin.

Treatment GroupDoseDiastolic Dysfunction Coefficient (StTI)Myocardial Damage Markers (Creatine Kinase-MB, CK-MB) (% reduction vs. Doxorubicin)Myocardial Damage Markers (Lactate Dehydrogenase, LDH) (% reduction vs. Doxorubicin)Lipid Peroxidation Markers (Malondialdehyde, MDA) (% reduction vs. Doxorubicin)
Control (Doxorubicin only) 20 mg/kg8.3 ± 0.1---
SSC-77 27.6 mg/kg/day2.1 ± 0.2[1]47%[1]21.8%[1]Significant reduction[1]
SSC-497 58.1 mg/kg/day3.3 ± 0.1[1]39%[1]19.6%[1]Significant reduction[1]
Ischemia-Reperfusion Injury Model (Isolated Rat Heart)

Objective: To evaluate the efficacy of 5-HNA derivatives in protecting the heart from damage caused by a temporary loss of blood flow followed by its restoration.

Treatment GroupConcentrationPrevention of Contractility Decrease (% vs. Control)Myocardial Damage Markers (CK-MB) (% reduction vs. Control)Myocardial Damage Markers (LDH) (% reduction vs. Control)Lipid Peroxidation Markers (MDA & Diene Conjugates) (% reduction vs. Control)
Control (Ischemia-Reperfusion) -50% decrease in contractility[1]---
SSC-77 10⁻⁶ mol/lPrevents decrease in contractility[1]39%[1]19.6%[1]Significant reduction[1]
SSC-497 10⁻⁶ mol/lPrevents decrease in contractility[1]47%[1]21.8%[1]Significant reduction[1]

Comparison with Alternative Cardioprotective Agents

While 5-HNA derivatives show promise, it is crucial to compare their efficacy with existing and other investigational cardioprotective agents.

AgentMechanism of ActionEfficacy in Doxorubicin CardiotoxicityEfficacy in Ischemia-Reperfusion InjuryKey Limitations
Dexrazoxane Iron chelator, inhibits topoisomerase IIβClinically approved, reduces incidence of heart failure.[2][3]Limited evidenceCan cause myelosuppression; potential for secondary malignancies.[2]
Resveratrol Antioxidant, activates Sirt1Protective in preclinical modelsProtective in preclinical modelsLow bioavailability
Carvedilol (Beta-blocker) β-adrenergic receptor antagonist, antioxidantReduces mortality and improves cardiac function in heart failureReduces infarct size and arrhythmiasBradycardia, hypotension, fatigue
Statins HMG-CoA reductase inhibitors, pleiotropic effects including antioxidant and anti-inflammatory actionsPreclinical evidence suggests protectionReduce cardiovascular events in patients with coronary artery diseaseMyopathy, potential for liver damage
5-HNA Derivatives (SSC-77, SSC-497) Antioxidant, potential modulation of endogenous antioxidant systemsEffective in preclinical models in reducing cardiac dysfunction and damage markers[1]Effective in preclinical models in preserving contractility and reducing damage markers[1]Limited to preclinical data; full mechanism and long-term safety not yet established.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Doxorubicin-Induced Cardiomyopathy in Wistar Rats

Objective: To induce a state of cardiac dysfunction and damage that mimics the cardiotoxic effects of doxorubicin chemotherapy.

Workflow Diagram:

Doxorubicin_Cardiomyopathy_Workflow cluster_protocol Doxorubicin-Induced Cardiomyopathy Protocol animal_prep Animal Preparation (Male Wistar rats, 350-400g) doxo_admin Doxorubicin Administration (20 mg/kg, single intraperitoneal injection) animal_prep->doxo_admin Acclimatization observation Observation Period (48 hours) doxo_admin->observation Induction functional_assessment Functional Assessment (Isolated heart perfusion, high-frequency stimulation) observation->functional_assessment Post-treatment biochemical_analysis Biochemical Analysis (Blood and heart tissue collection for CK-MB, LDH, MDA analysis) functional_assessment->biochemical_analysis Terminal

Doxorubicin-Induced Cardiomyopathy Experimental Workflow

Detailed Steps:

  • Animal Model: Male Wistar rats weighing between 350-400g are used.[4] Animals are housed under standard laboratory conditions with free access to food and water.

  • Doxorubicin Administration: A single intraperitoneal injection of doxorubicin at a cumulative dose of 20 mg/kg is administered to induce acute cardiotoxicity.[5][6]

  • Treatment with 5-HNA Derivatives: The test groups receive daily oral or intraperitoneal administration of SSC-77 (27.6 mg/kg) or SSC-497 (58.1 mg/kg) for a specified period before and/or after doxorubicin administration.[1]

  • Observation Period: Animals are monitored for 48 hours post-doxorubicin injection for signs of toxicity.[7]

  • Functional Assessment: After 48 hours, hearts are excised and mounted on a Langendorff apparatus. Cardiac function is assessed under high-frequency stimulation (480 bpm) to evaluate diastolic dysfunction.[7]

  • Biochemical Analysis: Blood and heart tissue samples are collected to measure levels of cardiac damage markers (CK-MB, LDH) and lipid peroxidation products (MDA, diene conjugates).[1]

Ischemia-Reperfusion Injury in Isolated Rat Hearts (Langendorff Model)

Objective: To simulate the conditions of a heart attack and subsequent reperfusion in a controlled ex vivo setting to assess the protective effects of 5-HNA derivatives.

Workflow Diagram:

Langendorff_IR_Workflow cluster_protocol Langendorff Ischemia-Reperfusion Protocol heart_isolation Heart Isolation (Male Wistar rats) equilibration Equilibration (15-20 min Langendorff perfusion) heart_isolation->equilibration pre_ischemia_treatment Pre-Ischemia Treatment (Perfusion with 5-HNA derivatives, e.g., 10⁻⁶ mol/l) equilibration->pre_ischemia_treatment global_ischemia Global Ischemia (30-40 min, no-flow) pre_ischemia_treatment->global_ischemia reperfusion Reperfusion (60-120 min, restoration of flow) global_ischemia->reperfusion data_collection Data Collection (Hemodynamic parameters, perfusate for biochemical analysis) reperfusion->data_collection Antioxidant_Signaling_Pathway stress Cardiac Stress (Ischemia-Reperfusion / Doxorubicin) ros Increased ROS Production (Superoxide, Hydroxyl Radicals) stress->ros damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Leads to Cardiomyocyte Death ros->damage protection Cardioprotection (Reduced Oxidative Stress, Improved Cell Survival) shna 5-HNA Derivatives (SSC-77, SSC-497) nrf2_activation Potential Nrf2 Activation shna->nrf2_activation Hypothesized ros_scavenging Direct ROS Scavenging shna->ros_scavenging Direct Neutralization are Antioxidant Response Element (ARE) Gene Transcription nrf2_activation->are antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase, GPx) are->antioxidant_enzymes antioxidant_enzymes->ros Enhanced Detoxification antioxidant_enzymes->protection ros_scavenging->protection

References

A Comparative Guide to the In Vitro Antioxidant Properties of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant performance of a series of novel nicotinic acid derivatives. While the primary focus of interest is on 5-hydroxynicotinic acid (5-HNA) derivatives, due to a scarcity of publicly available quantitative data for this specific subclass, this document presents a detailed analysis of a closely related series of nicotinic acid amides (NcAs). This data serves as a valuable surrogate for understanding the potential antioxidant capacity of this compound class. The information is supported by experimental data from established assays and includes detailed methodologies for reproducibility.

Introduction to Oxidative Stress and Antioxidants

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage. The development of novel antioxidant compounds is a significant area of research.

Nicotinic acid (Vitamin B3) and its derivatives are of interest due to their biological activities. The introduction of a hydroxyl group onto the pyridine (B92270) ring, as in this compound (5-HNA), is hypothesized to confer significant antioxidant properties due to the presence of a phenolic moiety, which can act as a hydrogen donor to scavenge free radicals. This guide explores the antioxidant potential of nicotinic acid derivatives using common in vitro assays.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of seven novel nicotinic acid amide derivatives (NcAs) was evaluated using the DPPH and ABTS radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals), are compared against the standard antioxidants, Ascorbic Acid and Trolox. A lower IC50 value indicates greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Nicotinic Acid Amides (NcAs) and Standard Antioxidants

CompoundIC50 (mM) in DMSOIC50 (mM) in DMSO/water
NcA-1 0.2020.114
NcA-2 0.2250.121
NcA-3 1.2970.183
NcA-4 0.2500.201
NcA-5 0.3010.224
NcA-6 0.4550.311
NcA-7 0.8990.638
Ascorbic Acid 0.0940.155
Trolox 0.1120.189

Data sourced from a 2025 study on nicotinic acid hydrazides.

Table 2: ABTS Radical Scavenging Activity of Nicotinic Acid Amides (NcAs) and Standard Antioxidants

CompoundIC50 (mM)
NcA-1 0.125
NcA-2 0.107
NcA-3 0.119
NcA-4 0.146
NcA-5 0.188
NcA-6 0.203
NcA-7 0.365
Ascorbic Acid 0.088
Trolox 0.105

Data sourced from a 2025 study on nicotinic acid hydrazides.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro validation of antioxidant properties.

G cluster_workflow Experimental Workflow for Antioxidant Screening synthesis Compound Synthesis (5-HNA Derivatives) prep Sample Preparation (Stock Solutions) synthesis->prep procurement Procurement of Standards (Trolox, etc.) procurement->prep assays In Vitro Assays (DPPH, ABTS) prep->assays measurement Spectrophotometric Measurement (Absorbance) assays->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis comparison Comparative Evaluation analysis->comparison

Caption: General workflow for in vitro antioxidant activity screening.

G cluster_pathway Simplified Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage & Cell Dysfunction ROS->Damage Neutral Neutralization ROS->Neutral Cell Cellular Components (Lipids, Proteins, DNA) Cell->Damage Antioxidant Antioxidant (e.g., 5-HNA derivative) Antioxidant->Neutral Neutral->Cell Protection

Caption: Intervention of antioxidants in the oxidative stress cascade.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core Core Scaffold This compound Mod1 Modification 1 (e.g., Esterification) Core:f0->Mod1 Mod2 Modification 2 (e.g., Amidation) Core:f0->Mod2 Mod3 Modification 3 (e.g., Alkylation) Core:f0->Mod3 Activity1 Altered Activity 1 (Increased Potency) Mod1->Activity1 Activity2 Altered Activity 2 (Decreased Potency) Mod2->Activity2 Activity3 Altered Activity 3 (No Change) Mod3->Activity3

Caption: Logical flow of a structure-activity relationship study.

Detailed Experimental Protocols

The following are detailed methodologies for the two key assays cited in this guide. These protocols are fundamental for the in vitro assessment of antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[1][2]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of dilutions of the test compounds (e.g., 5-HNA derivatives) and standard antioxidants (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of each concentration of the test compound or standard to respective wells.

    • Add a larger volume (e.g., 180 µL) of the DPPH solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[3] The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is measured by the decrease in absorbance, typically at 734 nm.[3][4]

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and standard antioxidants.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of each concentration of the test compound or standard to respective wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

References

A Head-to-Head Comparison of 5-Hydroxynicotinic Acid and Isonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Pyridinecarboxylic acids, due to their presence in various biologically active compounds, represent a valuable class of molecules. This guide provides a detailed, data-driven comparison of two isomeric pyridinecarboxylic acids: 5-hydroxynicotinic acid (5-HNA) and isonicotinic acid, highlighting their distinct profiles for drug discovery applications.

This comparison focuses on their physicochemical properties, known biological targets and mechanisms of action, and pharmacokinetic profiles. While direct head-to-head experimental data is limited, this guide consolidates available information to facilitate an informed selection process for specific therapeutic targets.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

A molecule's success in drug development is heavily influenced by its physicochemical and pharmacokinetic properties. The table below summarizes key parameters for 5-HNA and isonicotinic acid, derived from available data and predictive models.

PropertyThis compound (5-HNA)Isonicotinic AcidSignificance in Drug Discovery
Molecular Formula C₆H₅NO₃C₆H₅NO₂Defines the elemental composition and molecular weight.
Molecular Weight 139.11 g/mol 123.11 g/mol Influences absorption and distribution.
Structure Carboxyl group at position 3, hydroxyl group at position 5Carboxyl group at position 4Isomeric difference leads to distinct biological activities.
Known Biological Role Derivative of nicotinic acid (Vitamin B3); potential agonist for GPR109A.[1]Metabolite of the anti-tuberculosis drug isoniazid (B1672263).[2][3][4][5][6][7][8]Indicates primary therapeutic areas and potential off-target effects.
Pharmacokinetics Data not readily available. As a nicotinic acid analog, it may undergo similar metabolic pathways.Well-characterized as a metabolite of isoniazid.[2][3][4][6] Data is available on its clearance and volume of distribution.[2]Crucial for determining dosage, dosing frequency, and potential for drug-drug interactions.

Biological Activity and Mechanism of Action: Two Divergent Paths

The primary distinction between 5-HNA and isonicotinic acid in a drug discovery context lies in their principal biological targets and mechanisms of action.

This compound: A Potential Modulator of the Niacin Receptor GPR109A

5-HNA is a structural analog of nicotinic acid (niacin), a well-established lipid-lowering agent that exerts its effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A). While direct experimental data on the binding affinity and activation of GPR109A by 5-HNA is not extensively documented, its structural similarity to nicotinic acid suggests it may act as an agonist at this receptor.

The activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels in adipocytes. This, in turn, inhibits hormone-sensitive lipase (B570770) activity, reducing the release of free fatty acids into the bloodstream and subsequently lowering the production of triglycerides and very-low-density lipoprotein (VLDL) in the liver.

Beyond its role in lipid metabolism, GPR109A activation has also been linked to anti-inflammatory effects in immune cells, such as macrophages. This suggests that 5-HNA could be explored for its potential in treating inflammatory conditions.

GPR109A_Signaling Ligand 5-HNA / Nicotinic Acid GPR109A GPR109A Ligand->GPR109A Gi Gi GPR109A->Gi Activates AC AC Gi->AC Inhibits Inflammation Inflammation Gi->Inflammation Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates FFA FFA HSL->FFA Reduces release of

Caption: A typical workflow for assessing GPR109A receptor activation.

Western Blot for PI3K/Akt/mTOR Pathway Activation (for Isonicotinic Acid)

This protocol is used to assess the effect of isonicotinic acid on the activation of key proteins in the PI3K/Akt/mTOR signaling pathway.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in the appropriate medium.

  • Treat the cells with varying concentrations of isonicotinic acid for a specified time course (e.g., 24, 48, 72 hours).

2. Protein Extraction:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

4. Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for the phosphorylated (activated) forms of PI3K, Akt, and mTOR, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion: A Tale of Two Isomers

  • This compound emerges as a promising scaffold for targeting the GPR109A receptor , with potential applications in the treatment of dyslipidemia and inflammatory diseases. Its development would likely follow the path of a traditional receptor agonist, with a focus on optimizing potency and minimizing off-target effects.

  • Isonicotinic Acid , on the other hand, is primarily of interest as a metabolite of an existing drug and as a tool to understand potential mechanisms of drug-induced side effects, particularly through its influence on epigenetic modifications and the PI3K/Akt/mTOR pathway . Its utility in de novo drug design for new therapeutic indications is less apparent, though its derivatives have been explored for various bioactivities.

The choice between these two scaffolds will, therefore, depend entirely on the therapeutic target and the desired mechanism of action. For researchers targeting metabolic and inflammatory diseases via GPR109A, 5-HNA represents a logical starting point. Conversely, those investigating the long-term effects of isoniazid or exploring the modulation of the PI3K/Akt/mTOR pathway through epigenetic mechanisms may find isonicotinic acid to be a valuable chemical probe. This comparative guide serves as a foundational resource to aid in these critical early-stage drug discovery decisions.

References

Unlocking the Therapeutic Promise of Novel 5-Hydroxynicotinic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development are continuously exploring new chemical entities to address unmet medical needs. Among these, derivatives of 5-hydroxynicotinic acid are emerging as a promising class of compounds with significant therapeutic potential in both cardioprotection and oncology. This guide provides a comparative analysis of novel this compound compounds against established treatments in these fields, supported by experimental data and detailed methodologies.

Cardioprotective Potential: Mitigating Doxorubicin-Induced Cardiotoxicity

The anthracycline antibiotic doxorubicin (B1662922) is a potent and widely used chemotherapeutic agent. However, its clinical utility is often limited by a dose-dependent cardiotoxicity. Novel this compound derivatives have demonstrated significant promise in protecting the heart from this damage.

A key study investigated the cardioprotective effects of two novel this compound derivatives, SSC-77 (potassium 5-hydroxynicotinate) and SSC-497 (magnesium 5-hydroxynicotinate), in a rat model of doxorubicin-induced cardiomyopathy.[1][2][3] The results indicate that these compounds can prevent diastolic dysfunction, reduce irreversible damage to cardiomyocytes, and exhibit antioxidant properties.[1][3]

Comparative Efficacy Data

The following table summarizes the key findings from the study, comparing the effects of SSC-77 and SSC-497 to a control group in a doxorubicin-induced cardiotoxicity model.

ParameterControl (Doxorubicin only)SSC-77 (27.6 mg/kg/day) + DoxorubicinSSC-497 (58.1 mg/kg/day) + Doxorubicin
Diastolic Dysfunction Coefficient (StTTI, r.u.) 8.3 ± 0.12.1 ± 0.23.3 ± 0.1
Creatine (B1669601) Kinase-MB (CK-MB) Reduction (%) -47%39%
Lactate (B86563) Dehydrogenase (LDH) Reduction (%) -21.8%19.6%

Data sourced from Danilenko et al., 2017.[2][3]

Experimental Protocol: Doxorubicin-Induced Cardiotoxicity in Rats

The cardioprotective effects of SSC-77 and SSC-497 were evaluated using a well-established rat model of doxorubicin-induced cardiotoxicity.[4][5][6][7][8]

Animal Model: Male Wistar rats are typically used for this model.[7]

Induction of Cardiotoxicity: Doxorubicin is administered to the rats to induce cardiomyopathy. A common method involves multiple intraperitoneal injections of doxorubicin at a cumulative dose of 15-20 mg/kg.[5][6][7]

Treatment Groups:

  • Control Group: Rats receive doxorubicin and a vehicle solution.

  • Treatment Groups: Rats receive doxorubicin along with the test compounds (e.g., SSC-77 or SSC-497) at specified dosages.

Assessment of Cardioprotection:

  • Functional Tests: High-frequency stimulation is used to assess cardiac function and determine the diastolic dysfunction coefficient.[2]

  • Isolated Heart Model: Myocardial resistance to ischemia/reperfusion injury is studied on an isolated rat heart, recording the pressure in the left ventricle.[2]

  • Biochemical Markers: Blood samples are analyzed for levels of cardiac damage markers such as creatine phosphokinase-MB (CK-MB) and lactate dehydrogenase (LDH).[2]

  • Oxidative Stress Markers: The activity of lipid peroxidation is assessed by measuring the content of malondialdehyde (MDA) and diene conjugates.[2]

Signaling Pathway: Cardioprotective Mechanism

The cardioprotective effect of these this compound derivatives is believed to be mediated through the reduction of oxidative stress and prevention of cardiomyocyte damage.

G Proposed Cardioprotective Signaling Pathway Doxorubicin Doxorubicin ROS Increased Reactive Oxygen Species (ROS) Doxorubicin->ROS Cardiomyocyte Cardiomyocyte ROS->Cardiomyocyte Damage Cardiomyocyte Damage (Cardiotoxicity) Cardiomyocyte->Damage 5-HNA_Derivatives This compound Derivatives (SSC-77, SSC-497) 5-HNA_Derivatives->ROS Inhibits G VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Tumor Angiogenesis, Growth, and Metastasis Downstream->Angiogenesis Nicotinic_Acid_Derivative Nicotinic Acid Derivative (e.g., Compound 5c) Nicotinic_Acid_Derivative->VEGFR2 Inhibits

References

Safety Operating Guide

Safe Disposal of 5-Hydroxynicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Hydroxynicotinic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, supplemented with essential safety data and a procedural flowchart.

Properties and Safety Overview

This compound is a white to off-white or yellow solid.[1] It is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[2][3] Therefore, adherence to strict safety protocols during handling and disposal is crucial.

Property Value
Chemical Formula C6H5NO3
Molar Mass 139.11 g/mol
Appearance White to off-white to yellow solid[1]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

Before initiating the disposal process, it is mandatory to be equipped with the appropriate personal protective equipment.

Equipment Specification
Eye Protection Safety goggles or face shield[2][4]
Hand Protection Protective gloves (e.g., Natural rubber)
Body Protection Lab coat, apron
Respiratory Protection Use in a well-ventilated area. Avoid breathing dust.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that prevents environmental contamination and ensures personal safety.

  • Preparation : Ensure the designated disposal area is clean and you are wearing the necessary PPE. Have spill control materials readily available.

  • Containment : Carefully sweep up the solid this compound, avoiding dust formation.[5]

  • Packaging : Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[2][5]

  • Waste Classification : This chemical waste is classified as hazardous.[5]

  • Final Disposal : Dispose of the container at an approved waste disposal plant, adhering to all local, regional, and national regulations.[2][6][7] Do not let this chemical enter the environment.[5]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

For spills, ensure adequate ventilation and wear appropriate PPE.[5] Avoid dust formation while sweeping up the material and place it in a suitable container for disposal.[5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify 5-Hydroxynicotinic Acid for Disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Step 2: Carefully Sweep Solid Material (Avoid Dust Formation) ppe->contain pack Step 3: Place in a Labeled, Sealed Container contain->pack classify Step 4: Classify as Hazardous Waste pack->classify dispose Step 5: Transfer to an Approved Waste Disposal Facility classify->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of 5-Hydroxynicotinic acid, a compound that requires careful management in a laboratory setting. Adherence to these procedures will minimize risk and ensure a secure research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that can cause significant irritation.[1][2][3][4][5] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[1][2][3][4][5]
Serious Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation[1][2][3][4][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritation[1][2][3][4][5]

Operational Plan: Step-by-Step Handling Protocol

To ensure minimal exposure and safe handling, all operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] The following step-by-step protocol must be followed:

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[7]

  • Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a local exhaust system or a chemical fume hood is required.[6][7]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[1][7] A face shield is recommended if there is a significant risk of splashing.[6][7]

  • Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.[7][8] Gloves should be inspected for integrity before each use.

  • Body Protection: A long-sleeved laboratory coat is mandatory.[6] For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.[6]

  • Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved dust respirator should be used.[7]

3. Chemical Handling:

  • Wash hands and face thoroughly after handling the compound.[1][7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust.[1][3][5][9]

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[6]

4. Post-Handling Procedures:

  • Decontaminate the work surface with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

  • Wash hands thoroughly with soap and water after work is completed.[1][6]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don Appropriate PPE prep_controls->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer Proceed to handling dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Experiment complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, as well as any grossly contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste. Do not pour this waste down the drain.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste containers should be kept closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

3. Final Disposal:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][10] Follow all local, state, and federal regulations for hazardous waste disposal.[4][7]

G Disposal Decision Tree for this compound Waste cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_ppe Contaminated PPE? start->is_ppe collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid collect_ppe Collect in Designated PPE Waste Container is_ppe->collect_ppe final_disposal Arrange for Pickup by EHS/Licensed Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_ppe->final_disposal

Caption: A decision tree outlining the proper disposal pathways for different types of waste generated when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxynicotinic acid
Reactant of Route 2
5-Hydroxynicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。